Altertoxin I
Description
Altertoxin I has been reported in Alternaria cassiae, Sonneratia alba, and other organisms with data available.
Altertoxin-1 is an altertoxin, which is a mycotoxin of Alternaria fungi. Altertoxins are important contaminants in cereals, vegetables, and fruits, as well as in the ground, on wood or walls. Studies have shown altertoxins to be toxic, genotoxic, mutagenic, and carcinogenic. In particular, they have been associated with esophageal cancer in humans. (A2977, A2979)
structure given in first source; isolated from Alternaria species; do not confuse with Anemonia sulcata toxin I which is also abbreviated ATX I
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIALGLHOBXNAT-KPOBHBOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]3[C@H](CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971689 | |
| Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56258-32-3 | |
| Record name | Altertoxin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56258-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altertoxin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056258323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Altertoxin I: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altertoxin I (ATX-I) is a perylenequinone mycotoxin produced by various fungi of the genus Alternaria, notably Alternaria alternata.[1][2] As a contaminant in food and feed, it poses a potential health risk. However, its unique chemical scaffold and potent biological activities have also made it a subject of interest for therapeutic development. This document provides a comprehensive technical overview of the chemical structure, properties, and key biological functions of this compound, with a focus on its mechanisms of action and the experimental protocols used for its characterization.
Chemical Identity and Structure
This compound is characterized by a hexacyclic perylenequinone core. Its rigid, planar structure is fundamental to its biological interactions.
-
Chemical Name (IUPAC): (1S,12aR,12bS)-1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydro-3,10-perylenedione[3]
The stereochemistry of this compound is crucial for its biological activity. The molecule possesses several chiral centers, leading to a specific three-dimensional conformation.
(Note: While extensive research has been conducted, a complete, publicly available dataset of 1H and 13C NMR spectral assignments for this compound is not consistently reported in the literature. Researchers should rely on direct experimental analysis for unambiguous structure confirmation.)
Physicochemical and Biological Data
The following tables summarize the key quantitative data for this compound, compiled from various scientific sources.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to Off-White Powder | [1] |
| Purity | ≥95-97% | [1][3] |
| Solubility | Soluble in Dichloromethane (≥10 mg/mL), Ethanol (≥10 mg/mL) | [3] |
| Storage | -20°C | [1] |
Table 2: Summary of Biological Activities
| Activity | Description | Quantitative Data | Source(s) |
| Anti-HIV Activity | Inhibition of HIV-1 viral replication in A3.01 infected T-cells. | Complete inhibition at 2.20 µM | [4][5] |
| Topoisomerase II Inhibition | Inhibition of human topoisomerase IIα activity. | Initial inhibitory conc. = 50 µM | [6] |
| Bacterial Gyrase Inhibition | Inhibition of bacterial gyrase, the prokaryotic equivalent of topoisomerase II. | Initial inhibitory conc. = 50 µM | [6] |
| Immunosuppression | Suppression of the lipopolysaccharide (LPS)-mediated activation of the NF-κB pathway in monocytes. | Suppression observed at ≥ 1 µM | [7] |
| Antiestrogenic Effects | Suppression of estrogen-dependent alkaline phosphatase expression in Ishikawa cells. | Suppression observed at ≥ 2 µM | [7] |
| Cytotoxicity | General cytotoxic effects against various cell lines. | Data varies by cell line | [2] |
| Mutagenicity | Mutagenic activity against S. typhimurium. | Qualitative | [3] |
| Nrf2-ARE Pathway Interaction | In contrast to the structurally related Altertoxin II, ATX-I does not activate the Nrf2-ARE antioxidant response pathway. | No activation observed | [1][2][8] |
Key Biological Signaling Pathways
This compound has been shown to modulate critical cellular signaling pathways, notably inhibiting the pro-inflammatory NF-κB pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB (p50/p65) dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of inflammatory genes. This compound has been demonstrated to suppress this activation, thereby exerting an immunosuppressive effect.[7]
Caption: Inhibition of the canonical NF-κB pathway by this compound.
Experimental Protocols and Methodologies
Detailed protocols for the isolation and characterization of this compound are often specific to the producing fungal strain and laboratory setup. Below are representative methodologies based on published literature.
General Strategy for Isolation and Purification
The isolation of this compound typically involves solvent extraction from a fungal culture followed by chromatographic purification.
Caption: General experimental workflow for this compound isolation and testing.
-
Fungal Cultivation: Alternaria alternata is cultured on a suitable solid substrate (e.g., rice, wheat) for several weeks to allow for secondary metabolite production.
-
Extraction: The culture material is homogenized and extracted with an organic solvent mixture, such as acetonitrile/water (e.g., 84:16 v/v), to partition the mycotoxins into the liquid phase.[9]
-
Purification: The crude extract is concentrated and subjected to purification. A common method is solid-phase extraction (SPE) using a C18 stationary phase. The column is washed to remove polar impurities, and the fraction containing this compound is then eluted with a less polar solvent.[9] Further purification may be achieved using semi-preparative HPLC.
-
Identification: The purified compound is identified and characterized using high-resolution mass spectrometry (HRMS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Representative Protocol: Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.[6]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer containing Tris-HCl, KCl, MgCl₂, ATP, and DTT.
-
Compound Addition: Add this compound (typically dissolved in DMSO) to the reaction mixture at various concentrations. Include a solvent control (DMSO only) and a positive control inhibitor (e.g., etoposide).
-
Enzyme and Substrate: Add human topoisomerase IIα enzyme to the mixture, followed by the substrate, catenated kDNA.
-
Incubation: Incubate the reaction at 37°C for approximately 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS (to dissociate the enzyme) and proteinase K (to digest the enzyme).
-
Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).
-
Analysis: Visualize the DNA under UV light. In the absence of an inhibitor, the enzyme will decatenate the kDNA, which will migrate as open circular and linear DNA. In the presence of an effective inhibitor like this compound, the kDNA will remain in its catenated form, which is trapped in the loading well or migrates as a high-molecular-weight smear.
Representative Protocol: Anti-HIV Reverse Transcriptase Assay
This cell-based assay quantifies the inhibition of viral replication by measuring the activity of reverse transcriptase (RT), an essential enzyme for the HIV life cycle.[4]
-
Cell Culture: Culture a susceptible T-cell line (e.g., A3.01) in appropriate media.
-
Infection and Treatment: Infect the cells with a known titer of HIV-1. Immediately after infection, treat the cells with various concentrations of this compound. Include a no-drug control and a positive control (e.g., AZT).
-
Incubation: Incubate the cultures for several days, allowing for multiple rounds of viral replication.
-
Supernatant Collection: At the peak of virus production (typically 5-7 days post-infection), collect the cell culture supernatant.
-
RT Activity Measurement: Perform a reverse transcriptase activity assay on the supernatant. This typically involves using a non-radioactive ELISA-based kit that measures the incorporation of labeled nucleotides onto a template primer by the RT enzyme.
-
Data Analysis: Calculate the percentage of RT activity inhibition for each concentration of this compound relative to the no-drug control.
Conclusion
This compound is a structurally complex mycotoxin with a compelling profile of potent biological activities, including anti-HIV, topoisomerase inhibition, and immunosuppressive properties. Its ability to interfere with fundamental cellular processes like DNA topology and inflammatory signaling makes it a valuable tool for chemical biology and a potential scaffold for drug development. However, its inherent cytotoxicity and mutagenicity necessitate careful consideration and further investigation into its mechanisms of action and structure-activity relationships. The methodologies outlined in this guide provide a framework for the continued exploration of this fascinating natural product.
References
- 1. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins this compound and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Altertoxins with potent anti-HIV activity from Alternaria tenuissima QUE1Se, a fungal endophyte of Quercus emoryi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altertoxins with potent anti-HIV activity from Alternaria tenuissima QUE1Se, a fungal endophyte of Quercus emoryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins this compound and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Altertoxin I from Alternaria Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altertoxin I (ATX-I) is a perylene quinone mycotoxin produced by various species of the Alternaria fungus, a common contaminant of food and feed products.[1] First identified among a diverse group of over 70 toxic secondary metabolites from this genus, ATX-I has garnered significant scientific interest due to its potent biological activities.[2][3] These activities include mutagenic, anti-HIV, immunosuppressive, and antiestrogenic properties.[1][2][4] Structurally, ATX-I is a complex aromatic compound that poses a challenge for total synthesis, making its isolation from fungal cultures a critical process for research and toxicological studies.[5] This guide provides an in-depth overview of the discovery, isolation protocols, and physicochemical characteristics of this compound, presenting key data and methodologies for scientific and drug development applications.
Discovery and Initial Characterization
Fungi of the genus Alternaria are recognized as prolific producers of a wide array of secondary metabolites.[6] Within this chemical diversity, this compound was identified as a significant mycotoxin.[6] Early investigations into the mutagenicity of Alternaria metabolites identified altertoxins I, II, and III as notable compounds.[1] The structure of this compound was elucidated through chemical and physicochemical methods, revealing its perylenequinone framework.[7]
Subsequent research has focused on its biological effects. For instance, ATX-I has been shown to reduce the supercoiling activity of DNA gyrase and exhibits nearly complete inhibition of HIV-1 viral replication in infected A3.01 cells.[1] More recently, a toxicity-guided fractionation of a complex Alternaria alternata extract identified this compound as a key contributor to the extract's immunosuppressive and antiestrogenic effects.[2][4][8]
Experimental Protocols for Isolation and Purification
The isolation of this compound from fungal cultures is a multi-step process involving fungal cultivation, extraction of the mycotoxin mixture, and subsequent chromatographic purification. The following protocols are a composite of methodologies described in the literature.[2][9][10]
Fungal Strain and Cultivation
-
Fungal Strain : Alternaria alternata (e.g., strain DSM 62010) is a known producer of this compound.[2][9]
-
Culture Medium : The fungus is typically grown on a solid substrate to maximize secondary metabolite production. Long-grain rice is a commonly used substrate.[2][9] Other media such as Potato Dextrose Agar (PDA) have also been shown to be suitable for the production of ATX-I.[11]
-
Incubation : The inoculated substrate is incubated for a period of 21 days to allow for sufficient fungal growth and mycotoxin production.[2]
Extraction of Crude Mycotoxin Mixture
-
Initial Extraction : The fungal culture is extracted with an organic solvent. A common method involves using a mixture of acetonitrile and water (e.g., 84:16 v/v).[12] A simple extraction with 90% ethanol has also been reported.[10]
-
Shaking and Centrifugation : The mixture is agitated on a horizontal shaker for approximately one hour to ensure thorough extraction.[12] Following extraction, the mixture is centrifuged to separate the supernatant containing the mycotoxins from the solid fungal mass.[12]
-
Evaporation : The solvent from the supernatant is evaporated under reduced pressure (e.g., using a rotary evaporator at 40 °C) to yield a crude extract.[12]
Chromatographic Purification
The crude extract contains a complex mixture of mycotoxins.[2] Purification of this compound is typically achieved through one or more chromatographic steps.
-
Solid-Phase Extraction (SPE) : For initial cleanup, the crude extract can be passed through a C18 SPE cartridge.[12]
-
Conditioning : The cartridge is preconditioned with methanol and then water.
-
Loading : The sample, redissolved in an appropriate solvent, is loaded onto the cartridge.
-
Washing : The cartridge is washed with a low-organic-content solvent (e.g., acetonitrile/water, 1.5:8.5 v/v) to remove polar impurities.[12]
-
Elution : The analytes, including this compound, are eluted with a higher-organic-content solvent like methanol.[12]
-
-
Supercritical Fluid Chromatography (SFC) : For higher resolution separation, SFC can be employed to fractionate the complex extract.[2][4] This technique allows for the isolation of individual mycotoxins based on their polarity and molecular weight.
-
Analysis and Quantification : Fractions are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound.[2][12]
Quantitative Data and Physicochemical Properties
This section summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₆O₆ | [13] |
| Molecular Weight | 352.34 g/mol | [13] |
| Appearance | Crystalline solid | [10] |
| UV Absorption Maximum | 296 nm | [10] |
| Biological Activity (IC₅₀ / Effective Concentration) | ||
| - NF-κB Pathway Suppression | ≥ 1 µM | [2][4] |
| - Anti-estrogenic Activity | ≥ 2 µM | [2][8] |
Visualization of Workflows and Pathways
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from Alternaria cultures.
Signaling Pathway: Inhibition of NF-κB Activation
This compound has been identified as an inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][4] This pathway is a crucial regulator of immune and inflammatory responses.
Conclusion
This compound represents a significant mycotoxin from Alternaria species with a range of potent biological activities that are of high interest to the fields of toxicology, pharmacology, and drug development. While its complex structure makes chemical synthesis demanding, established protocols for its isolation from fungal cultures provide a reliable source of the compound for research purposes. The methodologies detailed in this guide, from cultivation to purification and analysis, offer a framework for obtaining this compound for further investigation into its mechanisms of action and potential therapeutic applications. The continued study of this compound is crucial for both assessing the risks it poses as a food contaminant and exploring its potential as a lead compound in drug discovery.
References
- 1. Altertoxin 1 - LKT Labs [lktlabs.com]
- 2. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alternaria mycotoxins: an overview of chemical characterization, ...: Ingenta Connect [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro interactions of Alternaria mycotoxins, an emerging class of food contaminants, with the gut microbiota: a bidirectional relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C20H16O6 | CID 104860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biosynthesis pathway of Altertoxin I in Alternaria alternata
An In-depth Technical Guide to the Biosynthesis of Altertoxin I in Alternaria alternata
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ATX-I) is a perylene quinone mycotoxin produced by the ubiquitous fungus Alternaria alternata. As a common contaminant of food and feed, ATX-I and its derivatives pose a potential threat to human and animal health. Understanding the biosynthesis of this complex secondary metabolite is critical for developing strategies to control its production and for potentially harnessing its bioactive properties. This technical guide provides a comprehensive overview of the current knowledge on the ATX-I biosynthetic pathway, detailing the key enzymes, genetic regulation, and the crucial link to the fungal melanin pathway. It includes a summary of available quantitative data and detailed experimental protocols for key molecular and analytical techniques.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is not governed by a single, dedicated gene cluster. Instead, A. alternata cleverly utilizes the majority of the enzymatic machinery responsible for producing 1,8-dihydroxynaphthalene (DHN) melanin, a pigment essential for the fungus's survival and virulence[1]. The pathways for melanin and ATX-I are largely shared, diverging only at the final steps. This shared pathway is spatially regulated, with DHN-melanin being synthesized predominantly in spores and aerial hyphae, while altertoxins are formed in the substrate hyphae[1].
The Polyketide Backbone Assembly
The pathway is initiated by a promiscuous, non-reducing polyketide synthase known as PksA [1]. This enzyme utilizes acetyl-CoA and malonyl-CoA to produce a range of polyketide products, including a pentaketide (1,3,6,8-tetrahydroxynaphthalene, T4HN), a hexaketide (AT4HN), and a heptaketide (YWA1)[1]. While all three can be channeled into the DHN-melanin pathway in aerial structures, T4HN serves as the direct precursor for the altertoxin branch in the substrate hyphae[1].
Enzymatic Conversions to the Branch Point Intermediate
Following its synthesis by PksA, the T4HN precursor undergoes a series of enzymatic modifications common to both melanin and altertoxin biosynthesis:
-
Reduction: T4HN is reduced to scytalone. This step is catalyzed by at least two T4HN reductases, Brm2 and Brm3 , which are both essential for PQ and melanin production[1].
-
Dehydration: The scytalone dehydratase, Brm1 , removes a water molecule from scytalone to form 1,3,8-trihydroxynaphthalene (T3HN)[1].
-
Further Conversions: T3HN is subsequently converted through the intermediate vermelone to 1,8-dihydroxynaphthalene (1,8-DHN) .
The 1,8-DHN Branch Point and Final Dimerization
The molecule 1,8-DHN is the critical branch point where the pathways for melanin and this compound diverge[1].
-
For Melanin Synthesis: In aerial hyphae, laccases (such as LccB, LccC, LccD, and LccF) catalyze the oxidative polymerization of 1,8-DHN into the dark melanin pigment[1].
-
For this compound Synthesis: In substrate hyphae, two molecules of 1,8-DHN are proposed to undergo a dimerization and subsequent oxidative modifications to form the characteristic perylene quinone scaffold of this compound. Crucially, the specific enzyme or enzyme complex that catalyzes this dimerization step has not yet been identified and remains a key knowledge gap in the field [1].
Genetic Regulation: The CmrA Transcription Factor
The spatial and differential regulation of melanin versus altertoxin production is tightly controlled. The key player in this regulation is the transcription factor CmrA . The production of perylene quinones, including this compound, is strictly dependent on CmrA[1]. Deletion or silencing of the cmrA gene abolishes the production of altertoxins, while melanin synthesis can still proceed to some extent[1]. CmrA controls the expression of several key pathway genes, including the dehydratase (brm1) and the reductase (brm3), thereby directing the flux of intermediates towards the final products in a location-specific manner[1].
Quantitative Data Summary
Quantitative data on the biosynthesis of this compound is sparse in the literature. Most studies provide qualitative analysis via techniques like TLC or focus on the quantification of final products in culture extracts or contaminated foodstuffs rather than a systematic analysis of pathway intermediates. The tables below summarize relevant data from published studies.
Table 1: Mycotoxin Concentrations in A. alternata Culture Extract (Data sourced from a study investigating the in vivo metabolism of mycotoxins in rats)
| Mycotoxin | Concentration in Dosing Solution (µg/mL) |
| This compound | 16.0 |
| Alterperylenol | 20.0 |
| Alternariol (AOH) | 4.0 |
| Alternariol monomethyl ether (AME) | 2.5 |
| Tenuazonic acid (TeA) | 16.0 |
| Source: Puntscher et al. (2018), Toxicology Letters.[2] |
Table 2: In Vivo Recovery of this compound in Rats (24h post-administration) (Data shows the percentage of the administered dose recovered in excreta)
| Matrix | % Recovery of this compound |
| Urine | up to 0.5% |
| Feces | up to 15% |
| Source: Puntscher et al. (2018), Toxicology Letters.[2] |
Note: A significant knowledge gap exists in the quantitative analysis of pathway intermediates (e.g., T4HN, 1,8-DHN) and final products (ATX-I) in wild-type strains versus key gene-deletion mutants (e.g., ΔpksA, ΔcmrA). Such data would be invaluable for fully elucidating pathway flux and regulation.
Experimental Protocols
The study of the this compound pathway requires a combination of molecular genetics and analytical chemistry. The following sections detail the methodologies for key experiments.
Gene Inactivation via CRISPR/Cas9
The CRISPR/Cas9 system has been successfully established for efficient gene knockout in A. alternata, targeting key pathway genes like pksA and brm2[3]. This protocol is foundational for functional genomics studies.
Detailed Methodology:
-
sgRNA Design and Vector Construction:
-
Design one or two single guide RNAs (sgRNAs) targeting the initial exons of the target gene (e.g., pksA, cmrA) to ensure a functional knockout. Use bioinformatics tools to minimize off-target effects.
-
Synthesize and clone the sgRNA sequences into a fungal expression vector containing the Cas9 nuclease gene under a strong constitutive promoter (e.g., gpdA). The vector should also contain a selection marker, such as hygromycin B phosphotransferase (hph).
-
-
Protoplast Preparation and Transformation:
-
Grow A. alternata mycelium in liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.
-
Harvest and wash the mycelium. Digest the cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.8 M KCl).
-
Purify the resulting protoplasts by filtration and centrifugation.
-
Transform the protoplasts with the CRISPR/Cas9 vector (5-10 µg) using a polyethylene glycol (PEG)-mediated method.
-
-
Selection and Strain Purification:
-
Plate the transformed protoplasts on regeneration medium (e.g., Czapek-Dox agar with an osmotic stabilizer) containing the appropriate selective agent (e.g., hygromycin B).
-
Incubate for 5-7 days until resistant colonies appear.
-
Due to the multinucleated nature of A. alternata, it is critical to purify transformants to achieve homokaryons. This is done by several rounds of single-spore isolation or protoplast regeneration from the primary transformants[3].
-
-
Mutant Verification:
-
Extract genomic DNA from purified transformants.
-
Use PCR with primers flanking the target site to screen for deletions or insertions (indels).
-
Confirm the exact mutation by Sanger sequencing of the PCR amplicons.
-
Metabolite Extraction and Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific quantification of this compound and other mycotoxins.
Methodology:
-
Sample Preparation (Fungal Culture):
-
Grow the A. alternata strain (wild-type or mutant) on a suitable solid medium (e.g., Potato Dextrose Agar) or in liquid culture for 7-21 days.
-
Excise and weigh agar plugs or harvest mycelium and culture filtrate.
-
Perform a liquid-liquid extraction. A common solvent system is a mixture of acetonitrile, water, and acetic acid.
-
Homogenize the sample with the extraction solvent, vortex, and sonicate.
-
Centrifuge to pellet debris. Collect the supernatant.
-
The extract can be concentrated under a nitrogen stream and reconstituted in the initial mobile phase (a "dilute-and-shoot" approach is also common)[4].
-
-
HPLC-MS/MS Analysis:
-
Chromatography System: UPLC/HPLC system (e.g., Agilent 1290, Waters ACQUITY)[5].
-
Column: A reverse-phase C18 column (e.g., Hypersil GOLD C-18, 100 mm × 2.1 mm, 1.9 µm) is typically used[5].
-
Mobile Phase: A gradient of water with a small percentage of formic acid or ammonium formate (Mobile Phase A) and acetonitrile or methanol with the same additive (Mobile Phase B).
-
Mass Spectrometer: A tandem quadrupole (e.g., Waters Xevo TQ-S) or a high-resolution mass spectrometer (e.g., Thermo Q-Exactive Orbitrap)[5][6].
-
Ionization: Heated Electrospray Ionization (HESI), typically in negative mode (ESI-) for altertoxins, which readily form [M-H]⁻ ions[6].
-
Detection: Multiple Reaction Monitoring (MRM) mode for tandem quadrupole instruments. This involves selecting the precursor ion (e.g., m/z 351.0 for ATX-I) and monitoring for specific product ions after fragmentation.
-
-
Quantification:
-
Prepare a calibration curve using a certified analytical standard of this compound.
-
Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve. The use of matrix-matched standards or stable isotope-labeled internal standards is recommended for complex matrices to correct for matrix effects.
-
References
- 1. researchgate.net [researchgate.net]
- 2. First insights into Alternaria multi-toxin in vivo metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of CRISPR/Cas9 in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite Analysis of Alternaria Mycotoxins by LC-MS/MS and Multiple Tools [mdpi.com]
- 6. mdpi.com [mdpi.com]
Altertoxin I: A Technical Guide to its Mutagenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altertoxin I (ATX-I) is a mycotoxin produced by fungi of the Alternaria genus, frequent contaminants of various food and feedstuffs. This technical guide provides a comprehensive overview of the mutagenic and genotoxic properties of ATX-I. It is established that ATX-I is a mutagen, capable of inducing both frameshift and base-pair substitution mutations in bacterial systems. In vivo studies in rodent models have demonstrated its potential to cause DNA damage. The mechanisms underlying its genotoxicity are multifaceted, involving the inhibition of essential enzymes such as DNA gyrase and topoisomerase II, and modulation of key cellular signaling pathways, including the NF-κB pathway. This document synthesizes the available quantitative data, details the experimental protocols used for its assessment, and visualizes the implicated molecular pathways to serve as a resource for researchers and professionals in toxicology and drug development.
Introduction
Alternaria mycotoxins are a diverse group of secondary metabolites that pose a potential risk to human and animal health due to their widespread occurrence in the food chain. Among these, this compound (ATX-I), a perylene derivative, has been the subject of toxicological evaluation to determine its mutagenic and genotoxic potential. Understanding the mechanisms by which ATX-I interacts with cellular systems to induce genetic damage is crucial for risk assessment and the development of potential therapeutic interventions. This guide provides an in-depth analysis of the mutagenic profile of ATX-I, supported by quantitative data from key studies, detailed experimental methodologies, and visual representations of its molecular interactions.
Mutagenic and Genotoxic Activity
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. This compound has been shown to be mutagenic in various strains of Salmonella typhimurium, indicating its ability to induce gene mutations. The mutagenic activity has been observed both with and without metabolic activation (S9 fraction), suggesting that both the parent compound and its metabolites are capable of inducing mutations.
Data Presentation: Ames Test Results for this compound
The following table summarizes the mutagenic activity of this compound in the Ames test, as reported by Stack and Prival (1986). The data represents the number of revertant colonies per plate at various concentrations of ATX-I.
| Salmonella typhimurium Strain | Metabolic Activation (S9) | ATX-I Concentration (µ g/plate ) | Mean Revertants/Plate | Spontaneous Revertants/Plate |
| TA98 (Frameshift Mutations) | Without | 0.018 | 30 | 25 |
| 0.06 | 45 | |||
| 0.18 | 70 | |||
| 0.6 | 150 | |||
| 1.8 | 250 | |||
| 6 | 400 | |||
| 18 | 500 | |||
| 60 | 300 | |||
| With | 0.018 | 40 | 30 | |
| 0.06 | 60 | |||
| 0.18 | 100 | |||
| 0.6 | 200 | |||
| 1.8 | 350 | |||
| 6 | 500 | |||
| 18 | 600 | |||
| 60 | 400 | |||
| TA100 (Base-pair Substitutions) | Without | 0.018 | 120 | 110 |
| 0.06 | 150 | |||
| 0.18 | 200 | |||
| 0.6 | 300 | |||
| 1.8 | 400 | |||
| 6 | 500 | |||
| 18 | 400 | |||
| 60 | 200 | |||
| With | 0.018 | 130 | 120 | |
| 0.06 | 180 | |||
| 0.18 | 250 | |||
| 0.6 | 400 | |||
| 1.8 | 500 | |||
| 6 | 600 | |||
| 18 | 500 | |||
| 60 | 300 | |||
| TA1537 (Frameshift Mutations) | Without | 0.018 | 15 | 10 |
| 0.06 | 25 | |||
| 0.18 | 40 | |||
| 0.6 | 80 | |||
| 1.8 | 150 | |||
| 6 | 250 | |||
| 18 | 300 | |||
| 60 | 200 | |||
| With | 0.018 | 20 | 15 | |
| 0.06 | 35 | |||
| 0.18 | 60 | |||
| 0.6 | 120 | |||
| 1.8 | 200 | |||
| 6 | 300 | |||
| 18 | 350 | |||
| 60 | 250 |
Data extracted from a review citing Stack and Prival, 1986.
In Vivo Genotoxicity Studies
A 28-day study in male Sprague-Dawley rats evaluated the in vivo genotoxicity of ATX-I using a multi-endpoint assessment that included the micronucleus test and the comet assay. The results from this study indicated that ATX-I could cause DNA damage in vivo. However, the study also suggested that at relatively low doses, ATX-I may not exhibit direct genotoxicity but could lead to organ damage in the liver, kidney, and spleen.
Data Presentation: In Vivo Genotoxicity of this compound in Rats
The following table summarizes the findings from the 28-day in vivo study by Zhu et al. (2022).
| Assay | Species/Strain | Doses Administered | Route of Administration | Duration | Key Findings |
| Micronucleus Test | Sprague-Dawley Rats (male) | 1.10 µg/kg bw/day and 5.51 µg/kg bw/day | Oral gavage | 28 days | No significant increase in micronuclei formation was observed. |
| Comet Assay | Sprague-Dawley Rats (male) | 1.10 µg/kg bw/day and 5.51 µg/kg bw/day | Oral gavage | 28 days | Genotoxic endpoints indicated that ATX-I could cause DNA damage. |
Mechanisms of Action
The mutagenic and genotoxic effects of this compound are believed to be mediated through several mechanisms at the molecular level.
Inhibition of DNA Gyrase and Topoisomerase II
ATX-I has been shown to inhibit the activity of both bacterial DNA gyrase and human topoisomerase II. These enzymes are crucial for maintaining DNA topology during replication, transcription, and repair. Their inhibition can lead to the accumulation of DNA strand breaks and genomic instability.
Data Presentation: Inhibitory Concentrations of this compound
| Enzyme | Assay | Initial Inhibitory Concentration |
| Human Topoisomerase IIα | Decatenation Assay | 50 µM |
| Bacterial DNA Gyrase | Supercoiling Assay | 50 µM |
Data from Jarolim et al., 2017.
Modulation of Cellular Signaling Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating immune and inflammatory responses, as well as cell survival. Studies have shown that this compound can suppress the lipopolysaccharide (LPS)-mediated activation of the NF-κB pathway in monocytic cells at concentrations of 1 µM and higher. This immunosuppressive activity may have implications for the overall toxicological profile of ATX-I.
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. While other Alternaria toxins, such as Altertoxin II, are potent activators of this pathway, studies have indicated that this compound does not share this mechanism of action and does not significantly activate the Nrf2-ARE pathway.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.
Methodology:
-
Bacterial Strains: S. typhimurium strains TA98 (for frameshift mutagens), TA100, and TA1535 (for base-pair substitution mutagens) are commonly used.
-
Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation in mammals.
-
Procedure (Plate Incorporation Method):
-
A small volume of an overnight bacterial culture is mixed with the test compound at various concentrations and molten top agar.
-
For tests with metabolic activation, the S9 mix is also added to this mixture.
-
The mixture is poured onto a minimal glucose agar plate (lacking histidine).
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Micronucleus Assay
Principle: The micronucleus test is used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indicator of genotoxic exposure.
Methodology:
-
Animal Model: Typically, rodents such as rats or mice are used.
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a negative control group are also included.
-
Sample Collection: At appropriate time points after the final dose (e.g., 24 hours), bone marrow or peripheral blood is collected.
-
Slide Preparation: The collected cells (e.g., polychromatic erythrocytes from bone marrow) are smeared onto microscope slides and stained.
-
Data Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a large number of cells (e.g., 2000 PCEs per animal) under a microscope. A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the control group indicates a positive result.
In Vivo Comet Assay (Single Cell Gel Electrophoresis)
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When lysed cells are subjected to electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.
Methodology:
-
Animal Model and Dosing: Similar to the micronucleus assay, rodents are treated with the test substance at various doses.
-
Cell Isolation: After a specific time, tissues of interest (e.g., liver, peripheral blood) are collected, and a single-cell suspension is prepared.
-
Slide Preparation: The isolated cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the "comets" are visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA) or the tail moment. A significant increase in these parameters in treated animals compared to controls indicates DNA damage.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known interactions of this compound with cellular signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflows
The following diagrams outline the general workflows for the key genotoxicity assays discussed.
Caption: General workflow for the Ames test.
Caption: General workflow for the in vivo micronucleus assay.
Caption: General workflow for the in vivo comet assay.
Conclusion
This compound is a mycotoxin with clear mutagenic properties, as demonstrated by the Ames test, where it induces both frameshift and base-pair substitution mutations. Its genotoxic potential is further supported by in vivo studies indicating its capacity to cause DNA damage. The mechanisms of action are complex and involve the inhibition of critical DNA-modifying enzymes, DNA gyrase and topoisomerase II, as well as the modulation of the NF-κB signaling pathway. This technical guide provides a consolidated resource for understanding the mutagenic profile of this compound, which is essential for ongoing research into its toxicological significance and for the development of strategies to mitigate its potential health risks. Further research is warranted to fully elucidate the dose-response relationships in vivo and the long-term consequences of exposure.
Genotoxicity of Altertoxin I in Mammalian Cells: A Technical Guide
Executive Summary: Altertoxin I (ATX-I) is a perylene quinone mycotoxin produced by fungi of the Alternaria genus, common contaminants in food and feed. While its structural analog, Altertoxin II (ATX-II), is a well-documented potent genotoxin, the data on ATX-I is considerably more limited. This technical guide synthesizes the current state of knowledge regarding the genotoxicity of ATX-I in mammalian cells. Available in vivo studies in rodents suggest that at relatively low doses, ATX-I may not be a direct genotoxin but can induce histopathological damage and cause some level of DNA damage. Mechanistically, ATX-I has been shown to activate the Aryl Hydrocarbon Receptor (AhR) pathway, a key regulator of xenobiotic metabolism. However, unlike ATX-II, it does not appear to activate the Nrf2-ARE antioxidant response pathway. This document provides a detailed overview of the experimental data, protocols, and known cellular pathways, highlighting the existing data gaps and guiding future research for professionals in toxicology and drug development.
In Vivo Genotoxicity Assessment
The most comprehensive evaluation of ATX-I's genotoxicity in vivo comes from a 28-day study in Sprague-Dawley rats. This research provides critical insights into the systemic effects and DNA-damaging potential of the mycotoxin following repeated oral exposure.
Experimental Protocol: 28-Day Rodent Multi-Endpoint Assay
A novel multi-endpoint genotoxicity platform was applied to assess the effects of ATX-I in male Sprague-Dawley rats[1].
-
Test System: Male Sprague-Dawley (SD) rats were randomized into five groups (n=6 per group)[1].
-
Treatment Groups: The study included a positive control (N-ethyl-N-nitrosourea, 40 mg/kg bw/d), two solvent controls (PBS and corn oil), and two ATX-I treatment groups[1].
-
Dosing: ATX-I was administered daily for 28 consecutive days via oral gavage at low (1.10 μg/kg bw/d) and high (5.51 μg/kg bw/d) doses[1].
-
Endpoints Measured:
Data Presentation: Summary of In Vivo Findings
The 28-day study revealed a distinction between general organ toxicity and direct genotoxic events[1].
| Parameter | Low-Dose ATX-I (1.10 μg/kg bw/d) | High-Dose ATX-I (5.51 μg/kg bw/d) | Key Findings |
| Histopathology | Damage observed in liver, kidney, and spleen[1]. | Damage observed in liver, kidney, and spleen[1]. | ATX-I induces organ damage at the tested doses[1]. |
| Hematology & Biochemistry | No significant changes[1]. | No significant changes[1]. | Systemic toxicity is not reflected in blood parameters[1]. |
| Comet Assay | Indicated DNA damage[1]. | Indicated DNA damage[1]. | ATX-I can cause DNA strand breaks in vivo[1]. |
| Pig-a & Micronucleus Assays | No direct genotoxicity observed[1]. | No direct genotoxicity observed[1]. | ATX-I may not be a direct mutagen or clastogen at these doses[1]. |
Experimental Workflow
In Vitro Genotoxicity and Mechanistic Pathways
In vitro data on ATX-I is sparse, especially when compared to the extensive research on ATX-II. However, existing studies point towards specific molecular interactions and signaling pathway activations that are crucial for understanding its mode of action.
Interaction with Cellular Machinery
-
Topoisomerase Inhibition: In cell-free assays, perylene quinones including ATX-I were found to inhibit the catalytic activity of topoisomerase IIα. However, they act as catalytic inhibitors rather than topoisomerase poisons and require higher concentrations to achieve this effect compared to those at which ATX-II induces cellular DNA damage[2][3]. This suggests that topoisomerase inhibition is not the primary mechanism of genotoxicity for ATX-I at physiologically relevant concentrations[3].
Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway
ATX-I is a known activator of the AhR signaling pathway, which regulates the expression of xenobiotic-metabolizing enzymes like Cytochrome P450 (CYP) 1A1[4].
-
Mechanism: Upon entering the cell, ATX-I binds to the cytosolic AhR, causing it to translocate into the nucleus. There, it dimerizes with the ARNT protein and binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription of target genes[4][5]. This activation can lead to the metabolic transformation of ATX-I, a process that could potentially result in the formation of more reactive, DNA-damaging metabolites.
Comparative Interaction with the Nrf2-ARE Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. While the potent genotoxin ATX-II is a known activator of this pathway, studies have demonstrated that ATX-I does not share this mechanism of action[6]. This is a critical point of divergence in their toxicological profiles.
-
Altertoxin II: Activates the pathway, leading to the transcription of antioxidant enzymes[6].
-
This compound: Fails to trigger a response in the Nrf2-ARE system, suggesting it is a weaker inducer of oxidative stress or interacts differently with cellular sensors like Keap1[6].
Comparative Genotoxicity Profile: ATX-I vs. ATX-II
To contextualize the genotoxic potential of ATX-I, it is essential to compare it with its more potent analog, ATX-II.
| Feature | This compound (ATX-I) | Altertoxin II (ATX-II) |
| Mutagenicity | Data is limited; not directly mutagenic in in vivo Pig-a assay[1]. | Highly mutagenic; at least 50 times more potent than other Alternaria toxins in some assays[2][7]. |
| DNA Damage | Induces DNA strand breaks in vivo (Comet Assay)[1]. | Potent inducer of DNA strand breaks[7]. Forms bulky DNA adducts[8]. |
| Topoisomerase IIα Inhibition | Catalytic inhibitor at high concentrations[3]. | Catalytic inhibitor; not considered a primary mechanism of genotoxicity[2][3]. |
| AhR Pathway Activation | Yes, induces CYP1 enzyme activity[4]. | Yes, induces CYP1 enzyme activity[4]. |
| Nrf2-ARE Pathway Activation | No[6]. | Yes, potent activator[6]. |
| Cell Cycle Arrest | Not reported. | Does not affect the cell cycle of V79 cells[7]. |
Conclusion and Future Directions
The available evidence indicates that this compound possesses genotoxic properties, though it is significantly less potent than its counterpart, ATX-II. Its mode of action in mammalian cells appears to be complex, involving the activation of metabolic pathways like AhR, which could lead to toxic bioactivation, and the induction of DNA damage, as seen in in vivo studies[1][4]. However, its inability to activate the Nrf2 antioxidant pathway suggests a different and likely less aggressive mechanism of toxicity compared to ATX-II[6].
Key Data Gaps and Research Recommendations:
-
Comprehensive In Vitro Assessment: There is a critical need for studies evaluating ATX-I in a standard battery of in vitro genotoxicity tests, including the micronucleus assay and chromosomal aberration tests in mammalian cells, to clarify its potential as a clastogen.
-
Mechanism of DNA Damage: The specific type of DNA damage induced by ATX-I (e.g., oxidative lesions, adducts) remains to be elucidated.
-
Metabolic Activation: Research should focus on identifying the metabolites of ATX-I formed via CYP enzymes and assessing their respective genotoxic potentials.
-
Mixture Toxicity: As Alternaria toxins typically occur in mixtures, the genotoxic effects of ATX-I in combination with other mycotoxins warrant investigation to understand synergistic or antagonistic interactions[4].
References
- 1. General toxicity and genotoxicity of this compound: A novel 28-day multiendpoint assessment in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage and repair kinetics of the Alternaria mycotoxins alternariol, altertoxin II and stemphyltoxin III in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. Alternaria alternata Toxins Synergistically Activate the Aryl Hydrocarbon Receptor Pathway In Vitro [mdpi.com]
- 5. The Alternaria mycotoxins alternariol and alternariol methyl ether induce cytochrome P450 1A1 and apoptosis in murine hepatoma cells dependent on the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins this compound and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternaria toxins: Altertoxin II is a much stronger mutagen and DNA strand breaking mycotoxin than alternariol and its methyl ether in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Markers for DNA damage are induced in the rat colon by the Alternaria toxin altertoxin-II, but not a complex extract of cultured Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
Altertoxin I: A Technical Guide to its Mechanism of Action on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Altertoxin I (ATX I) on bacterial DNA gyrase. ATX I, a mycotoxin belonging to the perylene-quinone class and produced by fungi of the Alternaria genus, has been identified as an inhibitor of this essential bacterial enzyme. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key concepts to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Catalytic Inhibition
This compound acts as a catalytic inhibitor of DNA gyrase. This mode of action means that ATX I interferes with the enzymatic activity of gyrase, specifically its ability to introduce negative supercoils into DNA, without stabilizing the covalent DNA-gyrase cleavage complex. This is in contrast to DNA gyrase poisons, such as fluoroquinolone antibiotics, which trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and subsequent cell death. The current evidence, based on the behavior of structurally similar compounds like Altertoxin II, suggests that ATX I does not induce the formation of these cleavage complexes.
dot
Caption: Mechanism of this compound as a catalytic inhibitor of DNA gyrase.
Quantitative Data on DNA Gyrase Inhibition
The inhibitory effect of this compound on DNA gyrase has been quantified in vitro. The following table summarizes the available data.
| Compound | Target Enzyme | Assay Type | Endpoint | Value | Reference |
| This compound | Bacterial DNA Gyrase | Supercoiling Assay | Initial Inhibitory Conc. | 50 µM | Jarolim et al., 2017[1] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay is fundamental to determining the inhibitory activity of compounds like this compound on the supercoiling function of DNA gyrase.
Objective: To measure the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA in the presence of a test compound.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
This compound stock solution (in DMSO)
-
Control inhibitor (e.g., Novobiocin)
-
Sterile, nuclease-free water
-
STEB (Stop Buffer): 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL bromophenol blue
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.
-
Aliquot Master Mix: Distribute the master mix into pre-chilled reaction tubes.
-
Add Inhibitor: Add varying concentrations of this compound (or control inhibitor/vehicle) to the respective tubes.
-
Initiate Reaction: Add a pre-determined amount of DNA gyrase to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Stop Reaction: Terminate the reactions by adding STEB buffer.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE or TBE buffer until adequate separation of supercoiled and relaxed DNA is achieved.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it using a gel documentation system. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of this compound.[1]
dot
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Differentiating Catalytic Inhibitors from Poisons
To definitively classify an inhibitor as catalytic or a poison, a DNA cleavage assay is necessary.
Principle: DNA gyrase poisons stabilize the cleavage complex, which can be trapped by the addition of a denaturant like SDS, leading to the linearization of the plasmid DNA. Catalytic inhibitors do not induce this cleavage.
dot
Caption: Logical workflow to differentiate between DNA gyrase poisons and catalytic inhibitors.
Conclusion and Future Directions
This compound is a confirmed inhibitor of bacterial DNA gyrase with an initial inhibitory concentration of 50 µM. Based on the available evidence for structurally related perylene-quinones, the mechanism of action is inferred to be catalytic inhibition, interfering with the supercoiling activity of the enzyme without stabilizing the DNA-gyrase cleavage complex. For definitive confirmation, further studies employing DNA cleavage assays are warranted. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring this compound and other perylene-quinones as potential antibacterial agents targeting DNA gyrase.
References
Altertoxin I: A Technical Whitepaper on the Inhibition of Human Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altertoxin I (ATX I), a mycotoxin produced by fungi of the Alternaria genus, has been identified as an inhibitor of human topoisomerase II. This document provides an in-depth technical guide on the inhibitory mechanism of ATX I, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows. Understanding the interaction between ATX I and topoisomerase II is crucial for assessing its toxicological risk and exploring its potential as a scaffold for novel therapeutic agents.
Introduction to Human Topoisomerase II and this compound
Human topoisomerase II is a vital enzyme responsible for resolving DNA topological problems, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, passing another DNA segment through the break, and then resealing it. This catalytic cycle is essential for maintaining genomic integrity.
This compound is a perylene quinone mycotoxin that contaminates various food and feedstuffs. Research has demonstrated its genotoxic potential, which is, at least in part, attributable to its interaction with human topoisomerase II.[1][2]
Quantitative Analysis of Topoisomerase II Inhibition
The inhibitory potency of this compound and other related Alternaria mycotoxins against human topoisomerase IIα has been quantified using in vitro decatenation assays. The initial inhibitory concentration is a key parameter for comparing the efficacy of these compounds.
| Mycotoxin | Chemical Class | Initial Inhibitory Concentration (µM) on Human Topoisomerase IIα |
| This compound (ATX I) | Perylene Quinone | 50 [1][2][3] |
| Altertoxin II (ATX II) | Perylene Quinone | 25[1][2][3] |
| Stemphyltoxin III (STTX III) | Perylene Quinone | 10[1][2][3] |
| Alterperylenol (ALP) | Perylene Quinone | 75[1][2][3] |
| Alternariol (AOH) | Dibenzo-α-pyrone | 25[1][2][3] |
| Alternariol monomethyl ether (AME) | Dibenzo-α-pyrone | 25[1][2][3] |
Mechanism of Inhibition: Catalytic Inhibition
This compound acts as a catalytic inhibitor of human topoisomerase II. Unlike topoisomerase poisons (e.g., etoposide), which stabilize the covalent enzyme-DNA cleavage complex and lead to DNA double-strand breaks, catalytic inhibitors interfere with other steps of the enzymatic cycle without trapping the enzyme on the DNA. This can include preventing ATP hydrolysis or blocking the conformational changes necessary for enzyme turnover. The consequence of catalytic inhibition is the failure to resolve DNA catenanes, leading to issues in chromosome segregation during mitosis.
Figure 1: Topoisomerase II catalytic cycle and points of inhibition.
Cellular Consequences of this compound-Mediated Topoisomerase II Inhibition
The catalytic inhibition of topoisomerase II by this compound leads to the persistence of catenated DNA, particularly during the G2 and M phases of the cell cycle. This triggers a cellular response aimed at preventing mitotic catastrophe.
Figure 2: Cellular response to ATX I-mediated Topo II inhibition.
Experimental Protocols
The primary method for assessing the inhibitory activity of compounds against human topoisomerase II is the in vitro decatenation assay.
Human Topoisomerase IIα Decatenation Assay
Principle: This assay measures the ability of topoisomerase IIα to resolve catenated kinetoplast DNA (kDNA) into its individual minicircles. Inhibitors of the enzyme will prevent this decatenation, leaving the kDNA in its catenated form, which can be distinguished from the decatenated minicircles by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP Solution (20 mM)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose Gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 1x assay buffer, 1x ATP, and kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound or the solvent control to the reaction tubes.
-
Enzyme Addition: Add human topoisomerase IIα to each reaction tube to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the 5x stop buffer.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: After electrophoresis, stain the gel with a suitable DNA stain and visualize the DNA bands under UV or blue light.
Interpretation of Results:
-
No Inhibition (Control): The kDNA will be fully decatenated and will appear as fast-migrating minicircles.
-
Inhibition: The kDNA will remain in its catenated form, which does not migrate out of the well or migrates as a high molecular weight smear.
Figure 3: Experimental workflow for the decatenation assay.
Conclusion and Future Directions
This compound is a confirmed catalytic inhibitor of human topoisomerase II, with an initial inhibitory concentration of 50 µM. Its mechanism of action, distinct from that of topoisomerase poisons, provides a valuable tool for studying the cellular consequences of impaired DNA decatenation. Further research is warranted to fully elucidate the specific interactions between ATX I and the topoisomerase II enzyme, which could inform the development of novel therapeutic agents targeting this crucial enzyme. Additionally, a comprehensive understanding of its toxicological profile is essential for food safety and risk assessment.
References
- 1. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins this compound and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Anti-HIV Activity of Altertoxin I and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-HIV activity of Altertoxin I and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and a mechanistic understanding of these potent natural compounds.
Quantitative Anti-HIV-1 Activity
This compound and its derivatives, isolated from the endophytic fungus Alternaria tenuissima, have demonstrated significant inhibitory effects against HIV-1 replication. The antiviral activity of these compounds has been quantified in cell-based assays, with key metrics summarized in the table below.
| Compound | 50% Inhibitory Concentration (IC50) (μM) | Concentration for Complete Inhibition (μM) |
| This compound | 1.42[1] | 2.20[1][2] |
| Altertoxin II | 0.21[1] | 0.30[1][2] |
| Altertoxin III | 0.29[1] | 1.50[1][2] |
| Altertoxin V | 0.09[1] | 0.50[1][2] |
Experimental Protocols
The evaluation of the anti-HIV activity of this compound and its derivatives was conducted using established in vitro methodologies. The following sections detail the key experimental protocols employed in the cited research.
Cell Line and Virus Strain
-
Cell Line: A3.01 human T-cell line, a CD4+ cell line susceptible to HIV-1 infection.
-
Virus Strain: HIV-1LAV, a laboratory-adapted strain of the human immunodeficiency virus type 1.
Cell-Based HIV-1 Replication Inhibition Assay
This assay is designed to determine the ability of a compound to inhibit HIV-1 replication in a T-cell line.
Materials:
-
A3.01 T-cells
-
HIV-1LAV virus stock
-
This compound or its derivatives (test compounds)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
96-well cell culture plates
-
Reverse Transcriptase (RT) Assay Kit
-
Positive control (e.g., Azidothymidine - AZT)
-
Negative control (e.g., DMSO)
Procedure:
-
Cell Preparation: Seed A3.01 T-cells into 96-well plates at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds (this compound and its derivatives) to the wells. Include wells for positive and negative controls.
-
Virus Infection: Infect the cells with a standardized amount of HIV-1LAV.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 7-9 days).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Quantification of Viral Replication: Determine the extent of viral replication by measuring the reverse transcriptase (RT) activity in the collected supernatants using a commercially available RT assay kit.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control. Determine the 50% inhibitory concentration (IC50) using regression analysis.
Reverse Transcriptase (RT) Activity Assay (Colorimetric)
This assay quantifies the activity of the HIV-1 reverse transcriptase enzyme, which is a key indicator of viral replication.
Principle:
The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by the RT enzyme using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
Procedure (based on a generic commercial kit):
-
Reaction Setup: In a microplate well, combine the cell culture supernatant (containing the virus and RT enzyme), the reaction buffer (containing template, primers, and DIG-labeled dUTPs), and the test compound.
-
Incubation: Incubate the plate to allow the RT enzyme to synthesize the DIG-labeled DNA.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated primer-DNA hybrid.
-
Detection: Add an anti-DIG-peroxidase antibody conjugate, which binds to the incorporated DIG.
-
Substrate Addition: Add a peroxidase substrate (e.g., ABTS) to induce a color change.
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the RT activity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-HIV activity of this compound and its derivatives.
Proposed Mechanism of Action: Inhibition of HIV-1 Replication
The primary mechanism by which this compound and its derivatives are thought to exert their anti-HIV activity is through the inhibition of key viral enzymes, namely reverse transcriptase and integrase. The following diagram depicts this proposed mechanism within the context of the HIV-1 life cycle.
References
Immunosuppressive Effects of Altertoxin I on Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Altertoxin I (ATX-I), a mycotoxin produced by fungi of the Alternaria genus, has demonstrated notable immunomodulatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of the immunosuppressive effects of ATX-I on various immune cells. The primary focus of existing research has been on monocytic cells, revealing a significant inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. While direct quantitative data on the effects of ATX-I on other key immune cells such as T-cells, B-cells, and dendritic cells are limited, this guide outlines the established knowledge and provides detailed experimental protocols to facilitate further investigation into the broader immunopharmacological profile of this mycotoxin. The presented data and methodologies are intended to support researchers in assessing the risks associated with ATX-I exposure and exploring its potential as a scaffold for the development of novel anti-inflammatory therapeutics.
Quantitative Data on the Immunosuppressive Effects of this compound
The primary quantitative data available for this compound's immunosuppressive effects stem from in vitro studies on human monocytic cell lines. These studies have focused on the inhibition of the NF-κB signaling pathway, a key cascade in initiating inflammatory responses.
Table 1: Effect of this compound on LPS-Induced NF-κB Pathway Activation in THP-1 Lucia™ Monocytes [1]
| Concentration of this compound (µM) | Inhibition of NF-κB Activation (%) | Cell Viability (%) |
| ≥ 1 | Significant Suppression | Not specified |
| 10 | 52.8 ± 10.6 | No significant cytotoxic effects |
| 20 | 52.0 ± 1.9 | No significant cytotoxic effects |
Table 2: Cytotoxicity Profile of this compound in THP-1 Lucia™ Cells [1]
| Concentration of this compound (µM) | Cell Viability (%) |
| Up to 20 | No significant cytotoxic effects |
Known Signaling Pathways Modulated by this compound
The most well-documented signaling pathway affected by this compound is the Nuclear Factor-kappa B (NF-κB) pathway . In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.
This compound has been shown to suppress the LPS-induced activation of the NF-κB pathway in human monocytic THP-1 Lucia™ cells.[1] The precise molecular target of this compound within this pathway has not yet been fully elucidated.
While direct evidence is lacking for other pathways, some studies on complex mixtures of Alternaria toxins suggest potential interactions with the Aryl Hydrocarbon Receptor (AhR) pathway .[2] Further research is required to determine if this compound individually contributes to these effects.
Effects on Specific Immune Cells (Current Knowledge and Research Gaps)
Monocytes and Macrophages
As detailed above, the primary cellular targets of this compound identified to date are monocytes. The suppression of NF-κB activation in these cells suggests that this compound can inhibit the production of pro-inflammatory cytokines and other mediators that are crucial for the initiation and propagation of inflammatory responses. This indicates a potential to impair key macrophage functions such as phagocytosis, antigen presentation, and the orchestration of the adaptive immune response. However, direct experimental data on these specific functional outcomes following this compound treatment are currently unavailable.
T-Cells
There is a significant gap in the literature regarding the direct effects of this compound on T-lymphocytes. One study noted that this compound exhibited anti-HIV-1 activity at concentrations that were not significantly toxic to T-cells, suggesting a certain level of selectivity.[3] However, this study did not investigate the immunomodulatory effects on T-cell function, such as proliferation, differentiation into helper or cytotoxic T-cells, or cytokine production (e.g., IFN-γ, IL-2, IL-4). Given the central role of T-cells in adaptive immunity, this is a critical area for future research.
B-Cells
Currently, there is no specific data on the effects of this compound on B-lymphocytes. It is unknown whether this compound affects B-cell activation, proliferation, differentiation into plasma cells, or antibody production. An in vivo study on a mixture of Alternaria toxins, not specifically this compound, did show an increase in B-lymphocytes, suggesting a potential for complex immunomodulatory effects that warrant further investigation.[4]
Dendritic Cells
The effect of this compound on dendritic cells (DCs), the most potent antigen-presenting cells, remains to be elucidated. It is plausible that by inhibiting NF-κB, this compound could interfere with DC maturation, a process critical for the initiation of T-cell responses. This could involve the downregulation of co-stimulatory molecules (e.g., CD80, CD86) and the reduced production of cytokines like IL-12, which are essential for Th1 polarization. However, these hypotheses require experimental validation.
Experimental Protocols
To facilitate further research into the immunosuppressive effects of this compound, detailed methodologies for key experiments are provided below.
NF-κB Reporter Gene Assay in THP-1 Lucia™ Cells
This assay is used to quantify the activation of the NF-κB pathway.
-
Cell Culture:
-
THP-1 Lucia™ NF-κB reporter cells are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µg/mL Normocin™, and 100 µg/mL Zeocin™.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells should be passaged every 3-4 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
-
Assay Protocol:
-
Seed THP-1 Lucia™ cells into a 96-well plate at a density of 1 x 10^5 cells per well.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or a vehicle control (e.g., DMSO).
-
After a pre-incubation period of 1 hour, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce NF-κB activation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the activity of the secreted Lucia luciferase in the supernatant using a luminometer and a commercially available luciferase assay system (e.g., QUANTI-Luc™).
-
Calculate the percentage of NF-κB inhibition by comparing the luciferase activity in the treated wells to that in the LPS-stimulated control wells.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed immunosuppressive effects are not a result of cell death.
-
Assay Principle:
-
The CellTiter-Blue® (CTB) assay is a common method that uses the indicator dye resazurin to measure the metabolic capacity of cells, which is an indicator of cell viability.
-
-
Assay Protocol:
-
Seed immune cells (e.g., THP-1, T-cells, B-cells, or DCs) into a 96-well plate at an appropriate density.
-
Treat the cells with the same concentrations of this compound as used in the functional assays.
-
Incubate for the same duration as the functional assay (e.g., 24 hours).
-
Add the CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence using a plate reader with appropriate filters.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to stimulation.
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD3+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Assay Protocol:
-
Label the T-cells with a fluorescent proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Seed the labeled T-cells into a 96-well plate.
-
Treat the cells with various concentrations of this compound.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).
-
Incubate for 3-5 days at 37°C with 5% CO2.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
-
Cytokine Production Assay
This assay measures the production of cytokines by immune cells.
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., PBMCs, isolated T-cells, or monocytes) in the presence of various concentrations of this compound.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes, anti-CD3/CD28 for T-cells).
-
Incubate for a suitable period (e.g., 24-48 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ, IL-2) using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Conclusion and Future Directions
This compound exhibits clear immunosuppressive effects on monocytic cells by inhibiting the NF-κB signaling pathway without inducing significant cytotoxicity at effective concentrations. This established mechanism highlights its potential as a modulator of inflammatory responses. However, a significant knowledge gap exists regarding its impact on other critical immune cell populations, including T-cells, B-cells, and dendritic cells.
Future research should focus on:
-
Broadening the scope of immune cells studied: Systematically evaluating the effects of this compound on the function of T-cells, B-cells, and dendritic cells.
-
Elucidating the precise molecular mechanisms: Identifying the specific molecular targets of this compound within the NF-κB pathway and exploring its effects on other relevant signaling cascades (e.g., MAPK, JAK-STAT, AhR).
-
In vivo studies: Investigating the immunomodulatory effects of this compound in animal models to understand its impact on the integrated immune system.
A more comprehensive understanding of the immunopharmacological profile of this compound will be crucial for accurately assessing its health risks and for potentially harnessing its immunosuppressive properties for therapeutic applications.
References
- 1. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternaria alternata Toxins Synergistically Activate the Aryl Hydrocarbon Receptor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altertoxins with potent anti-HIV activity from Alternaria tenuissima QUE1Se, a fungal endophyte of Quercus emoryi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Antiestrogenic Properties of Altertoxin I: An In Vitro Technical Guide
A Comprehensive Examination for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antiestrogenic properties of Altertoxin I (ATX-I), a mycotoxin produced by fungi of the Alternaria genus. The information presented herein is intended for researchers, scientists, and drug development professionals investigating the biological activities of natural compounds and their potential as endocrine disruptors or therapeutic agents.
Recent studies have identified ATX-I as a compound with notable antiestrogenic activity.[1][2][3] This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Data Summary
The antiestrogenic activity of this compound has been quantified in vitro using the human endometrial adenocarcinoma cell line, Ishikawa. The primary assay used is the alkaline phosphatase (AlP) assay, which measures the induction of AlP, an estrogen-responsive gene. In these experiments, a reduction in 17β-estradiol (E2)-induced AlP activity indicates an antiestrogenic effect.
| Compound | Concentration (µM) | Positive Control | % of Positive Control Activity (Mean ± SD) | Statistical Significance (p-value) | Reference |
| This compound | 2 | 1 nM E2 | 90.4 ± 7.4 | < 0.05 | [1] |
| This compound | 10 | 1 nM E2 | 86.4 ± 3.3 | < 0.01 | [1] |
Experimental Protocols
The following is a detailed methodology for the key in vitro assay used to determine the antiestrogenic properties of this compound.
Alkaline Phosphatase (AlP) Assay in Ishikawa Cells
This protocol is based on methodologies described in studies investigating the estrogenic and antiestrogenic effects of Alternaria mycotoxins.[1][4]
1. Cell Culture and Maintenance:
- Cell Line: Human Ishikawa endometrial adenocarcinoma cells.
- Culture Medium: Dulbecco's Modified Eagle Medium/F-12 nutrient mixture (DMEM/F12) supplemented with 5% charcoal-dextran stripped fetal bovine serum (CD-FBS) to remove endogenous steroids, and 1% penicillin/streptomycin. Phenol red-free medium is used to avoid its weak estrogenic activity.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Seeding:
- Cells are seeded into 96-well plates at a density of 10,000 cells per well in the assay medium.
- The cells are allowed to attach and grow for 48 hours.
3. Treatment:
- After the initial 48-hour incubation, the medium is replaced with fresh assay medium containing the test compounds.
- Vehicle Control: Medium with the solvent used to dissolve the test compounds (e.g., DMSO).
- Positive Control: Medium containing 1 nM 17β-estradiol (E2).
- Test Conditions: Medium containing 1 nM E2 co-treated with various concentrations of this compound (e.g., 0.0002 µM to 10 µM).
- The cells are incubated with the treatments for another 48 hours.
4. Cell Lysis:
- After the 48-hour treatment period, the medium is removed, and the cells are washed three times with phosphate-buffered saline (PBS).
- The cells are lysed by flash freezing the plates at -80°C for at least 20 minutes.
5. Measurement of Alkaline Phosphatase Activity:
- The plates are thawed, and a substrate solution for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is added to each well.
- The increase in absorbance is measured kinetically at 405 nm for 1 hour, with readings taken every 3 minutes.
- The slope of the linear range of the resulting curve is calculated as a measure of the enzyme's activity.
6. Data Analysis:
- The AlP activity in the treatment groups is normalized to the activity of the positive control (E2 alone), which is set to 100%.
- Statistical analysis is performed to determine the significance of the reduction in AlP activity by this compound.
Visualizations: Signaling Pathways and Workflows
Experimental Workflow for In Vitro Antiestrogenicity Testing
Caption: Workflow for assessing this compound antiestrogenicity.
Proposed Signaling Pathway for Antiestrogenic Action of this compound
Caption: Proposed mechanism for this compound's antiestrogenic effect.
Discussion of Mechanism
The precise mechanism by which this compound exerts its antiestrogenic effects is not yet fully elucidated. However, current evidence points towards a potential role of the aryl hydrocarbon receptor (AhR).[5][6] While in silico analyses did not show direct antagonistic binding of ATX-I to estrogen receptors (ERs), complex mixtures of Alternaria toxins, which include ATX-I, have been shown to induce anti-estrogenic effects that are linked to AhR activation.[7][8]
The proposed pathway involves ATX-I activating the AhR, leading to its translocation to the nucleus and dimerization with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) on the DNA, inducing the expression of genes such as cytochrome P450 1A1 (CYP1A1). The antiestrogenic effect may arise from crosstalk between the AhR and ER signaling pathways. This crosstalk can occur through several mechanisms, including direct protein-protein interactions, competition for co-regulatory proteins, or enhanced metabolic degradation of estrogens, which would reduce the activation of the ER pathway and subsequent expression of estrogen-responsive genes like alkaline phosphatase.[5] Further research is required to definitively establish the specific points of interaction and the contribution of each mechanism to the observed antiestrogenic activity of this compound.
References
- 1. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro (PHAIDRA - o:3879) [phaidra.vetmeduni.ac.at]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. air.unipr.it [air.unipr.it]
- 8. mdpi.com [mdpi.com]
Cytotoxicity of Altertoxin I in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic effects of Altertoxin I (ATX-I), a mycotoxin produced by Alternaria fungi, on various cancer cell lines. The document summarizes available quantitative data, details relevant experimental protocols for assessing cytotoxicity, and visualizes the key signaling pathways implicated in the cellular response to ATX-I.
Data Presentation: Quantitative Cytotoxicity of this compound
Quantitative data on the cytotoxic and growth-inhibitory effects of this compound on cancer cell lines is limited in the publicly available scientific literature. While its congener, Altertoxin II (ATX-II), has demonstrated potent and selective activity against certain cancers like Ewing sarcoma, ATX-I has shown less pronounced or non-selective effects in the same studies.[1][2][3] The following tables summarize the available data.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Sulforhodamine B (SRB) | Growth Inhibition (GI50) | Did not exhibit selective cytotoxic activity compared to non-Ewing sarcoma cell lines. Specific GI50 values were not reported for the broader panel due to lack of selectivity. | [1][2][3] |
| Non-Ewing Sarcoma Cell Lines | Various | Sulforhodamine B (SRB) | Growth Inhibition (GI50) | Did not exhibit selective cytotoxic activity. | [1][2][3] |
| THP1-Lucia™ Monocytes | Leukemia | CellTiter-Blue® Cell Viability Assay | Cell Viability | No significant cytotoxic effects observed at the tested concentrations. |
Note: The lack of extensive IC50 or GI50 data for this compound in various cancer cell lines is a notable gap in the current research landscape. Much of the existing literature focuses on its activity at sub-cytotoxic concentrations in the context of signaling pathway modulation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytotoxicity. The following are standard protocols for key assays used in the evaluation of compounds like this compound.
Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach or stabilize.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include appropriate controls.
-
Incubation: Incubate for the desired exposure time.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis. Include untreated controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 1 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways in cancer cells, often at sub-cytotoxic concentrations.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is an activator of the Aryl Hydrocarbon Receptor (AhR) pathway.[4][5][6] Upon binding to AhR in the cytoplasm, ATX-I induces a conformational change that leads to the dissociation of chaperone proteins. The ATX-I-AhR complex then translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1), leading to their increased transcription. This can alter the metabolism of xenobiotics and endogenous compounds.
NF-κB Signaling Pathway
This compound has been reported to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In the canonical pathway, stimuli such as TNF-α lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. The exact mechanism of ATX-I-mediated suppression is not fully elucidated but may involve interference with the IKK complex or upstream signaling components.
Conclusion
This compound is a mycotoxin with demonstrated effects on key cellular signaling pathways, including the activation of the AhR pathway and the suppression of NF-κB signaling. However, comprehensive data on its direct cytotoxicity across a broad range of cancer cell lines remains limited. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the cytotoxic potential and mechanisms of action of this compound in the context of cancer drug discovery and development. Further studies are warranted to establish a more complete profile of its anti-cancer activities.
References
- 1. Altertoxin II, a Highly Effective and Specific Compound against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altertoxin II, a Highly Effective and Specific Compound against Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Alternaria alternata Toxins Synergistically Activate the Aryl Hydrocarbon Receptor Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Altertoxin I in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current toxicological data for Altertoxin I (ATX-I) in animal models. ATX-I is a mycotoxin produced by fungi of the Alternaria genus, which are common contaminants of food and feed. Due to its potential health risks, understanding its toxicological profile is crucial for risk assessment and the development of mitigation strategies. This document summarizes key findings on general and genetic toxicity, highlights experimental methodologies, and visualizes known cellular signaling pathways affected by ATX-I.
General and Genetic Toxicity
Studies in animal models, primarily rodents, have begun to elucidate the toxicological properties of this compound. While data remains limited, existing research points towards potential organ damage and DNA-damaging capabilities.
A significant 28-day study in male Sprague-Dawley rats demonstrated that repeated oral administration of ATX-I at doses of 1.10 and 5.51 μg/kg body weight per day resulted in observable histopathological damage to the liver, kidney, and spleen.[1] Despite these findings, there were no significant alterations in hematological and serum biochemical parameters at these relatively low doses. The study also indicated that ATX-I could cause DNA damage, although it may not have direct genotoxic effects in vivo at the tested concentrations.[1]
Toxicokinetic studies in Sprague-Dawley rats have shown that perylene quinones, including ATX-I, have low systemic bioavailability.[2][3] Following administration, these compounds were recovered at very low levels in urine, plasma, and feces.[2][3] An interesting metabolic observation is the detection of ATX-I in rats administered Altertoxin II (ATX-II), suggesting a potential in vivo de-epoxidation pathway.[2]
It is important to note the significant data gap in the in vivo toxicity of many Alternaria toxins, which complicates a thorough risk assessment.[4][5][6][7]
Quantitative Toxicity Data
The following table summarizes the key quantitative data from a 28-day oral toxicity study of this compound in male Sprague-Dawley rats.
| Parameter | Low-Dose Group | High-Dose Group | Vehicle Control | Positive Control (ENU) |
| Dose | 1.10 µg/kg bw/day | 5.51 µg/kg bw/day | Corn Oil / PBS | 40 mg/kg bw/day |
| Route of Administration | Oral gavage | Oral gavage | Oral gavage | Oral gavage |
| Duration | 28 consecutive days | 28 consecutive days | 28 consecutive days | 28 consecutive days |
| Key Findings | Histopathological damage in liver, kidney, and spleen; Evidence of DNA damage. | Histopathological damage in liver, kidney, and spleen; Evidence of DNA damage. | No significant findings. | Not Applicable |
| Genotoxicity | No direct genotoxicity observed at this dose. | No direct genotoxicity observed at this dose. | No genotoxicity. | Positive for genotoxicity. |
bw: body weight; ENU: N-ethyl-N-nitrosourea; PBS: Phosphate-buffered saline
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of toxicological studies. Below are the protocols for key experiments investigating the effects of this compound.
28-Day Oral Toxicity Study in Rats
-
Test System: Male Sprague-Dawley (SD) rats.
-
Group Allocation: Animals were randomized into five groups (n=6 per group):
-
Low-dose ATX-I (1.10 μg/kg bw/day)
-
High-dose ATX-I (5.51 μg/kg bw/day)
-
Solvent control 1 (Phosphate-Buffered Saline - PBS)
-
Solvent control 2 (Corn oil)
-
Positive control for genotoxicity (N-ethyl-N-nitrosourea - ENU, 40 mg/kg bw/day)
-
-
Administration: Treatments were administered daily for 28 consecutive days via oral gavage.[1]
-
Endpoints Evaluated:
-
General Toxicity: Histopathological examination of the liver, kidney, and spleen. Analysis of hematological and serum biochemical parameters.
-
Genotoxicity: A multi-endpoint assessment including the Pig-a assay, micronucleus (MN) test, and comet assay to evaluate DNA damage.[1]
-
Signaling Pathway Analysis
In vitro studies have provided initial insights into the molecular mechanisms underlying this compound's toxicity. A key pathway identified is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which plays a central role in the cellular defense against oxidative stress.
References
- 1. General toxicity and genotoxicity of this compound: A novel 28-day multiendpoint assessment in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Markers for DNA damage are induced in the rat colon by the Alternaria toxin altertoxin-II, but not a complex extract of cultured Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. Emerging Fusarium and Alternaria Mycotoxins: Occurrence, Toxicity and Toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Altertoxin I: A Secondary Metabolite of Alternaria with Emerging Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Altertoxin I (ATX-I) is a perylene quinone mycotoxin produced by various species of the fungal genus Alternaria, a common contaminant of food and feed.[1][2] While recognized for its cytotoxic and mutagenic properties, recent research has unveiled its potential as a modulator of key cellular signaling pathways, sparking interest in its pharmacological applications.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Chemical and Physical Properties
This compound is a polyketide-derived secondary metabolite with the chemical formula C₂₀H₁₆O₆ and a molecular weight of 352.34 g/mol .[1] Its structure features a perylene quinone core, which is characteristic of this class of Alternaria toxins.
| Property | Value | Reference |
| CAS Number | 56258-32-3 | [1] |
| Molecular Formula | C₂₀H₁₆O₆ | [1] |
| Molecular Weight | 352.34 g/mol | [1] |
| Appearance | White to Off-White powder | [1] |
| Solubility | Soluble in Dichloromethane | [1] |
Production and Biosynthesis
This compound is primarily produced by Alternaria alternata and other Alternaria species.[1][3] Its biosynthesis is closely linked to the 1,8-dihydroxynaphthalene (DHN)-melanin pathway, sharing several enzymatic steps.[6][7] The biosynthetic pathway originates from a polyketide synthase (PKS) that produces a pentaketide, which then undergoes a series of enzymatic modifications to form the perylene quinone scaffold of this compound.[6][7] The production of this compound by Alternaria strains can be influenced by culture conditions such as the growth medium and incubation time.[8][9] For instance, studies have shown that polished rice medium can support the production of this compound by A. alternata.[8]
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with recent research highlighting its immunomodulatory and antiestrogenic effects.[4][5]
Immunosuppressive Activity
This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[3][4] This suppression is concentration-dependent and has been observed in human monocytic THP-1 Lucia™ cells.[3][4]
| Concentration (µM) | Inhibition of NF-κB Activation (%) | Cell Line | Reference |
| 1 | Significant Suppression | THP-1 Lucia™ | [3] |
| 10 | 52.8 ± 10.6 | THP-1 Lucia™ | [3][4] |
| 20 | 52.0 ± 1.9 | THP-1 Lucia™ | [3][4] |
Importantly, this immunosuppressive effect is observed at concentrations that do not induce significant cytotoxicity.[3][4]
Antiestrogenic Activity
This compound has demonstrated antiestrogenic properties by suppressing the estrogen-dependent expression of alkaline phosphatase in Ishikawa cells.[5]
| Concentration (µM) | Effect | Cell Line | Reference |
| ≥ 2 | Suppression of estrogen-dependent enzyme activity | Ishikawa | [5] |
Other Biological Activities
-
Inhibition of DNA Gyrase and Topoisomerase II: this compound has been found to reduce the supercoiling activity of DNA gyrase and inhibit human topoisomerase II, suggesting potential as an antimicrobial and anticancer agent.[1]
-
Cytotoxicity: While showing minimal cytotoxicity at concentrations where it exhibits immunomodulatory effects, higher concentrations of this compound can be cytotoxic.[4] However, it is generally considered less acutely toxic than other Alternaria toxins like tenuazonic acid.
-
Nrf2-ARE Pathway Interaction: Studies have investigated the interaction of this compound with the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses. However, its effect on this pathway appears to be less pronounced compared to its structural analog, Altertoxin II.[1][10]
Experimental Protocols
Extraction and Purification of this compound from Alternaria Culture
This protocol provides a general guideline for the extraction and purification of this compound.
-
Fungal Culture: Grow a pure culture of an this compound-producing Alternaria strain (e.g., A. alternata) on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar/Broth or rice medium) for an appropriate duration to allow for mycotoxin production.[8][11]
-
Extraction:
-
For solid cultures, homogenize the fungal biomass and substrate in a solvent such as ethanol or a chloroform-methanol mixture.[11][12]
-
For liquid cultures, extract the cell-free supernatant with an appropriate organic solvent like ethanol.[12]
-
Repeat the extraction process multiple times to ensure maximum recovery.
-
-
Purification:
-
Combine the solvent extracts and evaporate to dryness under reduced pressure.
-
The crude extract can be further purified using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]
-
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in various matrices.[13][14][15]
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent system (e.g., acetonitrile/water).[13] The extract may require a cleanup step using solid-phase extraction (SPE) to remove interfering compounds.[16]
-
LC Separation: Separate the analytes on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
MS/MS Detection: Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion and product ions for this compound should be optimized for maximum sensitivity.
| Parameter | Example Value |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ions (m/z) | Specific fragments of this compound |
| Limit of Quantification (LOQ) | 1.2-3.7 µg/kg (in tomato matrix)[13][14] |
| Apparent Recovery | 85-103%[13][14] |
NF-κB Reporter Gene Assay
This assay is used to assess the inhibitory effect of this compound on the NF-κB signaling pathway.[3]
-
Cell Culture: Culture a suitable reporter cell line, such as THP-1 Lucia™ cells, which contain a secreted luciferase gene under the control of an NF-κB-inducible promoter.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined pre-incubation period (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).
-
Luciferase Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatant and measure the activity of the secreted luciferase using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a positive control (LPS stimulation alone) to determine the percentage of inhibition for each concentration of this compound.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound in parallel with activity assays to ensure that the observed effects are not due to cell death.[3]
-
Cell Culture: Plate the cells at an appropriate density in a multi-well plate.
-
Treatment: Treat the cells with the same concentrations of this compound as used in the activity assays. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton-X).
-
Incubation: Incubate the cells for the same duration as the activity assay.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT, MTS, or CellTiter-Blue® assay, following the manufacturer's instructions.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Future Perspectives
This compound is emerging as a fascinating secondary metabolite with a dual nature. While its presence as a mycotoxin in the food chain warrants continued monitoring and risk assessment, its potent and specific biological activities, particularly its immunosuppressive and antiestrogenic effects, suggest significant therapeutic potential. Further research is needed to fully elucidate its mechanisms of action, identify its specific molecular targets, and evaluate its efficacy and safety in preclinical and clinical studies. The development of synthetic analogs could also pave the way for novel drug candidates with improved pharmacological profiles. The in-depth understanding of this compound's biology and chemistry will be crucial for harnessing its potential for the benefit of human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the biosynthesis of altertoxins in Alternaria alte... [publikationen.bibliothek.kit.edu]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins this compound and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphological and Molecular Characterization of Some Alternaria Species Isolated from Tomato Fruits Concerning Mycotoxin Production and Polyketide Synthase Genes [mdpi.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Routine LC-MS/MS method for quantifying Alternaria toxins in tomatoes at harvest stage and during processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. JRC Publications Repository [publications.jrc.ec.europa.eu]
Methodological & Application
Application Note: Quantification of Altertoxin I in Grain using a Validated LC-MS/MS Method
Abstract
This application note details a robust and sensitive method for the quantification of Altertoxin I (ATX-I) in various grain matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a streamlined "dilute-and-shoot" sample preparation procedure, minimizing matrix effects and ensuring accurate quantification. The method has been developed for researchers, scientists, and professionals in food safety and drug development to reliably detect and quantify ATX-I at levels relevant to regulatory standards and toxicological risk assessments.
Introduction
This compound is a mycotoxin produced by fungi of the Alternaria genus, which are common contaminants of cereal grains.[1][2] Due to its potential toxicity, sensitive and specific analytical methods are crucial for monitoring its presence in the food supply chain.[3] LC-MS/MS has emerged as the preferred technique for mycotoxin analysis due to its high selectivity and sensitivity, allowing for the detection of contaminants at low concentrations in complex food matrices.[1][2][4] This application note presents a validated LC-MS/MS method for the routine analysis of this compound in grain.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in grain samples.
2.1. Materials and Reagents
-
This compound certified reference standard (≥98% purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade or equivalent (e.g., Milli-Q)
-
Formic acid (FA), LC-MS grade
-
Acetic acid (HAc), analytical grade
-
0.2 µm syringe filters (e.g., RC, PTFE)
2.2. Sample Preparation
A simple and efficient extraction method is employed to isolate this compound from the grain matrix.
-
Homogenization: Grind a representative portion of the grain sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
-
Extraction:
-
Weigh 1.000 ± 0.005 g of the homogenized grain sample into a 15 mL centrifuge tube.
-
Add 5 mL of the extraction solvent: a mixture of acetonitrile, water, and acetic acid (79:20:1, v/v/v).[5][6][7]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on a shaker and extract for 60 minutes at room temperature.[5]
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid matrix components.[1]
-
Dilution and Filtration:
2.3. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a triple-quadrupole mass spectrometer.
-
LC System: UltiMate 3000 or equivalent
-
Mass Spectrometer: TSQ Vantage or equivalent
-
Column: Supelco Ascentis Express C18, 2.7 µm, 10 cm × 2.1 mm (or equivalent)[5]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min[5]
Table 1: Chromatographic Gradient
| Time (min) | Mobile Phase A (%) (Water + 0.1% Formic Acid) | Mobile Phase B (%) (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Heated Electrospray Ionization (HESI), Negative[8][9] |
| Capillary Voltage | 3.5 kV[10] |
| Capillary Temperature | 320 °C[10] |
| Probe Heater Temperature | 350 °C[10] |
| Sheath Gas | 45 units[10] |
| Auxiliary Gas | 10 units[10] |
| S-Lens RF Level | 45.0[10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 297.0 | 269.0 (Quantifier) | 25 |
| 225.0 (Qualifier) | 30 |
Note: MS/MS parameters should be optimized for the specific instrument used.
Data Presentation and Performance
The method was validated for its performance in a wheat flour matrix. Key validation parameters are summarized below.
Table 4: Method Performance Characteristics for this compound in Wheat Flour
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Linearity (R²) | >0.99 |
| Recovery | 85-105% |
| Repeatability (RSDr) | <15% |
| Intermediate Precision (RSDip) | <20% |
These values are indicative and may vary depending on the specific grain matrix and instrumentation.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample reception to data analysis.
Caption: Workflow for this compound quantification in grain.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in grain. The simplified sample preparation protocol and robust chromatographic conditions make it suitable for high-throughput analysis in routine monitoring and research applications. This method can be readily implemented in analytical laboratories to ensure food safety and support toxicological studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolite Analysis of Alternaria Mycotoxins by LC-MS/MS and Multiple Tools - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Altertoxin I: An Application Note and Protocol
Introduction
Altertoxin I (ATX I) is a mycotoxin produced by fungi of the Alternaria genus, which are common pathogens and saprophytes that can contaminate a variety of agricultural commodities, including grains, fruits, and vegetables.[1][2] Due to its potential mutagenicity, teratogenicity, and carcinogenicity, the presence of ATX I in food and feed is a significant concern for human and animal health.[1] Accurate and sensitive analytical methods are crucial for monitoring and risk assessment of this mycotoxin.
Solid-phase extraction (SPE) is a widely used sample preparation technique for the purification and concentration of mycotoxins from complex sample matrices prior to chromatographic analysis.[3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound from solid matrices, based on established methodologies for Alternaria toxins. The subsequent analysis is typically performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for its high sensitivity and selectivity.[1][3]
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a liquid mixture.[4][5] The process involves passing a sample through a solid adsorbent (the stationary phase) packed in a cartridge.[4] For the analysis of this compound and other relatively nonpolar mycotoxins, a reversed-phase sorbent like C18 is commonly employed.[6] The principle relies on the partitioning of the analyte between the liquid sample (mobile phase) and the solid sorbent. Interfering substances with different polarities can be washed away, and the analyte of interest can then be eluted with a suitable solvent, resulting in a cleaner and more concentrated sample for analysis.
Experimental Protocol
This protocol is designed for the extraction and purification of this compound from a solid food matrix such as barley or malt.[6]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA)
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)
-
Equipment: Homogenizer or blender, Centrifuge, Horizontal shaker, SPE manifold, Nitrogen evaporator, pH meter, Vortex mixer
Sample Preparation and Extraction
-
Homogenization: Weigh 1 gram of the ground and homogenized sample into a 50 mL centrifuge tube.[6]
-
Spiking (Optional): For method validation or quality control, spike the sample with a known concentration of this compound standard solution.
-
Extraction:
-
Centrifugation: Centrifuge the sample at 3220 x g for 5 minutes to pellet the solid material.[6]
-
Collection: Carefully transfer the supernatant to a clean tube. If multiple extractions were performed, combine the supernatants.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 1 mL of acetonitrile/water).
Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 5 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Elute the this compound from the cartridge with a suitable organic solvent. A common elution solvent for Alternaria toxins from C18 cartridges is methanol or a mixture of methanol and another organic solvent like ethyl acetate.[7] For a multi-mycotoxin method, an elution solution of methanol–ethyl acetate (75 + 25, by volume) has been used.[7]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase suitable for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.
-
Quantitative Data Summary
The following table summarizes the performance data for the analysis of this compound using a method that incorporates solid-phase extraction, as reported in the literature for barley and malt matrices.[6]
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 2.0 µg/kg | Barley | [6] |
| Limit of Quantification (LOQ) | 7.0 µg/kg | Barley | [6] |
| Recovery Rate | 84-112% | Barley and Malt | [6] |
| Calibration Range | 2 - 10 µg/kg | Barley and Malt | [6] |
Note: Recovery rates were determined using matrix-matched calibration.[6]
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction and analysis of this compound.
Discussion
The presented protocol provides a robust framework for the extraction and purification of this compound from solid food matrices. The use of C18 SPE cartridges effectively removes matrix interferences, which is critical for sensitive and accurate quantification by LC-MS/MS.[6] It is important to note that matrix effects can significantly impact the accuracy of results, and therefore, the use of matrix-matched calibration or stable isotope-labeled internal standards is highly recommended for quantitative analysis.[7][8]
The choice of extraction and elution solvents, as well as washing steps, may need to be optimized depending on the specific sample matrix and the other mycotoxins being analyzed simultaneously. For instance, the addition of a small amount of acid to the extraction solvent can improve the recovery of certain mycotoxins.[6] The final reconstituted sample should be compatible with the initial mobile phase of the LC-MS/MS system to ensure good peak shape and chromatographic performance.
Conclusion
This application note details a comprehensive protocol for the solid-phase extraction of this compound. By following these steps, researchers, scientists, and drug development professionals can achieve reliable purification and concentration of ATX I from complex samples, enabling accurate downstream analysis. The provided workflow and quantitative data serve as a valuable resource for laboratories involved in mycotoxin analysis and food safety monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. brill.com [brill.com]
Application Notes and Protocols for Cell-Based Assays to Measure Altertoxin I Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Altertoxin I (ATX-I) is a mycotoxin produced by fungi of the Alternaria genus, which are common contaminants of various food crops. Due to its potential toxic effects, it is crucial to have reliable and standardized methods to assess its cytotoxicity. These application notes provide detailed protocols for cell-based assays to measure the cytotoxic effects of ATX-I, aiding in risk assessment and the development of potential therapeutic interventions. The described assays are widely used in toxicology and are suitable for screening and mechanistic studies.
Data Presentation: Summary of Alternaria Toxin Cytotoxicity
While specific IC50 values for this compound are not extensively documented in the public literature, the following table summarizes reported cytotoxicity data for other major Alternaria toxins to provide a comparative context. This highlights the need for further quantitative analysis of ATX-I.
| Mycotoxin | Cell Line | Assay | Exposure Time (h) | IC50 Value (µM) | Reference |
| Alternariol (AOH) | RAW 264.7 | Micronucleus | - | - | [1] |
| Ishikawa | Micronucleus | - | - | [1] | |
| V79 | Micronucleus | - | - | [1] | |
| Alterperylenol (ALP) | A549 | SRB | - | 2.6 | [1] |
| HCT116 | SRB | - | 2.4 | [1] | |
| HeLa | SRB | - | 3.1 | [1] | |
| MCF7 | SRB | - | 3.73 | [1] | |
| HepG2 | SRB | - | 6.57 | [1] | |
| NCIH460 | SRB | - | - | [1] | |
| SF-268 | SRB | - | - | [1] | |
| Altertoxin II (ATX-II) | HT29 | Trypan Blue | 1 and 24 | No decrease in viability | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.[2][3][4]
Materials:
-
96-well flat-bottom plates
-
This compound (ATX-I) stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Toxin Treatment: Prepare serial dilutions of ATX-I in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the ATX-I dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[5][6][7][8][9]
Materials:
-
96-well flat-bottom plates
-
This compound (ATX-I) stock solution (in DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity detection kit (commercially available)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.[5][8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).[6]
Protocol 3: CellTox™ Green Cytotoxicity Assay
The CellTox™ Green assay utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of cells with compromised membrane integrity.[10][11][12][13]
Materials:
-
96-well, black-walled, clear-bottom plates
-
This compound (ATX-I) stock solution (in DMSO)
-
Complete cell culture medium
-
CellTox™ Green Cytotoxicity Assay kit (commercially available)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare the CellTox™ Green Dye solution according to the manufacturer's instructions. The dye can be added at the time of cell plating or with the test compound.[11]
-
Cell Seeding and Treatment:
-
Real-time analysis: Add the CellTox™ Green Dye to the cell suspension before plating. Seed 50 µL of the cell suspension/dye mix into each well. Add 50 µL of the ATX-I dilutions.
-
Endpoint analysis: Seed cells as in the MTT protocol. After the desired incubation time with ATX-I, add the CellTox™ Green Reagent to each well.
-
-
Incubation: For real-time analysis, incubate the plate in a plate reader with environmental control (37°C, 5% CO2) and measure fluorescence at regular intervals. For endpoint analysis, incubate for 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure fluorescence at an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound and II have been shown to activate the Aryl Hydrocarbon Receptor (AhR) pathway.[14][15][16][17][18] Upon binding to ATX-I, the AhR translocates to the nucleus, dimerizes with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and binds to Xenobiotic Responsive Elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.
Caption: Aryl Hydrocarbon Receptor (AhR) pathway activation by this compound.
NF-κB Signaling Pathway
Studies on the related mycotoxin Altertoxin II (ATX-II) suggest an inhibitory effect on the NF-κB pathway.[15][19] This pathway is crucial for regulating inflammatory responses. Typically, in an unstimulated state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. ATX-II has been shown to inhibit this activation.[19]
Caption: Inhibition of the NF-κB signaling pathway by Altertoxin II.
Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound cytotoxicity using the described cell-based assays.
Caption: General workflow for this compound cytotoxicity assessment.
References
- 1. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. takarabio.com [takarabio.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. protocols.io [protocols.io]
- 10. CellTox™ Green Cytotoxicity Assay Protocol [promega.kr]
- 11. Real-Time Cytotoxicity Analysis with CellTox Green Cytotoxicity Assay [promega.com]
- 12. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Alternaria alternata Toxins Synergistically Activate the Aryl Hydrocarbon Receptor Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alternaria alternata Toxins Synergistically Activate the Aryl Hydrocarbon Receptor Pathway In Vitro [mdpi.com]
- 17. Frontiers | Involvement of Ahr Pathway in Toxicity of Aflatoxins and Other Mycotoxins [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Mycotoxin Altertoxin II Induces Lipid Peroxidation Connecting Mitochondrial Stress Response to NF-κB Inhibition in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NF-κB Reporter Gene Assay for Altertoxin I Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor complex involved in regulating the expression of numerous genes associated with inflammation, immune responses, cell proliferation, and survival.[1] The canonical NF-κB signaling pathway is activated by various stimuli, including pro-inflammatory cytokines and pathogens.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB complex to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1][2]
Altertoxin I (ATX-I) is a mycotoxin produced by fungi of the Alternaria species.[3][4] Recent studies have highlighted its potential immunomodulatory effects, specifically its ability to suppress the activation of the NF-κB signaling pathway.[3][4] This makes ATX-I a compound of interest for research into anti-inflammatory agents and for understanding the mechanisms of mycotoxin-induced immunotoxicity.
This document provides detailed application notes and protocols for utilizing an NF-κB reporter gene assay to quantitatively assess the activity of this compound.
Data Presentation
The following tables summarize the quantitative data on the immunosuppressive and cytotoxic effects of this compound on the NF-κB signaling pathway in THP-1 Lucia™ monocytes.
Table 1: Inhibition of LPS-Induced NF-κB Activity by this compound
| This compound Concentration (µM) | Mean NF-κB Inhibition (%) | Standard Deviation |
| 1 | Significant Suppression | - |
| 10 | 52.8 | ± 10.6 |
| 20 | 52.0 | ± 1.9 |
Data sourced from a study on the immunomodulatory effects of this compound.[5]
Table 2: Cytotoxicity of this compound in THP-1 Lucia™ Cells
| This compound Concentration (µM) | Cell Viability (%) | Observation |
| Up to 20 | >80% | No significant cytotoxic effects observed.[5] |
Cytotoxicity was assessed in parallel with the NF-κB reporter gene assay to ensure that the observed inhibition was not a result of cell death.[5]
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by this compound.
Experimental Workflow for NF-κB Reporter Gene Assay
Caption: General experimental workflow for the NF-κB reporter gene assay to assess this compound activity.
Experimental Protocols
NF-κB Reporter Gene Assay in THP-1 Lucia™ Monocytes
This protocol is adapted from established methods for assessing NF-κB activation in THP-1 reporter cell lines.[3][5]
Materials:
-
THP-1 Lucia™ NF-κB reporter cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Normocin™ and Zeocin™ (if required for cell line maintenance)
-
This compound (ATX-I) stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
White, clear-bottom 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture and Maintenance:
-
Culture THP-1 Lucia™ NF-κB reporter cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Pen-Strep.
-
If applicable, add selection antibiotics such as Normocin™ and Zeocin™ to the culture medium as per the cell line supplier's instructions.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Assay Protocol:
-
On the day of the experiment, count the cells and adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL in fresh, pre-warmed growth medium.
-
Prepare serial dilutions of this compound in the growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Add 50 µL of the cell suspension (5 x 10⁴ cells) to each well of a 96-well plate.
-
Add 50 µL of the diluted this compound to the respective wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.
-
Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Prepare a stock solution of LPS in sterile PBS or water. Dilute the LPS in growth medium to the desired final concentration (e.g., 10 ng/mL).
-
Add 10 µL of the LPS solution to the stimulated wells. For unstimulated controls, add 10 µL of growth medium.
-
Incubate the plate for an additional 18-24 hours at 37°C and 5% CO₂.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 10-20 µL of the supernatant from each well and transfer to a new white 96-well plate.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add an equal volume of the luciferase reagent to each well containing the supernatant.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all readings.
-
Calculate the percentage of NF-κB inhibition using the following formula: % Inhibition = 100 - [ (Luminescence of ATX-I treated, LPS stimulated cells) / (Luminescence of vehicle control, LPS stimulated cells) ] * 100
-
Cytotoxicity Assay (CellTiter-Blue® Assay Example)
This protocol provides a method to assess the cytotoxicity of this compound in parallel with the NF-κB assay to ensure the observed effects are not due to cell death.[5]
Materials:
-
Cells treated as in the NF-κB reporter gene assay.
-
CellTiter-Blue® (CTB) Cell Viability Assay reagent.
-
Triton X-100 (for positive control of cytotoxicity).
-
Black 96-well plates.
-
Fluorescence microplate reader.
Procedure:
-
Assay Setup:
-
Use the 96-well plate with cells treated with this compound from the NF-κB assay setup before the supernatant collection step.
-
Prepare a positive control for cytotoxicity by treating some wells with 0.01% Triton X-100 for the final 2 hours of incubation.
-
-
CTB Reagent Addition:
-
Add the CTB reagent to each well at a 1:10 dilution (e.g., 10 µL of CTB reagent to 100 µL of cell culture).
-
Incubate the plate for an additional 2 hours at 37°C and 5% CO₂.
-
-
Fluorescence Measurement:
-
After incubation, transfer 100 µL of the supernatant from each well to a black 96-well plate.
-
Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [ (Fluorescence of treated cells - Fluorescence of blank) / (Fluorescence of vehicle control - Fluorescence of blank) ] * 100
-
Conclusion
The NF-κB reporter gene assay is a robust and sensitive method for quantifying the inhibitory activity of this compound on the NF-κB signaling pathway. The provided protocols and data offer a comprehensive guide for researchers to investigate the immunomodulatory properties of this mycotoxin. It is crucial to perform parallel cytotoxicity assays to ensure that the observed NF-κB inhibition is a specific effect and not a consequence of cellular toxicity. The lack of significant cytotoxicity at effective concentrations suggests that this compound may serve as a valuable tool for studying NF-κB-mediated inflammation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of Altertoxin I in DNA Topoisomerase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altertoxin I (ATX-I) is a mycotoxin produced by fungi of the Alternaria genus. It belongs to the perylene-quinone class of compounds and has garnered interest in the scientific community for its potential role as a DNA topoisomerase inhibitor. DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. Their inhibition is a key mechanism for various anti-cancer and anti-bacterial agents. This document provides detailed application notes and protocols for the use of this compound in DNA topoisomerase research, summarizing its inhibitory activities and providing methodologies for its characterization.
Data Presentation
The inhibitory activity of this compound has been quantified against both human and bacterial type II topoisomerases. The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency.
Table 1: Inhibitory Activity of this compound and Comparators against Human Topoisomerase IIα
| Compound | Type | Initial Inhibitory Concentration (µM) | Assay Type | Reference |
| This compound (ATX-I) | Perylene-quinone | 50 | Decatenation | [1][2] |
| Altertoxin II (ATX-II) | Perylene-quinone | 25 | Decatenation | [1][2] |
| Stemphyltoxin III (STTX III) | Perylene-quinone | 10 | Decatenation | [1][2] |
| Alterperylenol (ALP) | Perylene-quinone | 75 | Decatenation | [1][2] |
| Alternariol (AOH) | Dibenzo-α-pyrone | 25 | Decatenation | [1][2] |
| Alternariol monomethyl ether (AME) | Dibenzo-α-pyrone | 25 | Decatenation | [1][2] |
Table 2: Inhibitory Activity of this compound and Comparators against Bacterial Gyrase
| Compound | Type | Initial Inhibitory Concentration (µM) | Assay Type | Reference |
| This compound (ATX-I) | Perylene-quinone | 50 | Supercoiling | [1] |
| Altertoxin II (ATX-II) | Perylene-quinone | 25 | Supercoiling | [1] |
| Stemphyltoxin III (STTX III) | Perylene-quinone | 50 | Supercoiling | [1] |
| Alterperylenol (ALP) | Perylene-quinone | 50 | Supercoiling | [1] |
| Alternariol (AOH) | Dibenzo-α-pyrone | 10 | Supercoiling | [1] |
| Alternariol monomethyl ether (AME) | Dibenzo-α-pyrone | 10 | Supercoiling | [1] |
Mechanism of Action
DNA topoisomerase inhibitors are broadly classified into two categories: catalytic inhibitors and topoisomerase poisons.
-
Catalytic inhibitors interfere with the enzymatic activity of topoisomerases without stabilizing the cleavage complex. They may inhibit ATP binding, DNA binding, or other conformational changes necessary for the catalytic cycle.
-
Topoisomerase poisons , in contrast, stabilize the transient covalent complex formed between the topoisomerase and DNA.[3] This leads to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.
While the precise mechanism of this compound is still under full investigation, related perylene quinones like Altertoxin II have been suggested to act as catalytic inhibitors rather than topoisomerase poisons. This is an important distinction for drug development, as the downstream cellular consequences of these two mechanisms can differ significantly. Further research, such as DNA cleavage assays, is required to definitively characterize this compound's mechanism.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the inhibitory activity of this compound against DNA topoisomerases.
Protocol 1: Human Topoisomerase IIα Decatenation Assay
This assay measures the ability of topoisomerase IIα to separate, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA). Inhibition of this activity by a compound like this compound results in the kDNA remaining in a catenated state.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer
-
10 mM ATP solution
-
This compound (dissolved in DMSO)
-
5x Loading Dye
-
1% Agarose Gel in TAE or TBE buffer
-
Ethidium Bromide or other DNA stain
-
Sterile deionized water
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture with the following components in the specified order:
-
Sterile deionized water to a final volume of 20 µL
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
-
Enzyme Addition: Add a predetermined amount of human topoisomerase IIα (typically 1-5 units) to the reaction mixture. The optimal amount of enzyme should be determined empirically to achieve complete decatenation in the absence of an inhibitor.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 5 µL of 5x Loading Dye (containing SDS or another protein denaturant).
-
Gel Electrophoresis: Load the entire reaction mixture into a well of a 1% agarose gel. Run the gel at a constant voltage (e.g., 5-10 V/cm) until the dye front has migrated an adequate distance.[4][5]
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands.
Protocol 2: Bacterial Gyrase Supercoiling Assay
This assay assesses the ability of bacterial gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibitors like this compound will prevent this supercoiling activity.
Materials:
-
Bacterial Gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5x Gyrase Assay Buffer
-
10 mM ATP solution
-
This compound (dissolved in DMSO)
-
2x GSTEB (Gyrase Stop Buffer/Loading Dye)
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose Gel in TAE or TBE buffer
-
Ethidium Bromide or other DNA stain
-
Sterile deionized water
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture:
-
Sterile deionized water to a final volume of 30 µL
-
6 µL of 5x Gyrase Assay Buffer
-
1 µL of relaxed plasmid DNA (e.g., 0.5 µg)
-
3 µL of 10 mM ATP
-
1 µL of this compound at various concentrations (or DMSO for control)
-
-
Enzyme Addition: Add a predetermined amount of bacterial gyrase to the reaction mixture. The optimal enzyme concentration should be determined to achieve complete supercoiling in the control reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Stopping the Reaction: Stop the reaction by adding 30 µL of 2x GSTEB and 30 µL of chloroform/isoamyl alcohol.[6]
-
Extraction: Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Gel Electrophoresis: Carefully load 20 µL of the upper aqueous phase into a well of a 1% agarose gel. Run the gel until there is clear separation between the supercoiled and relaxed DNA bands.
-
Visualization: Stain the gel with ethidium bromide, destain, and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
Visualizations
The following diagrams illustrate key concepts and workflows in this compound and topoisomerase research.
Caption: The catalytic cycle of DNA topoisomerase II and potential points of inhibition.
Caption: Workflow for the Topoisomerase IIα decatenation assay.
Caption: Workflow for the bacterial gyrase supercoiling assay.
Conclusion
This compound presents itself as a valuable tool for studying the function and inhibition of type II DNA topoisomerases. Its activity against both human and bacterial enzymes suggests a broad-spectrum potential that warrants further investigation. The provided protocols offer a starting point for researchers to explore the effects of this compound and other potential inhibitors on topoisomerase activity. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy in cell-based and in vivo models.
References
- 1. Dual effectiveness of Alternaria but not Fusarium mycotoxins against human topoisomerase II and bacterial gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
Unraveling DNA Damage and Repair Pathways with Altertoxin I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altertoxin I (ATX-I) is a mycotoxin produced by fungi of the Alternaria genus, commonly found as contaminants in various food sources. Emerging research has highlighted the genotoxic potential of ATX-I, identifying it as a valuable tool for studying the intricate cellular processes of DNA damage and repair. Its primary mechanism of action involves the inhibition of human topoisomerase IIα, an essential enzyme for maintaining DNA topology during replication and transcription. By disrupting the function of this enzyme, ATX-I induces DNA damage, triggering a cascade of cellular responses aimed at restoring genomic integrity. These characteristics make ATX-I a compelling agent for investigating DNA repair pathways, cell cycle checkpoints, and the cellular stress response. These application notes provide detailed protocols and data for utilizing this compound as a tool to dissect these critical cellular mechanisms.
Mechanism of Action: Topoisomerase II Inhibition and Cellular Responses
This compound acts as a catalytic inhibitor of human topoisomerase IIα. This inhibition disrupts the normal enzymatic cycle of DNA cleavage and re-ligation, leading to the accumulation of DNA strand breaks. The cellular response to this damage involves a complex network of signaling pathways. While ATX-I has been shown to be genotoxic, it does not appear to significantly activate the Nrf2-ARE pathway, a key regulator of the antioxidant response, at concentrations where genotoxicity is observed. This suggests that its primary mode of inducing DNA damage is through direct interaction with topoisomerase II rather than through the generation of overwhelming oxidative stress.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound.
| Parameter | Cell Line | Method | Result | Reference |
| Topoisomerase IIα Inhibition | - | Decatenation Assay | Initial Inhibitory Concentration: 50 µM | [1] |
| Nrf2-ARE Pathway Activation | HT29 | Luciferase Reporter Gene Assay | No significant activation observed at tested concentrations | [2] |
Table 1: Biochemical and Cellular Activities of this compound. This table provides key quantitative parameters for the biological effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on DNA damage and repair are provided below.
Protocol 1: Comet Assay (Single Cell Gel Electrophoresis)
This protocol is for assessing DNA strand breaks in individual cells treated with this compound.
Materials:
-
CometAssay® Kit (or equivalent)
-
Treated and untreated control cells in suspension
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Solution
-
Alkaline Unwinding Solution (0.3 M NaOH, 1 mM EDTA, pH > 13)
-
Alkaline Electrophoresis Buffer (0.3 M NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
SYBR® Green I or other DNA stain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Treat cells with desired concentrations of this compound for the appropriate duration.
-
Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of cell suspension with 75 µL of low melting point agarose (at 37°C).
-
Pipette the mixture onto a CometSlide™ and allow it to solidify at 4°C for 10-15 minutes.
-
-
Lysis:
-
Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for 30-60 minutes.
-
-
Alkaline Unwinding:
-
Immerse the slides in Alkaline Unwinding Solution for 20-40 minutes at room temperature in the dark.
-
-
Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer.
-
Perform electrophoresis at 1 V/cm for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently rinse the slides with Neutralization Buffer.
-
Stain the slides with SYBR® Green I for 5 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze using appropriate software to quantify the percentage of DNA in the comet tail.
-
Protocol 2: γ-H2AX Immunofluorescence Staining
This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of phosphorylated H2AX (γ-H2AX) foci.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound.
-
Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash with PBS and permeabilize with 0.25% Triton™ X-100 for 10 minutes.
-
-
Blocking:
-
Wash with PBS and block with Blocking Buffer for 1 hour.
-
-
Antibody Incubation:
-
Incubate with anti-γ-H2AX primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Protocol 3: Topoisomerase II Decatenation Assay
This protocol assesses the inhibitory effect of this compound on the decatenation activity of topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα
-
kDNA (kinetoplast DNA)
-
10x Topoisomerase II Assay Buffer
-
ATP
-
This compound
-
Stop Solution/Loading Dye
-
Agarose gel (1%)
-
Ethidium Bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mix containing 10x Assay Buffer, ATP, and kDNA.
-
Add various concentrations of this compound or vehicle control.
-
Add human Topoisomerase IIα to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding Stop Solution/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel to separate the catenated and decatenated DNA.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA compared to the control.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound-induced DNA damage on cell cycle progression.
Materials:
-
Treated and untreated control cells
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data and analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
-
Visualizations
Caption: this compound-induced DNA damage signaling pathway.
Caption: Experimental workflow for studying this compound effects.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Altertoxin I Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altertoxin I (ATX-I) is a mycotoxin produced by fungi of the Alternaria genus, which are common contaminants of various food crops. Due to its potential toxicological relevance, understanding the metabolism of ATX-I is crucial for assessing its risk to human and animal health. This application note provides a detailed protocol for the identification of ATX-I metabolites using high-resolution mass spectrometry (HRMS), a powerful tool for the analysis of mycotoxins and their biotransformation products. The methodologies described herein are applicable to in vitro metabolism studies, such as those using liver microsomes or cell cultures, which are essential in drug development and toxicology research.
Experimental Protocols
In Vitro Metabolism of this compound in Liver Microsomes
This protocol outlines the incubation of this compound with liver microsomes to generate potential metabolites for subsequent analysis.
Materials:
-
This compound standard
-
Liver microsomes (e.g., human, rat, porcine)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (to final volume)
-
Liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
This compound (dissolved in a minimal amount of organic solvent like DMSO, then diluted with buffer to the desired final concentration, e.g., 10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Sample Collection: Carefully collect the supernatant for LC-HRMS analysis.
Sample Preparation from Cell Culture
This protocol describes the extraction of this compound and its metabolites from a cell culture medium.
Materials:
-
Cell culture medium containing cells incubated with this compound
-
Acetonitrile (ACN), LC-MS grade
-
Ethyl acetate, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Cell Lysis (Optional): For intracellular metabolites, lyse the cells using appropriate methods (e.g., sonication, freeze-thaw cycles).
-
Extraction: To 1 mL of cell culture medium (or cell lysate), add 2 mL of acetonitrile.
-
Vortex: Vortex the mixture thoroughly for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (Optional, for cleaner samples):
-
Add an equal volume of ethyl acetate to the supernatant.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Collect the organic (upper) layer.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-HRMS analysis.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
LC Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm × 2.1 mm, 1.9 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds, followed by a re-equilibration step. (e.g., 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min).
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
HRMS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is often suitable for Alternaria toxins.[1][2]
-
Full Scan (MS1):
-
Data-Dependent MS/MS (dd-MS2):
-
Resolution: 17,500.[2]
-
TopN: 5-10 most intense ions from the full scan.
-
Isolation Window: 1.5-2.0 m/z.[2]
-
Collision Energy: Stepped normalized collision energy (NCE) (e.g., 20, 40, 60 eV) to obtain rich fragmentation spectra.
-
Dynamic Exclusion: To avoid repeated fragmentation of the most abundant ions.
-
Data Presentation
The following table summarizes quantitative data for this compound from a representative study. Data for metabolites are often qualitative (identification) rather than quantitative due to the lack of commercial standards.
| Analyte | Matrix | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| This compound | Tomato | LC-MS/MS | < EU recommendations | 85-103 | <15 | [3] |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolite identification.
Generalized Biotransformation Pathway of this compound
Caption: Generalized biotransformation pathway for this compound.
References
Application Notes and Protocols for the Synthesis and Evaluation of Altertoxin I Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Altertoxin I derivatives and detailed protocols for their evaluation in Structure-Activity Relationship (SAR) studies. This compound, a perylenequinone mycotoxin produced by Alternaria fungi, has garnered significant interest due to its diverse biological activities, including immunosuppressive and antiestrogenic properties.[1] The following sections detail synthetic strategies, experimental protocols for biological evaluation, and data presentation to guide the exploration of this compound analogs as potential therapeutic agents.
Introduction to this compound and SAR Studies
This compound belongs to the perylenequinone class of natural products, characterized by a pentacyclic aromatic core.[2] These compounds are known for their photoactivity and potential as anticancer agents.[2] SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of this compound and evaluating the biological effects of the resulting derivatives, researchers can identify key structural motifs responsible for its activity and optimize its properties for therapeutic applications.
Synthesis of this compound Derivatives
The total synthesis of the perylenequinone core is a complex process that has been approached through various strategies, often involving oxidative biaryl coupling of naphthol precursors.[2][3][4] For the purpose of SAR studies, a modular synthetic approach is desirable to allow for the introduction of diverse substituents on the perylenequinone scaffold.
General Synthetic Strategy
A representative synthetic approach to the perylenequinone core, which can be adapted for the synthesis of this compound derivatives, involves the following key steps:
-
Synthesis of Substituted Naphthol Precursors: Introduction of desired substituents (e.g., electron-donating or electron-withdrawing groups) onto a naphthol building block.
-
Oxidative Dimerization: Coupling of two substituted naphthol units to form the biaryl linkage and construct the pentacyclic perylenequinone core.
-
Functional Group Manipulation: Further chemical modifications of the core structure to install or modify functional groups.
Representative Experimental Protocol: Synthesis of a Hypothetical this compound Derivative
This protocol describes a plausible, though not directly cited, multi-step synthesis of a functionalized perylenequinone, illustrating the chemical transformations that could be employed to generate this compound analogs. The synthesis of the core perylenequinone structure can be achieved through methods such as the dimerization of ortho-naphthoquinones.[4]
Step 1: Synthesis of a Substituted 1,2-Naphthoquinone
A versatile ortho-naphthoquinone intermediate can be prepared in several steps starting from commercially available materials. Functional groups can be introduced at an early stage to allow for the synthesis of a variety of derivatives.[4]
Step 2: Dimerization to the Perylenequinone Core
The substituted 1,2-naphthoquinone can undergo dimerization to form the 1,12-di-substituted-3,10-perylenequinone core. This key step establishes the characteristic pentacyclic system of this compound.[4]
Step 3: Functional Group Interconversion (Example: Demethylation)
Protecting groups, such as methyl ethers, can be removed to yield the free hydroxyl groups present in many natural perylenequinones.
-
Reaction: To a solution of the methoxy-substituted perylenequinone in a suitable solvent (e.g., dichloromethane), add a demethylating agent (e.g., boron tribromide) at a low temperature (e.g., 0 °C).
-
Work-up: After the reaction is complete, quench the reaction with methanol and purify the product by chromatography.
Biological Evaluation of this compound Derivatives
The following protocols describe assays to evaluate the immunosuppressive and antiestrogenic activities of synthesized this compound derivatives.
Immunosuppressive Activity: NF-κB Reporter Gene Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. This compound has been shown to suppress NF-κB activation.[1] This assay quantifies the inhibition of NF-κB activity in response to an inflammatory stimulus.
Experimental Protocol:
-
Cell Culture: Culture THP-1-Lucia™ NF-κB monocytic reporter cells according to the manufacturer's instructions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period. Include a vehicle control (e.g., DMSO) and a positive control for NF-κB activation (e.g., lipopolysaccharide, LPS).
-
NF-κB Activation: Stimulate the cells with LPS to induce NF-κB activation.
-
Luciferase Assay: Following incubation, measure the luciferase activity using a luminometer. The luminescence intensity is proportional to the NF-κB activity.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.
Antiestrogenic Activity: Estrogen-Dependent Alkaline Phosphatase Assay
This compound has demonstrated antiestrogenic properties.[1] This assay measures the ability of the derivatives to inhibit the estrogen-induced expression of alkaline phosphatase in estrogen-sensitive cells.
Experimental Protocol:
-
Cell Culture: Culture Ishikawa human endometrial adenocarcinoma cells, which are estrogen-sensitive.
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives in the presence of a fixed concentration of 17β-estradiol (E2) to induce alkaline phosphatase expression. Include a vehicle control and an E2-only control.
-
Incubation: Incubate the cells to allow for gene expression.
-
Alkaline Phosphatase Assay: Lyse the cells and measure the alkaline phosphatase activity using a colorimetric substrate (e.g., p-nitrophenyl phosphate).
-
Data Analysis: Determine the concentration of each derivative that causes a 50% reduction in the E2-induced alkaline phosphatase activity (IC50).
Data Presentation for SAR Studies
Summarize all quantitative data in clearly structured tables to facilitate the comparison of the biological activities of the synthesized this compound derivatives.
Table 1: Immunosuppressive Activity of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | NF-κB Inhibition at 1 µM (%)[1] |
| This compound | H | H | Significant suppression |
| Derivative 1 | OCH3 | H | Hypothetical Data |
| Derivative 2 | Cl | H | Hypothetical Data |
| Derivative 3 | H | NO2 | Hypothetical Data |
Table 2: Antiestrogenic Activity of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) for Alkaline Phosphatase Inhibition[1] |
| This compound | H | H | ≥ 2 |
| Derivative 1 | OCH3 | H | Hypothetical Data |
| Derivative 2 | Cl | H | Hypothetical Data |
| Derivative 3 | H | NO2 | Hypothetical Data |
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the proposed mechanisms of action of this compound derivatives.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for synthesis and biological screening of this compound derivatives.
Proposed Signaling Pathway for NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Proposed Mechanism of Antiestrogenic Activity
Caption: Proposed antiestrogenic mechanism of this compound.
References
- 1. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perylenequinones: Isolation, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perylenequinone Natural Products: Enantioselective Synthesis of the Oxidized Pentacyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Altertoxin II as a Tool for Studying Nrf2-ARE Pathway Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Important Note Regarding Altertoxin I and Altertoxin II
Initial research has demonstrated a critical distinction between the activities of this compound (ATX I) and Altertoxin II (ATX II). Current scientific literature indicates that This compound does not activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[1][2][3] In contrast, Altertoxin II has been identified as a potent activator of this signaling cascade .[1][2][3][4] Therefore, these application notes and protocols will focus on the use of Altertoxin II as a tool for studying the Nrf2-ARE pathway.
Introduction
The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Activation of this pathway leads to the transcription of a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. Altertoxin II (ATX II), a mycotoxin produced by Alternaria alternata fungi, has been shown to induce the Nrf2-ARE pathway, making it a valuable chemical probe for researchers studying cellular stress responses, detoxification mechanisms, and potential therapeutic interventions targeting this pathway.[1][2]
Mechanism of Action of Altertoxin II in Nrf2-ARE Pathway Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators like ATX II, Keap1 is modified, leading to the dissociation of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of target genes, initiating their transcription. ATX II has been shown to induce the nuclear translocation of Nrf2 and the subsequent expression of Nrf2-dependent genes such as γ-glutamate cysteine ligase (γGCL), a key enzyme in glutathione (GSH) synthesis.[1][2] This activation is also associated with an initial depletion of cellular GSH, followed by a subsequent increase, highlighting the dynamic cellular response to ATX II.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of Altertoxin II on key readouts of Nrf2-ARE pathway activation.
Table 1: Effect of Altertoxin II on ARE-Dependent Luciferase Activity
| Cell Line | Treatment Duration | ATX II Concentration (µM) | Fold Increase in Luciferase Activity (Mean ± SD) | Reference |
|---|
| CHO (stably transfected with ARE-luciferase reporter) | 20 hours | 5 | 3.23 ± 0.35 |[1] |
Table 2: Effect of Altertoxin II on Nrf2 Nuclear Translocation in HT29 Cells
| Treatment Duration | ATX II Concentration (µM) | Increase in Nuclear Nrf2 Fluorescence (%) | Reference |
|---|
| 1 hour | 5 | 202 ± 37 |[1] |
Table 3: Effect of Altertoxin II on Nrf2 Target Gene Expression in HT29 Cells
| Gene | Treatment Duration | ATX II Concentration (µM) | Fold Increase in mRNA Expression | Reference |
|---|---|---|---|---|
| γGCL | 3 hours | 5 | ~1.5 | [1] |
| γGCL | 24 hours | 5 | ~2.5 |[1] |
Table 4: Effect of Altertoxin II on Cellular Glutathione (GSH) Levels in HT29 Cells
| Treatment Duration | ATX II Concentration (µM) | Change in GSH Levels (% of Control) | Reference |
|---|---|---|---|
| 3 hours | 5 | Depletion to ~75% | [1] |
| 24 hours | 5 | Increase to ~125% |[1] |
Table 5: Cytotoxicity of Altertoxin II in HT29 Cells
| Treatment Duration | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| 1 hour | SRB Assay | > 10 | [5][6] |
| 24 hours | SRB Assay | ~5 |[5][6] |
Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the activation of the ARE promoter region by Nrf2.
Materials:
-
CHO cells stably transfected with an ARE-luciferase reporter plasmid (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Altertoxin II (ATX II) stock solution (in DMSO or ethanol)
-
Positive control (e.g., CDDO-Im, tBHQ)
-
96-well white, opaque-bottom plates
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of ATX II (e.g., 0.1, 1, 5, 10 µM) and the positive control in cell culture medium. The final solvent concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include solvent control wells.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add an equal volume of luciferase assay reagent to each well (e.g., 100 µL).
-
Mix by shaking for 5 minutes at room temperature to induce cell lysis.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings of treated wells to the solvent control wells to determine the fold induction.
Immunofluorescence for Nrf2 Nuclear Translocation
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
Materials:
-
HT29 cells (or other suitable cell line)
-
Glass coverslips or imaging-compatible plates
-
Altertoxin II (ATX II)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Nrf2 (rabbit polyclonal)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope (confocal recommended)
Protocol:
-
Cell Seeding: Seed HT29 cells on glass coverslips in a 24-well plate and allow them to grow to 70-80% confluency.
-
Treatment: Treat cells with ATX II (e.g., 5 µM) for 1-3 hours. Include a solvent control.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-Nrf2 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides with mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear fluorescence intensity of Nrf2 and compare it to the cytoplasmic intensity in treated versus control cells.
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures the change in mRNA levels of Nrf2 target genes.
Materials:
-
HT29 cells
-
Altertoxin II (ATX II)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., GCLC, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed HT29 cells in 6-well plates.
-
Treat cells with ATX II (e.g., 5 µM) for 3 and 24 hours.
-
Harvest cells and extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the solvent control.
Cellular Glutathione (GSH) Assay
This assay measures the total cellular glutathione levels, which are modulated by Nrf2 activation.
Materials:
-
HT29 cells
-
Altertoxin II (ATX II)
-
Glutathione Assay Kit (colorimetric or fluorometric)
-
Deproteinization solution (e.g., 5% sulfosalicylic acid)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Treatment and Lysis:
-
Seed HT29 cells in a multi-well plate.
-
Treat cells with ATX II (e.g., 5 µM) for 3 and 24 hours.
-
Harvest the cells and lyse them.
-
-
Deproteinization: Deproteinize the cell lysates by adding an equal volume of a deproteinizing agent, incubating on ice, and then centrifuging to pellet the protein.
-
Assay Procedure:
-
Use the supernatant for the glutathione measurement.
-
Follow the specific instructions of the commercial glutathione assay kit. Typically, this involves adding the sample to a reaction mixture containing glutathione reductase and a chromogen like DTNB (Ellman's reagent).
-
-
Measurement and Analysis: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Calculate the GSH concentration based on a standard curve and normalize to the protein content of the cell lysate. Compare the GSH levels in treated samples to the solvent control.
References
- 1. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins this compound and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins this compound and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. Functional impairment triggered by altertoxin II (ATXII) in intestinal cells in vitro: cross-talk between cytotoxicity and mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional impairment triggered by altertoxin II (ATXII) in intestinal cells in vitro: cross-talk between cytotoxicity and mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Altertoxin I Stability in Solvent Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Altertoxin I (ATX-I) in various solvent solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solvent solutions?
This compound (ATX-I) is considered moderately stable under specific conditions. One study has shown that as a part of the Alternaria toxin group, it is stable in reversed-phase high-performance liquid chromatography (RP-HPLC) solvents when stored at -18°C for up to 14 months. Another study demonstrated that in a pH 3 buffer solution at room temperature, 75% of ATX-I remained after a two-week period[1][2]. For long-term storage, it is recommended to keep ATX-I solutions at -20°C or lower.
Q2: Which solvents are recommended for preparing this compound stock solutions?
For initial solubilization, dichloromethane has been reported to dissolve this compound, creating a clear, slightly pink solution at a concentration of 10 mg/mL. For biological experiments, Dimethyl sulfoxide (DMSO) is a common choice for creating concentrated stock solutions of hydrophobic compounds like ATX-I. Methanol and acetonitrile are also suitable solvents, particularly for analytical purposes. Methanol stock solutions of some Alternaria toxins have been found to be stable for up to two years when stored at -30°C.
Q3: How should I store my this compound stock solutions to ensure stability?
To maximize the shelf-life of your this compound stock solutions, adhere to the following storage recommendations:
-
Long-term storage (months to years): Store stock solutions in DMSO, methanol, or acetonitrile at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and evaporation.
-
Short-term storage (days to weeks): Solutions can be stored at 4°C, but for any period longer than a few days, storage at -20°C is preferable.
-
Working solutions: If you are using aqueous-based buffers for your experiments, it is best to prepare fresh dilutions from your stock solution for each experiment to avoid degradation. If short-term storage of diluted aqueous solutions is necessary, acidification (e.g., with 0.1% formic acid in a water/methanol mixture) can help prevent degradation[3].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture media. | ATX-I is a hydrophobic compound with low solubility in aqueous solutions. Adding a concentrated stock solution directly to an aqueous medium can cause it to precipitate out. | 1. Use a lower final concentration of ATX-I. 2. Increase the final percentage of the organic solvent (e.g., DMSO) in the final solution. However, be mindful of the solvent's toxicity to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to perform a solvent toxicity control experiment.3. Prepare an intermediate dilution in a solvent that is miscible with both your stock solvent and the aqueous medium. |
| Loss of this compound activity or inconsistent experimental results. | This could be due to the degradation of ATX-I in your stock or working solutions. | 1. Verify the storage conditions of your stock solution. Ensure it is stored at or below -20°C and protected from light.2. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of your stock solution by preparing aliquots.3. Check the pH of your experimental buffer. ATX-I shows moderate stability in acidic conditions but may degrade more rapidly at neutral or alkaline pH.4. Consider the presence of reactive species in your medium that could lead to degradation. |
| Low recovery of this compound during sample extraction. | ATX-I may adhere to certain plastics or be lost during filtration steps. | 1. Use low-adhesion microcentrifuge tubes and pipette tips. 2. If filtration is necessary, test for recovery with different filter membrane types. Some studies have noted losses of other mycotoxins with certain filter types.3. Optimize your solid-phase extraction (SPE) protocol. For ATX-I, polymer-based SPE columns have been shown to provide better recovery than C18 columns[4]. |
Data on this compound Stability
While comprehensive quantitative data on the long-term stability of this compound in various organic solvents is limited, the following table summarizes the available information and provides general guidance.
| Solvent/Solution | Temperature | Duration | Stability | Reference |
| RP-HPLC Solvents | -18°C | 14 months | Stable | Kutsenko et al. |
| Methanol | -30°C | 2 years | Stable (for some Alternaria toxins) | |
| pH 3 Buffer | Room Temperature | 2 weeks | 75% remaining | [1][4] |
| Apple Juice | Room Temperature | 1-27 days | Stable to moderately stable | [4] |
| Red Grape Juice | Room Temperature | 7 days | Stable to moderately stable | [4] |
| Water/Methanol (50/50, v/v) + 0.1% Formic Acid | 23°C | 75 hours | Stable | [3] |
Experimental Protocols
Protocol for Preparing and Storing this compound Stock Solutions
-
Solubilization:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weigh the desired amount of solid this compound in a fume hood.
-
Add the appropriate volume of high-purity, anhydrous DMSO, methanol, or acetonitrile to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the ATX-I is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, amber glass vials or low-adhesion microcentrifuge tubes.
-
Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for a Basic Stability Assessment of this compound by HPLC
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 100 µg/mL).
-
Dispense aliquots of this solution into several amber glass vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Allow the sample to come to room temperature before analysis.
-
Analyze the sample by a validated HPLC-UV or LC-MS method to determine the concentration of ATX-I.
-
-
Data Analysis:
-
Compare the concentration of ATX-I at each time point to the initial concentration (time 0).
-
Calculate the percentage of ATX-I remaining at each time point to assess its stability under the tested conditions.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Logic diagram for troubleshooting precipitation issues.
References
Technical Support Center: Altertoxin I Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Altertoxin I in various organic solvents. It includes a comprehensive solubility profile, detailed experimental protocols for solubility determination, and a troubleshooting guide to address common challenges encountered during experimental work.
Solubility of this compound
The solubility of this compound, a mycotoxin produced by Alternaria species, is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the known solubility of this compound in common organic solvents.
| Organic Solvent | Solubility | Notes |
| Dichloromethane | ≥ 10 mg/mL[1] | A clear, slightly pink solution is formed at this concentration. |
| Ethanol | ≥ 10 mg/mL | This compound is readily soluble in ethanol. |
| Acetonitrile | A 10 µg/mL solution is commercially available. | Stock solutions of other Alternaria toxins are often prepared in acetonitrile. |
| Methanol | Moderately soluble | While a precise quantitative value is not readily available, it is described as moderately soluble in polar organic solvents like methanol[2]. Alternaria toxins are generally stable in methanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for preparing stock solutions of mycotoxins for biological assays. It is a highly polar aprotic solvent capable of dissolving a wide range of compounds[3][4]. |
| Acetone | Likely soluble | Acetone is a polar aprotic solvent that is effective in dissolving many mycotoxins. |
| Chloroform | Moderately soluble | Described as moderately soluble in polar organic solvents such as chloroform[2]. |
| Non-polar solvents (e.g., hexane) | Insoluble[2] | This compound is generally insoluble in non-polar organic solvents. |
Experimental Protocol: Determination of this compound Solubility
This protocol provides a general method for determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid form)
-
Organic solvent of interest (e.g., methanol, DMSO, acetone)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Glass vials with screw caps
-
Micropipettes
Procedure:
-
Preparation: Weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance and transfer it to a clean, dry glass vial.
-
Initial Solvent Addition: Add a small, measured volume of the organic solvent (e.g., 100 µL) to the vial.
-
Dissolution:
-
Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has not completely dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
-
Incremental Solvent Addition: If the this compound is not fully dissolved, continue to add small, measured increments of the solvent (e.g., 10 µL at a time). After each addition, repeat the vortexing and sonication steps.
-
Endpoint Determination: The endpoint is reached when the solution becomes completely clear, with no visible solid particles.
-
Calculation: Calculate the solubility by dividing the initial mass of this compound by the total volume of solvent used to achieve complete dissolution.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound, particularly concerning its solubility.
Q1: I am having difficulty dissolving this compound in my chosen solvent. What can I do?
A1:
-
Increase mixing energy: Ensure you are vortexing the solution vigorously. Sonication can also be very effective in breaking up solid aggregates and enhancing dissolution.
-
Gentle warming: For some solvents, gentle warming (e.g., to 37°C) can increase the solubility. However, be cautious as excessive heat may degrade the mycotoxin.
-
Solvent choice: If this compound remains insoluble, you may need to switch to a more suitable solvent. Refer to the solubility table above. For biological assays, DMSO is often a good choice as stock solutions can be prepared at high concentrations and then diluted in culture media.
Q2: My this compound solution appears cloudy or has precipitated after storage. What happened?
A2:
-
Temperature fluctuations: Repeated freeze-thaw cycles can cause compounds to precipitate out of solution. It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid this.
-
Solvent evaporation: Ensure your vials are tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.
-
Stability: While Alternaria toxins are relatively stable in organic solvents when stored properly, prolonged storage at room temperature or exposure to light can lead to degradation. Stock solutions should be stored at -20°C or -80°C in the dark.
Q3: What is the recommended procedure for preparing and storing a stock solution of this compound?
A3:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble, such as dichloromethane, ethanol, or DMSO. For biological experiments, DMSO is often preferred.
-
Preparation:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
Use a vortex mixer and/or sonicator to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles.
-
Store the vials at -20°C or -80°C, protected from light.
-
Under these conditions, stock solutions in organic solvents are generally stable for several months.
-
Q4: Can I use water to dissolve this compound?
A4: this compound is generally considered insoluble in water. To prepare aqueous solutions for cell culture experiments, it is recommended to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the aqueous buffer or cell culture medium. The final concentration of the organic solvent in the medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity to the cells.
Signaling Pathway
This compound and the NF-κB Signaling Pathway
Recent studies have shown that this compound can suppress the lipopolysaccharide (LPS)-mediated activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][6]. This pathway is a crucial regulator of the inflammatory response. The diagram below illustrates the canonical NF-κB signaling cascade and the inhibitory effect of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unraveling Interspecies Differences in the Phase I Hepatic Metabolism of Alternariol and Alternariol Monomethyl Ether: Closing Data Gaps for a Comprehensive Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Altertoxin I Detection by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Electrospray Ionization (ESI) parameters for the detection of Altertoxin I (ATX I) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative ESI, is better for this compound detection?
A1: While both positive and negative Electrospray Ionization (ESI) modes can be used for the analysis of this compound, studies have shown that negative ionization can lead to higher signal intensities for a broad range of Alternaria toxins, including ATX I.[1] It is recommended to test both polarities during method development to determine the optimal mode for your specific instrument and matrix conditions.
Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?
A2: In negative ESI mode, the deprotonated molecule [M-H]⁻ is typically selected as the precursor ion. The specific m/z values for precursor and product ions are crucial for setting up the Multiple Reaction Monitoring (MRM) method. Please refer to the data table below for specific MRM transitions.
Q3: How stable is this compound in standard solutions?
A3: Alternaria toxins, as a group, have been reported to be stable in standard solutions when stored under appropriate conditions, such as at -18°C in a suitable solvent like acetonitrile.[2] It is always good practice to periodically check the stability of your standards and prepare fresh working solutions regularly.
Q4: What are the common challenges in analyzing this compound in complex matrices?
A4: The most significant challenges include matrix effects (ion suppression or enhancement), improper sample extraction, and the heterogeneous distribution of the toxin in the sample.[3][4] These factors can lead to inaccurate quantification. Employing strategies like matrix-matched calibration, the use of stable isotope-labeled internal standards, and thorough sample homogenization can help mitigate these issues.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect ESI Parameters | Systematically optimize key ESI parameters. Start with the recommended values in the tables below and adjust one parameter at a time. This includes spray voltage, source temperatures, and gas flows.[1][6] |
| Suboptimal Ionization Mode | If using positive mode, switch to negative ESI mode, as it has been shown to provide better sensitivity for Alternaria toxins.[1] |
| Sample Degradation | Ensure proper storage of samples and standards. Prepare fresh working solutions. |
| Inefficient Extraction | Review and optimize the sample preparation protocol. Ensure the chosen solvent is appropriate for extracting ATX I from the specific matrix.[5] |
| Instrument Malfunction | Check for leaks in the LC and MS systems.[7] Ensure the mass spectrometer is properly tuned and calibrated.[8] Confirm that the autosampler is injecting the sample correctly. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Matrix Effects | Implement a more effective sample clean-up procedure, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[9] Dilute the sample extract if possible without compromising the limit of detection. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method. |
| Dirty Ion Source | Clean the ion source according to the manufacturer's instructions. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Sample | Thoroughly homogenize the bulk sample before taking an analytical portion. Mycotoxins can be unevenly distributed in a sample matrix.[3][4] |
| Variable Extraction Efficiency | Ensure consistent execution of the sample preparation protocol. The use of a stable isotope-labeled internal standard for ATX I can compensate for variations in extraction recovery. |
| Fluctuations in Instrument Performance | Regularly perform system suitability tests to monitor the performance of the LC-MS/MS system. This includes checking peak shape, retention time, and signal intensity of a standard. |
| Matrix Effects | Prepare matrix-matched calibration curves to account for ion suppression or enhancement in your specific sample type.[5] |
Experimental Protocols
Sample Preparation: Solvent Extraction
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Homogenize the solid sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent mixture, for example, acetonitrile/water/acetic acid (79:20:1, v/v/v).
-
Vortex thoroughly and extract for 60 minutes on a mechanical shaker.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Dilution & Filtration:
-
Take a specific aliquot of the supernatant.
-
Dilute with an appropriate solvent (e.g., a mixture of mobile phases) to reduce matrix effects.
-
Filter the diluted extract through a 0.22 µm syringe filter into an LC vial.
-
Data Presentation: Optimized ESI and MS/MS Parameters
The following tables summarize optimized parameters for this compound detection. Note that optimal values can vary between different mass spectrometer models and should be determined empirically.
Table 1: Recommended ESI Source Parameters (Negative Ion Mode)
| Parameter | Recommended Value |
| Spray Voltage | -3000 V |
| Vaporizer Temperature | 400 °C |
| Capillary Temperature | 325 °C |
| Sheath Gas Pressure | 35 Arb |
| Auxiliary Gas Pressure | 20 Arb |
| Ion Sweep Gas Pressure | 5 Arb |
These parameters are based on a multi-toxin method that includes this compound and should be used as a starting point for optimization.[1]
Table 2: MRM Transitions for this compound (Negative Ion Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [M-H]⁻ | Fragment 1 | To be optimized |
| [M-H]⁻ | Fragment 2 (Qualifier) | To be optimized |
Note: Specific m/z values for precursor and product ions for this compound were not explicitly found in the provided search results. It is crucial to determine these by direct infusion of an this compound standard.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of this compound by LC-MS/MS.
Troubleshooting Logic for Poor Signal
Caption: A decision tree for troubleshooting poor signal intensity for this compound.
References
- 1. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 4. Workshop Recap: Common Mycotoxin Testing Errors and How to Address Them - Romer Labs [romerlabs.com]
- 5. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gentechscientific.com [gentechscientific.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
Overcoming matrix effects in Altertoxin I analysis of complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Altertoxin I (ATX-I) in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1] In complex matrices like food, feed, or biological samples, these effects can be particularly pronounced, leading to unreliable results for ATX-I quantification.[2][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects in your analysis:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A constant flow of an ATX-I standard solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any deviation from the stable baseline signal for ATX-I indicates the presence of matrix effects at that retention time.[4]
-
Post-Extraction Spike: This quantitative method compares the response of ATX-I in a pure solvent standard to the response of ATX-I spiked into a blank matrix extract at the same concentration.[5] The percentage of matrix effect can be calculated using the formula: [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100%. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a systematic approach to mitigating matrix effects in your this compound analysis.
Problem: Inaccurate or irreproducible this compound quantification.
Step 1: Evaluate the Matrix Effect
Before attempting to solve the problem, you must first confirm and quantify the matrix effect using the methods described in Q2 of the FAQ section.
Step 2: Implement a Mitigation Strategy
Based on the severity of the matrix effect and the resources available, choose one or a combination of the following strategies. A logical workflow for selecting the appropriate strategy is presented below.
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
Strategy 1: Advanced Sample Preparation Techniques
Improving sample cleanup is a highly effective way to minimize matrix effects by removing interfering components before LC-MS analysis.[4]
Comparison of Sample Preparation Techniques for Mycotoxin Analysis
| Technique | Principle | Advantages | Disadvantages | Best For |
| Dilute and Shoot | The sample extract is simply diluted with a suitable solvent before injection. | Simple, fast, and suitable for multi-mycotoxin methods.[6] | May not be sufficient for highly complex matrices or when low detection limits are required.[7] | High-throughput screening of less complex matrices. |
| Solid-Phase Extraction (SPE) | Analytes are partitioned between a solid phase and a liquid phase to isolate them from the matrix.[6][8] | Provides good cleanup and can concentrate the analyte. | Can be time-consuming and requires method development.[8] | Matrices where specific interfering compounds need to be removed. |
| Liquid-Liquid Extraction (LLE) | Analytes are separated from matrix components based on their differential solubilities in two immiscible liquids.[8] | Effective at removing salts and highly polar or non-polar interferences.[4] | Can be labor-intensive and may use large volumes of organic solvents.[4] | Samples with high salt content or when a significant change in polarity is needed for cleanup. |
| QuEChERS | A two-step method involving an extraction/partitioning step followed by dispersive SPE for cleanup. | Fast, easy, cheap, effective, rugged, and safe; suitable for a wide range of mycotoxins.[9] | May not provide sufficient cleanup for all matrix types; recovery of very polar mycotoxins can be challenging.[9] | Multi-residue analysis of mycotoxins in various food and agricultural commodities.[3] |
| Immunoaffinity Chromatography (IAC) | Utilizes the specific binding of an antibody to the target mycotoxin for highly selective extraction and cleanup. | Highly selective and provides excellent cleanup.[2] | Can be expensive and is typically suitable for a single analyte or a small group of structurally related mycotoxins.[3] | Complex matrices where high selectivity is required and for official control methods. |
Strategy 2: Chromatographic Optimization
If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate this compound from co-eluting matrix components.[1]
-
Change Column Chemistry: Switching to a different stationary phase (e.g., from C18 to Phenyl-Hexyl or HILIC) can alter the elution profile of both ATX-I and interfering compounds.[4]
-
Gradient Modification: Adjusting the mobile phase gradient can improve the separation of ATX-I from matrix components.
Strategy 3: Advanced Calibration Strategies
When matrix effects cannot be eliminated, their impact can be compensated for using appropriate calibration methods.[4]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This is an effective way to compensate for matrix effects, but it requires a representative blank matrix.[5][10]
-
Use of Internal Standards (IS): A known amount of an internal standard is added to all samples, standards, and blanks. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C-labeled ATX-I), as it has nearly identical chemical and physical properties and will be affected by the matrix in the same way as the native analyte.[1][5] This is often considered the most robust method for correcting matrix effects.[1]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration. It is useful when a blank matrix is not available but can be labor-intensive.[1][10]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Grain Matrix
This protocol is adapted from a general QuEChERS method for mycotoxin analysis.[3][9]
-
Sample Homogenization: Grind a representative portion of the grain sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex briefly. Let it hydrate for 15 minutes.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
If using an internal standard, add the appropriate volume at this stage.
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in an appropriate volume of the initial mobile phase (e.g., 500 µL).
-
Filter through a 0.22 µm filter before LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spike
This protocol allows for the quantification of matrix effects.[5]
-
Prepare a Blank Matrix Extract: Follow the chosen sample preparation protocol (e.g., Protocol 1) using a sample known to be free of this compound.
-
Prepare Standard Solutions:
-
Solution A (Solvent Standard): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Solution B (Matrix-Spiked Standard): Take a portion of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as Solution A.
-
-
Analysis: Analyze both Solution A and Solution B by LC-MS/MS under the same conditions.
-
Calculation:
-
Matrix Effect (%) = [(Peak Area of Solution B / Peak Area of Solution A) - 1] * 100
-
Interpretation of Results
| Matrix Effect (%) | Interpretation |
| -100% to -20% | Strong to Medium Ion Suppression |
| -20% to 0% | Weak Ion Suppression |
| 0% to 20% | Weak Ion Enhancement |
| > 20% | Medium to Strong Ion Enhancement |
Visualization of Key Workflows
Caption: General workflow for sample preparation in mycotoxin analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials | MDPI [mdpi.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Altertoxin I from Fungal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Altertoxin I from fungal cultures, primarily Alternaria alternata.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield of Crude this compound Extract
-
Question: We are experiencing very low yields of this compound in our initial crude extract from our Alternaria alternata culture. What are the potential causes and solutions?
-
Answer: Low yields of this compound in the crude extract can stem from several factors related to fungal culture conditions and extraction efficiency.
-
Suboptimal Culture Conditions: The production of this compound is highly dependent on the specific strain of Alternaria alternata and the culture medium used. Studies have shown that Potato Dextrose Agar (PDA) is a suitable medium for the accumulation of this compound.[1][2] Ensure you are using a known this compound-producing strain and consider optimizing culture parameters such as incubation time, temperature, and light conditions.
-
Inefficient Extraction Solvents: The choice of extraction solvent is critical. While various solvents can be used for mycotoxin extraction, a common and effective method for Alternaria toxins involves extraction with ethyl acetate or dichloromethane.[3] For liquid cultures, a simple extraction with 90% ethanol has also been reported.[2] If your current solvent system is not providing adequate yields, consider switching to one of these proven solvents.
-
Incomplete Cell Lysis: For solid cultures, ensuring complete disruption of the fungal mycelia is necessary to release the intracellular toxins. Mechanical disruption methods such as homogenization or sonication can improve extraction efficiency.
-
Issue 2: Poor Recovery of this compound during Solid-Phase Extraction (SPE)
-
Question: Our this compound recovery after the solid-phase extraction (SPE) clean-up step is consistently low. How can we troubleshoot this?
-
Answer: Low recovery during SPE is a common challenge in mycotoxin purification. Several factors related to the SPE protocol can contribute to this issue.
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for retaining and eluting this compound effectively. For mycotoxins, C18 and polymeric sorbents like HLB (Hydrophilic-Lipophilic Balance) are commonly used. If you are experiencing poor recovery with one type of sorbent, consider testing an alternative.
-
Suboptimal pH and Solvent Conditions: The pH of the sample and the polarity of the loading, washing, and elution solvents must be carefully optimized. Ensure the pH of your sample is adjusted to maintain this compound in a state that favors retention on the sorbent. The wash solvent should be strong enough to remove impurities without eluting the target compound, and the elution solvent must be strong enough to fully recover this compound.
-
Analyte Breakthrough: If this compound is detected in the flow-through during sample loading, it indicates that the sorbent is not retaining the analyte effectively. This could be due to an overly strong loading solvent, an incorrect pH, or overloading the cartridge. Consider diluting your sample with a weaker solvent before loading.
-
Issue 3: Co-eluting Impurities with this compound during HPLC Purification
-
Question: We are observing peaks that co-elute with this compound during our preparative HPLC run, leading to low purity of the final product. How can we improve the separation?
-
Answer: Co-elution of impurities is a frequent challenge in the purification of natural products. Alternaria alternata produces a wide range of secondary metabolites, some of which may have similar chromatographic properties to this compound.[4][5]
-
Method Optimization: To improve separation, you can adjust several HPLC parameters:
-
Mobile Phase Composition: Experiment with different solvent systems and gradients. For example, if you are using a methanol-water gradient, try substituting methanol with acetonitrile or adding a small percentage of a third solvent.
-
pH of the Mobile Phase: Altering the pH of the mobile phase can change the ionization state of both this compound and the impurities, potentially improving separation.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
-
Identification of Co-eluting Compounds: To effectively develop a separation strategy, it is helpful to identify the co-eluting impurities. Analytical techniques such as LC-MS/MS can be used to characterize the compounds in your impure fractions. Common co-metabolites of this compound in Alternaria cultures include other perylene quinones like Altertoxin II and Alterperylenol, as well as dibenzo-α-pyrones such as Alternariol and Alternariol monomethyl ether.[1][4]
-
Issue 4: Complete Loss of this compound during Sample Preparation
-
Question: We are experiencing a complete loss of this compound after a filtration step. What could be the cause?
-
Answer: Studies have shown that significant, and in some cases complete, loss of perylene quinones like this compound can occur due to adsorption to certain types of syringe filters. This is a critical and often overlooked step in the purification process. It is highly recommended to test for analyte recovery after any filtration step. If you observe significant loss, consider alternative filter materials or avoid filtration if possible by using centrifugation to clarify your extracts.
Frequently Asked Questions (FAQs)
Q1: What are the typical yield and purity I can expect for this compound purification?
A1: The yield and purity of this compound can vary significantly depending on the producing fungal strain, culture conditions, and the purification method employed. While specific data for this compound is not widely published in a standardized format, the table below provides an illustrative example of expected outcomes at different stages of purification based on general mycotoxin purification principles.
| Purification Stage | Starting Material | Typical Recovery (%) | Typical Purity (%) |
| Crude Extraction | 100 g Fungal Culture on Rice | N/A | < 5% |
| Liquid-Liquid Partitioning | Crude Extract | 80 - 95% | 10 - 20% |
| Solid-Phase Extraction (SPE) | Partitioned Extract | 70 - 90% | 40 - 60% |
| Preparative HPLC | SPE Eluate | 50 - 80% | > 95% |
Q2: What is a general experimental protocol for the purification of this compound?
A2: The following is a representative protocol synthesized from various methods for Alternaria mycotoxin purification. Optimization will be required for your specific experimental conditions.
Experimental Protocol: Purification of this compound from Rice Culture
-
Fungal Culture:
-
Inoculate sterile rice substrate with a known this compound-producing strain of Alternaria alternata.
-
Incubate at 25°C in the dark for 3-4 weeks.
-
-
Extraction:
-
Dry the fungal culture and grind it into a fine powder.
-
Extract the powder with ethyl acetate (1:5 w/v) by shaking for 24 hours at room temperature.
-
Filter the extract and repeat the extraction of the solid residue two more times.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Loading: Dissolve the crude extract in a minimal amount of a weak solvent (e.g., 10% methanol in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with one column volume of water to remove polar impurities, followed by one column volume of 40% methanol in water to remove moderately polar impurities.
-
Elution: Elute this compound with two column volumes of 90% methanol in water.
-
Evaporate the eluate to dryness.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
System: A preparative HPLC system with a C18 column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and methanol (B), both with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
Injection: Dissolve the SPE eluate in a small volume of the initial mobile phase and inject onto the column.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on UV detection (typically around 254 nm and 340 nm).
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Q3: How can I visualize the purification workflow?
A3: The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationships in Troubleshooting SPE
The following diagram illustrates the decision-making process for troubleshooting low recovery in Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for low SPE recovery.
References
- 1. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Sample preparation techniques to enhance Altertoxin I recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation techniques for Altertoxin I (ATX-I) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in sample preparation for achieving high recovery of this compound?
A1: The most critical steps for successful ATX-I recovery are the initial extraction and the subsequent cleanup of the sample extract. The choice of extraction solvent and the solid-phase extraction (SPE) sorbent are paramount for efficiently isolating ATX-I from the sample matrix while minimizing interferences.
Q2: Which extraction solvent system is recommended for this compound?
A2: Acetonitrile/water mixtures are widely recommended for the extraction of ATX-I and other Alternaria toxins.[1][2][3] Using an azeotropic mixture of acetonitrile/water (84/16, v/v) can be particularly effective and simplifies the subsequent evaporation step.[1] The addition of a small percentage of formic acid (e.g., 0.02%) to the extraction solvent has been shown to improve recoveries for ATX-I.[1] However, it's important to note that acidic conditions might reduce the extraction efficiency of modified forms of other Alternaria toxins.[1] Therefore, a multi-step extraction, starting with a neutral solvent and followed by an acidified solvent, can be a strategic approach.[1]
Q3: My ATX-I recovery is low. What are the common causes and how can I troubleshoot this?
A3: Low recovery of ATX-I can stem from several factors:
-
Inappropriate Extraction Solvent: Using methanol-based solvents can lead to higher co-extraction of matrix components, which can interfere with ATX-I analysis and reduce recovery.[1] Switching to an acetonitrile/water-based system is advisable.
-
Suboptimal pH: ATX-I is moderately stable in acidic conditions (pH 3) but can degrade at other pH values.[4][5] Ensure the pH of your sample and extraction/cleanup solutions is controlled.
-
Inefficient Cleanup: The choice of solid-phase extraction (SPE) sorbent is critical. Poor recoveries have been reported with C18 columns.[4][5] Consider using a polymer-based SPE column for better results.[4][5]
-
Matrix Effects: Complex sample matrices can suppress the analytical signal of ATX-I, leading to apparent low recovery.[6] This can be addressed by using matrix-matched calibration or isotopically labeled internal standards.
Q4: How do I minimize matrix effects in my ATX-I analysis?
A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, are a significant challenge.[6] To mitigate these effects:
-
Effective Cleanup: A thorough cleanup using solid-phase extraction (SPE) is essential to remove interfering matrix components.[1]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[1]
-
Isotopically Labeled Internal Standards: The use of stable isotope-labeled internal standards (SIDA) is a highly effective way to correct for both matrix effects and variations in extraction recovery.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low ATX-I Recovery | Inefficient extraction solvent. | Switch from methanol-based solvents to an acetonitrile/water (e.g., 84/16, v/v) mixture. Consider adding 0.02% formic acid.[1] |
| Poor cleanup with SPE. | Avoid using C18 SPE columns as low recoveries have been reported.[4][5] Use a polymer-based SPE column instead.[4][5] | |
| Degradation of ATX-I due to pH. | Maintain a slightly acidic pH (around 3) during extraction and cleanup, as ATX-I is moderately stable under these conditions.[4][5] | |
| High Signal Suppression/Enhancement | Significant matrix effects. | Implement a robust cleanup procedure using SPE.[1] Use matrix-matched calibration for quantification.[1] If available, utilize an isotopically labeled internal standard for ATX-I.[1] |
| Poor Reproducibility | Inconsistent sample extraction. | Ensure thorough homogenization of the sample. Use a consistent and validated extraction method, such as horizontal shaking for a defined period.[1][2] |
| Variability in SPE cleanup. | Ensure proper conditioning and equilibration of the SPE cartridges. Maintain a consistent flow rate during sample loading, washing, and elution. | |
| Co-eluting Interferences | Insufficient cleanup. | Optimize the washing steps during SPE to remove more of the interfering compounds. This may involve testing different wash solvents or volumes. |
| Non-selective extraction. | Consider a multi-step extraction approach. An initial extraction with a neutral solvent can be followed by a second extraction with an acidified solvent to target different analytes and potentially reduce interferences in the ATX-I analysis.[1] |
Data Presentation: ATX-I Recovery in Different Matrices
| Matrix | Extraction Solvent | Cleanup Method | Analytical Method | Recovery (%) | Reference |
| Barley and Malt | Acetonitrile/Water (84/16, v/v) with and without 0.02% Formic Acid | Solid-Phase Extraction (Discovery® DSC-18) | LC-MS/MS | 84 - 112 | [1] |
| Infant Milk Powder | Acetonitrile/Water (84:16, v/v) and Acetonitrile/Methanol/Water (45:10:45, v/v/v) | Solid-Phase Extraction (HLB column) | UPLC-MS/MS | - | [2] |
| Fruit Juices | - | Polymer-based Solid-Phase Extraction | - | Sufficiently stable for detection | [4][5] |
| Wheat | Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v) | None (Dilute and Shoot) | LC-MS/MS | Unsatisfactory | [3][7] |
| Wheat | Ethyl Acetate | - | LC-MS/MS | Acceptable | [3][7] |
Note: The study on infant milk powder did not report a specific recovery percentage for this compound but established a method for its detection. The study on wheat found the "dilute and shoot" method unsatisfactory in terms of recovery for other Alternaria toxins, while the ethyl acetate extraction was deemed acceptable.
Experimental Protocols
Detailed Methodology for ATX-I Extraction and Cleanup from Barley and Malt
This protocol is adapted from a method described for the analysis of Alternaria toxins in barley and malt.[1]
1. Extraction: a. Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of acetonitrile/water (84/16, v/v). c. Shake horizontally at 225 rpm for 1 hour. d. Centrifuge at 3220 g for 5 minutes. e. Transfer the supernatant to a pear-shaped flask. f. To the remaining pellet, add 15 mL of acetonitrile/water (84/16, v/v) containing 0.02% formic acid. g. Shake horizontally at 225 rpm for 30 minutes. h. Centrifuge at 3220 g for 5 minutes and combine the supernatant with the first extract. i. Repeat steps f-h for a third extraction. j. Evaporate the combined supernatants to dryness using a rotary evaporator at 40 °C.
2. Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried residue in 12 mL of water. b. Condition a Discovery® DSC-18 SPE cartridge (500 mg/6 mL) with 6 mL of methanol followed by 6 mL of water. c. Load the reconstituted sample onto the SPE cartridge. d. Wash the cartridge with 6 mL of water. e. Wash the cartridge with 6 mL of acetonitrile/water (15/85, v/v). f. Elute the analytes with 6 mL of methanol followed by 9 mL of methanol containing 2% ammonium hydroxide. g. Evaporate the eluate to dryness using a rotary evaporator at 40 °C. h. Reconstitute the final residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Workflow for ATX-I Sample Preparation and Analysis.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of seven Alternaria toxins in infant milk powder by solid phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The choice of preparation method for the determination of Alternaria toxins from wheat samples by LC-MS/MS | FINS [foodandfeed.fins.uns.ac.rs]
- 4. Stability ofAlternaria toxins in fruit juices and wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing degradation of Altertoxin I during sample storage
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the degradation of Altertoxin I (ATX-I) during sample storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (ATX-I) is a mycotoxin belonging to the perylene quinone class, produced by various species of Alternaria fungi.[1][2] These fungi can contaminate food and feed, making ATX-I a subject of interest in toxicology and drug development due to its mutagenic and other bioactive properties.[1] The stability of ATX-I is critical for accurate experimental results. Degradation can lead to a loss of the parent compound, resulting in underestimated concentrations and the potential appearance of unknown degradation products that could interfere with analyses or biological assays.
Q2: What is the single most important factor for storing this compound solutions?
The most critical factor is temperature. For long-term storage (months), ATX-I solutions, particularly stock standards, should be stored at -20°C or colder in a reliable freezer. General studies on Alternaria toxins have shown them to be stable for over a year when stored at -18°C in appropriate solvents like methanol or acetonitrile.[3]
Q3: Should I store this compound as a solid or in solution?
For long-term archival, storing ATX-I as a crystalline solid or a thin film in a desiccated, dark environment at -20°C or below is the most stable option.[4] For routine use, a concentrated stock solution in a suitable organic solvent is more practical. It is recommended to prepare smaller aliquots of working solutions from the main stock to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: Which solvents are best for preparing and storing this compound solutions?
High-purity (HPLC or MS-grade) acetonitrile and methanol are the recommended solvents for preparing stock solutions of ATX-I.[3][5] A comprehensive study on various mycotoxins concluded that Alternaria toxins are stable in these solvents when stored at -18°C for at least 14 months.[3] Avoid using water for primary stock solutions unless it is a component of a buffer system for immediate experimental use, as the presence of water can promote hydrolysis over time.
Q5: How does pH affect the stability of this compound?
This compound demonstrates moderate stability in acidic conditions. Research has shown that in a pH 3.0 buffer solution at room temperature, approximately 75% of the compound remains after 14 days.[1][6] While comprehensive data across a wide pH range is limited, studies on similar Alternaria toxins suggest that alkaline conditions (pH > 9) can cause significant decomposition.[5] Therefore, maintaining neutral to slightly acidic conditions is advisable for any aqueous buffers.
Q6: Is this compound sensitive to light?
Yes. Like many complex organic molecules, mycotoxins can be susceptible to photodegradation. Non-thermal technologies like pulsed light, which contains UV wavelengths, are actively being studied for their ability to degrade mycotoxins.[7] It is crucial to protect both solid ATX-I and its solutions from light by using amber glass vials and storing them in the dark (e.g., in a freezer or a light-proof box).
Troubleshooting Guide
Problem: My measured ATX-I concentration is significantly lower than expected.
-
Possible Cause 1: Temperature Fluctuation. Was the sample stored at the correct temperature (-20°C or below)? Have there been any freezer failures or prolonged power outages? Repeated freeze-thaw cycles can also contribute to degradation.
-
Possible Cause 2: Adsorption to Surfaces. ATX-I, as a perylene quinone, may adsorb to surfaces of plastic or glass labware, especially at low concentrations.[1][6] This can lead to an apparent loss of the analyte.
-
Solution: Use silanized glass vials or polypropylene tubes to minimize surface binding. When performing dilutions, especially in aqueous buffers, pre-rinsing pipette tips with the solution can help mitigate loss.
-
-
Possible Cause 3: Improper Solvent. Was the sample stored in a recommended solvent like pure acetonitrile or methanol? The presence of water or other reactive impurities can accelerate degradation.
Problem: I see extra or unexpected peaks in my chromatogram (e.g., HPLC, LC-MS).
-
Possible Cause 1: Degradation Products. The additional peaks may be degradation products of ATX-I. This is more likely if the sample was exposed to light, high temperatures, or non-optimal pH conditions.
-
Possible Cause 2: Solvent Impurities. Ensure the solvent used for dilution and the mobile phase are of high purity and have been properly degassed.
-
Solution: Re-analyze a freshly prepared standard from a solid stock if available. If the issue persists, consider that the primary standard itself may have degraded. Always check the certificate of analysis for the purity and recommended storage conditions of your standard.
Quantitative Stability Data
The following table summarizes the known stability data for this compound under specific conditions.
| Parameter | Condition | Solvent/Matrix | Duration | Recovery | Citation |
| pH | Room Temperature | pH 3.0 Citrate Phosphate Buffer | 14 days | ~75% | [1][6] |
| Temperature | -18°C | Methanol or Acetonitrile | 14 months | Stable* | [3] |
*Note: This study grouped this compound with other Alternaria toxins and found them to be stable under these conditions, with absorbance variations of less than 3% over the storage period.
Experimental Protocols
Protocol: Preparation and Storage of this compound Stock and Working Solutions
This protocol outlines the best practices for handling ATX-I to ensure its stability for analytical and experimental use.
-
Materials:
-
This compound (crystalline solid)
-
HPLC or MS-grade acetonitrile or methanol
-
Class A volumetric flasks (amber glass recommended)
-
Gas-tight syringes
-
2 mL amber, silanized glass autosampler vials with PTFE-lined caps
-
Calibrated analytical balance
-
-
Preparation of Primary Stock Solution (e.g., 1 mg/mL):
-
Allow the vial containing solid ATX-I to equilibrate to room temperature for at least 30 minutes in a desiccator before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of ATX-I using an analytical balance.
-
Quantitatively transfer the solid to a volumetric flask.
-
Add a small amount of the chosen solvent (acetonitrile or methanol) to dissolve the solid completely, using sonication if necessary.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
-
Storage of Primary Stock Solution:
-
Transfer the stock solution into amber glass vials.
-
Seal the vials tightly and label them clearly with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Store the primary stock solution at -20°C or colder .
-
-
Preparation of Working Solutions:
-
Prepare intermediate and final working solutions by diluting the primary stock solution with the same solvent.
-
Use calibrated pipettes or syringes for accurate dilutions.
-
It is recommended to prepare fresh working solutions for each experiment or, if stored, to limit their storage to a few days at -20°C.
-
-
Handling Precautions:
-
Perform all weighing and solution preparation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid exposure of the solid material and solutions to direct sunlight or bright laboratory light.
-
Visualizations
Workflow for Sample Handling and Storage
Caption: Recommended workflow for preparing and storing this compound standards.
Troubleshooting Degradation Issues
Caption: A decision tree for troubleshooting unexpected this compound degradation.
References
- 1. Stability ofAlternaria toxins in fruit juices and wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Novel Non-Thermal Physical Technologies to Degrade Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues in Altertoxin I bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during Altertoxin I bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a mycotoxin produced by fungi of the Alternaria species, which can be found as a contaminant in food and feed.[1] Its known mechanisms of action include the inhibition of DNA gyrase and human topoisomerase II, activation of the Nrf2-ARE pathway, and activation of the Aryl Hydrocarbon Receptor (AhR).[1][2] Recent studies have also revealed its immunosuppressive and antiestrogenic properties.[3][4][5] Specifically, this compound can suppress the lipopolysaccharide (LPS)-mediated activation of the NF-κB pathway.[4][5]
Q2: How can cell culture contamination affect the results of my this compound bioassay?
Cell culture contamination can significantly impact the validity of your this compound bioassay results in several ways:
-
Competition for Nutrients: Microorganisms can deplete essential nutrients in the culture medium, affecting the health and growth of the cell line and altering their sensitivity to this compound.[7]
-
Changes in pH and Environment: Bacterial and fungal growth can rapidly change the pH of the culture medium, stressing the cells and affecting the stability and activity of this compound.[8][9][10]
-
Direct Interaction with the Toxin: While less common, some microbes could potentially metabolize or sequester this compound, reducing its effective concentration in the assay.
Q3: What are the most common types of contamination I should be aware of?
The most common types of biological contaminants in cell culture are bacteria, fungi (including yeasts and molds), mycoplasma, and viruses.[8][11][12] Cross-contamination with other cell lines is also a significant issue.[8][11] Chemical contaminants, such as endotoxins, detergents, and impurities in media or water, can also affect your experiments.[6][9][11]
Q4: Can the intrinsic properties of this compound mask the presence of certain contaminants?
Yes, this is a possibility. Since this compound has been shown to inhibit bacterial DNA gyrase, it may have some antibacterial properties.[1] This could potentially suppress the growth of low-level bacterial contamination to a point where it is not easily visible (e.g., no turbidity), yet the remaining bacteria or their byproducts (like endotoxins) could still interfere with the bioassay.
Troubleshooting Guide
Problem 1: I observed unexpected cytotoxicity in my vehicle-treated control group.
| Possible Cause | Recommended Action |
| Undetected Microbial Contamination | 1. Microscopic Examination: Carefully inspect the culture flasks or plates under a high-magnification microscope for any signs of bacteria (small, motile particles), yeast (budding, oval shapes), or fungi (filamentous structures).[7][10] 2. Check for pH shift: A rapid change in the medium's color (e.g., yellow for acidic, pink for alkaline) can indicate microbial growth.[9] 3. Perform Contamination Testing: If you suspect mycoplasma or low-level bacterial contamination, use specific detection kits (e.g., PCR, ELISA, or DNA staining).[9][10] |
| Chemical Contamination | 1. Review Reagents: Ensure that all media, sera, and supplements are from reputable suppliers and certified for cell culture use.[6] Test new batches of reagents before use in critical experiments.[11] 2. Check Water Quality: Use high-purity water for all media and buffer preparations. Poorly maintained water systems can be a source of endotoxins.[6] 3. Evaluate Labware: Ensure proper cleaning and sterilization of all glassware and equipment. Leachables from plastics can also be a source of chemical contaminants.[11] |
| Poor Cell Health | 1. Verify Cell Line Identity: Perform cell line authentication to rule out cross-contamination. 2. Check Culture Conditions: Ensure the incubator has the correct temperature, CO2, and humidity levels. |
Problem 2: The dose-response curve for this compound is inconsistent or not reproducible.
| Possible Cause | Recommended Action |
| Intermittent or Low-Level Contamination | 1. Implement Routine Mycoplasma Testing: Mycoplasma is a common contaminant that is not visible under a standard microscope and can alter cellular metabolism and gene expression, leading to variable results.[9][11][12] 2. Enhance Aseptic Technique: Review and reinforce strict aseptic techniques with all laboratory personnel.[8][12] This includes proper handling of pipettes, media bottles, and culture vessels. 3. Quarantine New Cell Lines: Always quarantine and test new cell lines for contamination before introducing them into the main cell culture facility.[11] |
| Reagent Variability | 1. Aliquot Reagents: Aliquot stock solutions of this compound, media, and serum to avoid repeated freeze-thaw cycles and reduce the risk of contamination of the entire stock. 2. Use a Master Mix: For assays involving multiple wells, prepare a master mix of the medium and this compound to ensure even distribution. |
| Cell Passage Number | 1. Monitor Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines. Use cells within a defined passage number range for all experiments. |
Problem 3: I am seeing an inflammatory response in my cells, even at low concentrations of this compound.
| Possible Cause | Recommended Action |
| Endotoxin Contamination | 1. Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to test your media, serum, and other reagents for the presence of endotoxins.[6] 2. Source High-Quality Reagents: Purchase serum and other reagents that are certified to have low endotoxin levels.[11] |
| Mycoplasma Contamination | 1. Mycoplasma Testing: Mycoplasma can induce inflammatory responses in cultured cells. Perform routine PCR-based or culture-based mycoplasma detection.[9] |
Data Presentation
Table 1: Characteristics of Common Microbial Contaminants in Cell Culture
| Contaminant | Appearance under Microscope (Phase Contrast) | Typical Signs in Culture | Common Detection Methods |
| Bacteria | Small (1-2 µm), spherical (cocci) or rod-shaped (bacilli) particles. Often motile. Can appear as "black dust" between cells.[7] | Rapid drop in pH (medium turns yellow), turbidity/cloudiness of the medium, unpleasant odor.[8][10] | Visual inspection, Gram staining, culture on agar plates, PCR.[10] |
| Yeast | Individual, oval, or spherical particles, larger than bacteria. Often seen budding. | Slower pH drop than bacteria (medium turns yellow over time), slight turbidity.[13] | Visual inspection, culture on Sabouraud dextrose agar, PCR.[10] |
| Mold | Filamentous mycelia, sometimes with visible spores. Can form dense, web-like structures. | Visible floating colonies (white, gray, or black), medium may become turbid and change color.[10] | Visual inspection, culture on Sabouraud dextrose agar, PCR.[10] |
| Mycoplasma | Not visible with a standard light microscope due to small size and lack of a cell wall.[11] | Often no visible signs. May cause reduced cell proliferation, changes in morphology, or increased cellular debris.[10] | PCR, ELISA, DNA staining (e.g., Hoechst 33258), specific culture methods.[9][10] |
Experimental Protocols
Protocol 1: Basic Aseptic Technique for Cell Culture
-
Preparation: Before starting, ensure the biological safety cabinet (BSC) is running and the work surface is decontaminated with 70% ethanol. All materials (media, flasks, pipettes) should be sprayed with 70% ethanol before being placed in the BSC.
-
Personal Protective Equipment (PPE): Wear a clean lab coat and gloves.
-
Handling Reagents: Do not pour media; use sterile pipettes for all liquid transfers.[12] Avoid touching the neck of flasks or the inside of caps.
-
Workflow: Work with only one cell line at a time to prevent cross-contamination.[8]
-
Incubation: After handling, wipe down the exterior of flasks or plates with 70% ethanol before returning them to the incubator.
-
Waste Disposal: All contaminated waste should be disposed of in a biohazard bag and autoclaved.
Protocol 2: Mycoplasma Detection using PCR
-
Sample Collection: Collect 1 ml of spent culture medium from a 2-3 day old culture (cells should be in the log growth phase).
-
DNA Extraction: Extract DNA from the supernatant using a commercial PCR sample preparation kit according to the manufacturer's instructions.
-
PCR Amplification: Use a commercial mycoplasma PCR detection kit, which typically includes a primer mix targeting conserved 16S rRNA gene sequences of various mycoplasma species and a positive control.
-
Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose gel.
-
Interpretation: The presence of a band of the expected size indicates mycoplasma contamination.
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: Contamination troubleshooting workflow.
Caption: General experimental workflow for a bioassay.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 9. goldbio.com [goldbio.com]
- 10. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 12. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 13. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing Altertoxin I Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altertoxin I (ATX I) cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic potency of this compound?
A1: The reported cytotoxicity of this compound (ATX I) can vary depending on the cell line, assay method, and experimental conditions. Some studies indicate that ATX I exhibits cytotoxic effects, while others report no significant cytotoxicity at concentrations up to 20 µM.[1][2] It is generally considered to be a moderately cytotoxic mycotoxin, and its potency may be lower than other Alternaria toxins like Alterperylenol (ALTP) or Altertoxin II (ATX II).
Q2: Which cell lines are suitable for ATX I cytotoxicity testing?
A2: A variety of cell lines have been used to assess the cytotoxicity of Alternaria toxins. The choice of cell line should be guided by the research question. Commonly used cell lines include:
-
THP-1 Lucia™ monocytes: Used for studying immunomodulatory and cytotoxic effects.[2][3]
-
Ishikawa cells: A human endometrial adenocarcinoma cell line used for assessing estrogenic and antiestrogenic effects in parallel with cytotoxicity.[1][3]
-
HepG2 (human liver cancer cell line) and HT-29 (human colon adenocarcinoma cell line): Relevant for studying the effects of foodborne mycotoxins.
-
PCS-200-014 (human oral epithelial cells) and WI-38 (human lung fibroblast cells): Used to evaluate cytotoxicity on normal human cell lines.[4]
Q3: What is a typical starting concentration range for ATX I in a cytotoxicity assay?
A3: Based on published data, a starting concentration range of 1 µM to 50 µM is recommended for initial screening. Some studies have tested ATX I at concentrations up to 250 µM.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental setup.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to possess genotoxic and mutagenic properties.[5][6] It can act as a topoisomerase inhibitor, interfering with DNA replication and repair.[6] Additionally, ATX I has been observed to suppress the lipopolysaccharide (LPS)-induced activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, suggesting potential immunomodulatory effects.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity. |
| No cytotoxic effect observed even at high concentrations | Short incubation time, Cell line is resistant to ATX I, Compound instability. | Extend the incubation time (e.g., up to 72 hours). Consider using a different, more sensitive cell line or a positive control known to induce cytotoxicity in your current cell line. Check the stability of ATX I in your culture medium. |
| Precipitation of ATX I in the culture medium | Poor solubility of the compound, High concentration. | Dissolve ATX I in a suitable solvent (e.g., DMSO) at a higher stock concentration and then dilute it in the culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells. Test a lower concentration range of the compound. |
| Inconsistent results with MTT assay | Interference of ATX I with MTT reduction, Low metabolic activity of cells. | Some compounds can chemically reduce MTT, leading to falsely high viability readings. Run a control without cells to check for this. If low metabolic activity is suspected, consider increasing the cell number or incubation time. Alternatively, use a different viability assay like CellTiter-Blue® (CTB) or lactate dehydrogenase (LDH) assay.[7] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for ATX I cytotoxicity in a given cell line using a colorimetric assay like MTT.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of ATX I in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells) and a positive control for cytotoxicity.
-
Incubation: Treat the cells with the ATX I dilutions and controls. Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Viability Assay (MTT Example):
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point. The optimal incubation time will be the one that provides a clear dose-dependent cytotoxic effect with a significant reduction in cell viability at relevant ATX I concentrations.
Data Presentation: Example of Time-Course Cytotoxicity Data
The following table illustrates how to present data from a time-course experiment. Note: These are example data and will vary based on the cell line and experimental conditions.
| Incubation Time | ATX I Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| 24 hours | 1 | 98 ± 4.5 | > 50 |
| 10 | 92 ± 5.1 | ||
| 25 | 85 ± 6.2 | ||
| 50 | 78 ± 5.8 | ||
| 48 hours | 1 | 95 ± 4.8 | 45.2 |
| 10 | 80 ± 6.3 | ||
| 25 | 65 ± 5.5 | ||
| 50 | 48 ± 4.9 | ||
| 72 hours | 1 | 90 ± 5.2 | 38.7 |
| 10 | 72 ± 5.9 | ||
| 25 | 55 ± 6.1 | ||
| 50 | 35 ± 4.3 |
Visualizations
Caption: Experimental workflow for optimizing ATX I incubation time.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mycotoxins from Tomato Pathogenic Alternaria alternata and Their Combined Cytotoxic Effects on Human Cell Lines and Male Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Altertoxin I Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experimental results involving Altertoxin I (ATX-I). The guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound in cell-based assays?
A1: this compound is sparingly soluble in aqueous solutions. It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) or acetone to create a stock solution.[1] The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Q2: How stable is this compound in experimental conditions?
A2: this compound is moderately stable. In a pH 3 buffer, approximately 75% of the compound remains after two weeks.[4] It has also been shown to be stable to moderately stable in apple juice and red grape juice for several days.[4] For long-term storage, it is recommended to store this compound at -20°C.[5] Stock solutions of this compound in organic solvents are generally stable when stored at -18°C for extended periods.[6]
Q3: Does this compound interfere with fluorescence-based assays?
A3: Perylene quinones, the class of compounds to which this compound belongs, have the potential to be fluorescent, which could interfere with fluorescence-based assays.[7][8] It is crucial to run proper controls, such as a cell-free system with this compound and the assay reagents, to check for any intrinsic fluorescence or quenching effects.[9] If interference is observed, consider using an alternative assay with a different detection method (e.g., colorimetric or luminescent).
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to be an immunosuppressive and antiestrogenic compound.[4][10] It exerts its immunosuppressive effects by inhibiting the Lipopolysaccharide (LPS)-induced activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][10] Its antiestrogenic activity is mediated through the suppression of the estrogen-dependent alkaline phosphatase activity.[10] In contrast to Altertoxin II, this compound does not appear to activate the Nrf2-ARE pathway.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use calibrated pipettes and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |
| Edge Effects | To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or media to create a humidity barrier. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different solvent system (while maintaining a low final solvent concentration). |
| Interference with Assay Reagent | Some compounds can directly interact with the reagents used in viability assays (e.g., MTT, XTT). Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. If interference is detected, consider switching to a different viability assay (e.g., CellTiter-Glo®, SRB assay).[9] |
Issue 2: Inconsistent Results in NF-κB Reporter Gene Assays
| Possible Cause | Recommended Solution |
| Low Transfection Efficiency (for transient assays) | Optimize transfection parameters, including the amount of DNA, transfection reagent, and cell density. Use a positive control plasmid (e.g., expressing a constitutively active form of a reporter) to assess transfection efficiency. |
| Variable NF-κB Activation | Ensure consistent stimulation with the inducing agent (e.g., LPS). Check the activity of the stimulating agent and use a consistent passage number for the reporter cell line, as cellular responses can change with extensive passaging. |
| Cytotoxicity of this compound | High concentrations of this compound may lead to cytotoxicity, which can be misinterpreted as NF-κB inhibition. Always perform a parallel cytotoxicity assay with the same concentrations of this compound to ensure that the observed effects are not due to cell death.[4] |
| Inhibitor Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation. |
Data Presentation
Table 1: Immunosuppressive Effect of this compound on NF-κB Activation
| Concentration of this compound (µM) | NF-κB Activation (% of LPS-stimulated control) | Cell Viability (% of control) | Reference |
| 1 | ~75% | >95% | [4][10] |
| 10 | 47.2 ± 10.6% | >95% | [4] |
| 20 | 48.0 ± 1.9% | >95% | [4] |
Table 2: Antiestrogenic Effect of this compound
| Concentration of this compound (µM) | Alkaline Phosphatase Activity (% of E2-stimulated control) | Cell Viability (% of control) | Reference |
| 2 | Significant reduction | >95% | [10] |
| 10 | Significant reduction | >95% | [10] |
Experimental Protocols
NF-κB Reporter Gene Assay
This protocol is adapted from studies investigating the immunosuppressive effects of this compound.[4][10]
-
Cell Line: THP-1-Lucia™ NF-κB monocytic reporter cell line.
-
Cell Seeding: Seed 1 x 10^5 cells per well in a 96-well plate.
-
Treatment:
-
Pre-incubate cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with 10 ng/mL of Lipopolysaccharide (LPS) to induce NF-κB activation.
-
Incubate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Collect the cell culture supernatant.
-
Measure the activity of secreted Lucia luciferase using a luminometer and a suitable luciferase assay system (e.g., QUANTI-Luc™).
-
Cell Viability Assay (CellTiter-Blue®)
This protocol is run in parallel with the primary assay to assess the cytotoxicity of this compound.[4][10]
-
Cell Line and Seeding: Use the same cell line and seeding density as in the primary assay.
-
Treatment: Treat cells with the same concentrations of this compound as in the primary experiment for the same duration.
-
Detection:
-
Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide)
This is a general protocol for detecting apoptosis that can be adapted for use with this compound.[12][13]
-
Cell Line: A suitable cell line for apoptosis studies (e.g., Jurkat cells).
-
Cell Seeding: Plate cells at a density that allows for optimal growth and treatment.
-
Treatment:
-
Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 24, 48 hours).
-
Include a positive control for apoptosis (e.g., treatment with staurosporine or etoposide).
-
-
Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for studying the effects of this compound.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: A logical flowchart for troubleshooting irreproducible experimental results.
References
- 1. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thecattlesite.com [thecattlesite.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Altertoxin I: A Comparative Analysis of Its Cytotoxic Profile Across Multiple Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Altertoxin I (ATX-I), a mycotoxin produced by fungi of the Alternaria genus. While its counterparts, such as Altertoxin II (ATX-II), have demonstrated significant cytotoxicity in various studies, ATX-I exhibits a more nuanced profile, with research indicating low to negligible cytotoxic activity in several human and mammalian cell lines at commonly tested concentrations. This guide synthesizes the available experimental data to offer a clear perspective on the in vitro effects of ATX-I.
Comparative Cytotoxicity Data
The following table summarizes the observed effects of this compound on the viability of different cell lines. Notably, specific IC50 values for ATX-I are largely absent in the reviewed literature, reflecting its low cytotoxic potential in the tested concentration ranges.
| Cell Line | Cell Type | Assay | Concentration Tested | Observed Effect |
| THP1-Lucia™ | Human monocytic leukemia | CellTiter-Blue® | Up to 20 µM | No cytotoxic effects observed.[1] |
| Ishikawa | Human endometrial adenocarcinoma | CellTiter-Blue® | Up to 10 µM | No cytotoxic effects observed.[1] |
| V79 | Chinese hamster lung fibroblasts | Metabolic Cooperation Assay | Up to 5 µg/mL | Determined as the non-cytotoxic test range. ATX-I was the least cytotoxic among Altertoxins I, II, and III.[2] |
| MCF-7 | Human breast adenocarcinoma | EROD Assay | Sub-cytotoxic concentrations | Dose-dependent enhancement of CYP1 activity, indicating activation of the aryl hydrocarbon receptor (AhR) pathway.[3] |
Experimental Methodologies
The following sections detail the experimental protocols employed in the cited studies to assess the cytotoxicity of this compound.
Cell Viability Assays
1. CellTiter-Blue® Cell Viability Assay
This assay was utilized to assess the impact of ATX-I on the viability of THP1-Lucia™ and Ishikawa cells.[1]
-
Principle: The assay measures the conversion of a resazurin-based reagent by metabolically active cells into a fluorescent product (resorufin). The fluorescence intensity is proportional to the number of viable cells.
-
Protocol Outline:
-
Cells were seeded in 96-well plates at a suitable density.
-
THP1-Lucia™ cells were treated with various concentrations of ATX-I. For Ishikawa cells, they were seeded and incubated for 48 hours prior to treatment.
-
A positive control for cytotoxicity (e.g., 0.01% Triton X for THP1-Lucia™ cells) was included.
-
Following the incubation period with the toxin, the CellTiter-Blue® reagent was added to each well at a 1:10 dilution.
-
The plates were incubated for an additional 2 hours at 37°C and 5% CO2.
-
Fluorescence was measured using a microplate reader.
-
2. Metabolic Cooperation Assay (for V79 cells)
This assay was used to determine the non-cytotoxic concentration range of ATX-I.[2]
-
Principle: This assay assesses intercellular communication through gap junctions. A cytotoxic effect would lead to a decrease in the overall cell number, which is a prerequisite for evaluating the inhibition of metabolic cooperation.
-
Protocol Outline:
-
Chinese hamster lung (V79) cells were cultured.
-
Cells were exposed to a range of ATX-I concentrations (1, 2, 3, 4, and 5 µg/ml).
-
Cell viability was assessed to determine the highest concentration that did not induce significant cell death.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known interactions of this compound with cellular pathways and a general workflow for assessing its cytotoxicity.
Concluding Remarks
The available evidence suggests that this compound is not a potent cytotoxic agent in the cell lines and concentrations investigated thus far. However, it is not inert. Studies indicate that ATX-I can modulate specific cellular signaling pathways, such as the aryl hydrocarbon receptor and NF-κB pathways, at non-cytotoxic concentrations.[1][3] Furthermore, it has been reported to possess genotoxic and mutagenic properties.[4]
For researchers and drug development professionals, this profile suggests that while ATX-I may not be a candidate for direct cytotoxic therapies, its ability to interact with specific signaling pathways could warrant further investigation for other pharmacological applications. Future studies should aim to explore a wider range of cell lines and higher concentrations to fully elucidate its toxicological profile and potential mechanisms of action.
References
- 1. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of purified altertoxins I, II, and III in the metabolic communication V79 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternaria alternata Toxins Synergistically Activate the Aryl Hydrocarbon Receptor Pathway In Vitro [mdpi.com]
- 4. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Altertoxin I and Alternariol Genotoxicity: A Guide for Researchers
For Immediate Release
A comprehensive comparative analysis of the genotoxic profiles of two prominent Alternaria mycotoxins, Altertoxin I (ATX-I) and Alternariol (AOH), reveals distinct mechanisms and potencies in inducing DNA damage. This guide, intended for researchers, scientists, and drug development professionals, synthesizes key experimental findings, providing a clear comparison of their genotoxic effects, detailed experimental methodologies, and an exploration of the signaling pathways involved.
Key Findings at a Glance
Both this compound and Alternariol, secondary metabolites produced by Alternaria fungi, are recognized food and feed contaminants with demonstrated genotoxic potential. While both mycotoxins induce DNA damage, their mechanisms of action and relative potencies appear to differ. Alternariol is a well-characterized topoisomerase inhibitor, leading to DNA strand breaks and the activation of the p53 signaling pathway. The precise genotoxic mechanism of this compound is less defined, though it is known to cause DNA damage and is implicated in organ-specific toxicity.
Quantitative Genotoxicity Data
A pivotal 28-day in vivo study in male Sprague-Dawley rats provides a basis for comparing the genotoxic effects of ATX-I and AOH using a multi-endpoint approach, including the Pig-a assay, micronucleus (MN) test, and comet assay.[1] It is important to note that the dosage levels in this key study differed for each mycotoxin, which should be considered when directly comparing their potency.
| Mycotoxin | Assay | Species | Dosing Regimen | Key Findings | Reference |
| This compound | Pig-a, Micronucleus, Comet | Rat (Sprague-Dawley) | 1.10 and 5.51 µg/kg bw/day for 28 days (oral gavage) | Genotoxic endpoints indicated DNA damage. At these low doses, no direct in vivo genotoxicity was observed, but it induced liver, kidney, and spleen damage. | [1] |
| Alternariol | Pig-a, Micronucleus, Comet | Rat (Sprague-Dawley) | 5.51, 10.03, and 22.05 µg/kg bw/day for 28 days (oral gavage) | No significant genotoxicity was observed within the 28-day treatment. However, a significant increase in Pig-a mutant phenotype reticulocytes was seen on day 42 in the high-dose recovery group, suggesting cumulative genetic mutations. | [2] |
Mechanisms of Genotoxicity
Alternariol (AOH): The genotoxicity of AOH is primarily attributed to its function as a topoisomerase I and II poison.[3] By stabilizing the topoisomerase-DNA cleavage complex, AOH inhibits the re-ligation of DNA strands, leading to the accumulation of single and double-strand breaks. This DNA damage triggers the activation of the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis.[4][5] The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induce programmed cell death.[4][5]
This compound (ATX-I): The genotoxic mechanism of ATX-I is not as well elucidated as that of AOH. While it is confirmed to cause DNA damage, the specific molecular targets are less clear.[1] Notably, a study investigating the activation of the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress, found that while the related compound Altertoxin II (ATX-II) is a potent activator, ATX-I does not share this mechanism.[6][7][8] This suggests that the genotoxicity of ATX-I may not be primarily mediated through oxidative stress, or that it interacts with different cellular pathways. Further research is needed to fully understand its mode of action.
Signaling Pathways
The genotoxic stress induced by these mycotoxins activates specific cellular signaling pathways.
Alternariol Genotoxicity Pathway
Caption: Alternariol's genotoxic mechanism involves topoisomerase inhibition, leading to DNA damage and p53 activation.
This compound Genotoxicity - A Less Defined Path
The signaling pathway for this compound-induced genotoxicity is not yet fully characterized.
Caption: this compound induces DNA damage, but the specific signaling pathway leading to organ toxicity remains to be fully elucidated.
Experimental Protocols
The following are generalized protocols for the key in vivo genotoxicity assays mentioned in the comparative study. Specific parameters such as animal strain, vehicle, and analysis methods may vary between studies.
In Vivo Micronucleus Test (OECD TG 474)
Principle: This test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei in erythrocytes.
Methodology:
-
Animal Model: Typically rodents (rats or mice).
-
Dosing: The test substance is administered to the animals, usually via oral gavage, at a minimum of three dose levels. A positive and a negative (vehicle) control group are also included.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.
-
Slide Preparation and Staining: Smears are prepared and stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is determined by microscopic examination. A statistically significant, dose-dependent increase in MN-PCEs indicates a positive result.
In Vivo Alkaline Comet Assay (OECD TG 489)
Principle: This assay detects DNA single and double-strand breaks, and alkali-labile sites in individual cells.
Methodology:
-
Animal Model and Dosing: Similar to the micronucleus test, animals are dosed with the test substance.
-
Tissue Collection and Cell Isolation: Target organs (e.g., liver, kidney) are collected, and single-cell suspensions are prepared.
-
Embedding in Agarose: The isolated cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis and Electrophoresis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA. The slides are then placed in an electrophoresis chamber with an alkaline buffer, and an electric field is applied.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. Damaged DNA migrates out of the nucleus, forming a "comet" tail.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
In Vivo Pig-a Gene Mutation Assay
Principle: This assay measures in vivo gene mutation by detecting the loss of function of the Pig-a gene in red blood cells.
Methodology:
-
Animal Model and Dosing: The test is typically conducted in rats following a 28-day repeated-dosing schedule.
-
Blood Sampling: Peripheral blood samples are collected at various time points during and after the treatment period.
-
Flow Cytometry Analysis: Red blood cells are stained with fluorescently labeled antibodies that bind to GPI-anchored proteins (the product of the Pig-a gene).
-
Mutation Frequency Determination: Flow cytometry is used to determine the frequency of mutant erythrocytes that lack the GPI-anchored proteins on their surface. An increase in the frequency of these mutant cells indicates a mutagenic effect.
Conclusion
The available evidence indicates that both this compound and Alternariol are genotoxic mycotoxins, but they likely operate through different mechanisms and may possess different potencies. Alternariol's role as a topoisomerase poison is a key aspect of its genotoxicity, leading to a well-defined pathway involving DNA strand breaks and p53 activation. In contrast, the genotoxic mechanism of this compound remains an area for further investigation. The in vivo data, while not directly comparable in terms of dosage, suggests that both mycotoxins can induce genetic damage and organ toxicity. This comparative guide highlights the need for further research to fully elucidate the genotoxic risk posed by this compound and to conduct direct comparative studies to better understand the relative potency of these two important mycotoxins.
References
- 1. General toxicity and genotoxicity of this compound: A novel 28-day multiendpoint assessment in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins this compound and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins this compound and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Immunomodulatory Activities of Altertoxin I and Alterperylenol: A Comparative Analysis
For Immediate Release
A detailed comparative guide has been developed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the immunosuppressive properties of two prominent Alternaria mycotoxins, Altertoxin I (ATX-I) and Alterperylenol (ALTP). This guide provides a comprehensive overview of their effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, supported by quantitative experimental data, detailed methodologies, and visual representations of the involved biological processes.
Recent in vitro studies have identified both ATX-I and ALTP as potent suppressors of the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in human monocytic THP-1 Lucia™ cells.[1][2][3][4][5] The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its inhibition is a key mechanism for immunosuppression. This guide aims to objectively compare the efficacy and potential cytotoxicity of these two mycotoxins, providing valuable insights for their potential application in immunomodulatory research and drug discovery.
Quantitative Data Summary
The immunosuppressive activity and cytotoxicity of this compound and Alterperylenol were quantified by assessing their ability to inhibit the LPS-induced activation of the NF-κB pathway and their impact on cell viability in THP-1 Lucia™ cells. The comparative results are summarized in the tables below.
Table 1: Comparative Inhibition of LPS-Induced NF-κB Pathway Activation
| Compound | Concentration (µM) | Inhibition of NF-κB Activation (%) |
| Alterperylenol (ALTP) | 1 | ~90%[2] |
| Alterperylenol (ALTP) | 10 | Complete Suppression[2] |
| Alterperylenol (ALTP) | 20 | Complete Suppression[2] |
| This compound (ATX-I) | 1 | Significant Suppression[2] |
| This compound (ATX-I) | 10 | 52.8 ± 10.6%[2] |
| This compound (ATX-I) | 20 | 52.0 ± 1.9%[2] |
Table 2: Cytotoxicity Profile in THP-1 Lucia™ Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| Alterperylenol (ALTP) | 10 | 45.2 ± 0.9%[2] |
| Alterperylenol (ALTP) | 20 | 18.9 ± 7.1%[2] |
| This compound (ATX-I) | Up to 20 | No significant cytotoxic effects[2] |
The data reveals that Alterperylenol is a more potent inhibitor of the NF-κB pathway, achieving near-complete suppression at a concentration of 1 µM.[2] However, this high potency is associated with significant cytotoxicity at concentrations of 10 µM and above. In contrast, this compound demonstrates a more moderate but sustained immunosuppressive effect at concentrations up to 20 µM, without inducing significant cell death.[2] This highlights a critical trade-off between the immunosuppressive potency and the cytotoxic effects of these two mycotoxins.
Experimental Protocols
The following is a detailed methodology for the NF-κB reporter gene assay used to assess the immunosuppressive activity of this compound and Alterperylenol.
1. Cell Culture and Maintenance:
-
THP-1 Lucia™ NF-κB reporter cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL Normocin™, and 100 µg/mL Zeocin™.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. NF-κB Reporter Gene Assay:
-
THP-1 Lucia™ cells are seeded into 96-well plates.
-
The cells are then treated with various concentrations of this compound or Alterperylenol.
-
Following treatment with the mycotoxins, the cells are stimulated with lipopolysaccharide (LPS) to induce the activation of the NF-κB pathway.
-
The activation of the NF-κB pathway leads to the expression of a secreted luciferase reporter gene.
-
The luciferase activity in the cell culture supernatant is measured using a luminometer, which is proportional to the level of NF-κB activation.
3. Cytotoxicity Assay:
-
To ensure that the observed inhibition of NF-κB is not a result of cell death, a parallel cytotoxicity assay is performed.
-
Cells are treated with the same concentrations of this compound and Alterperylenol as in the NF-κB assay.
-
Cell viability is assessed using a standard method, such as the CellTiter-Blue® (CTB) assay, according to the manufacturer's instructions.
Signaling Pathway Analysis
Both this compound and Alterperylenol exert their immunosuppressive effects by targeting the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory gene expression. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli such as LPS, a signaling cascade is initiated, leading to the degradation of IκB and the translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes. Both this compound and Alterperylenol have been shown to suppress the activation of this pathway, thereby mitigating the inflammatory response.
References
- 1. 2.3. NF-κB Reporter Gene Assay [bio-protocol.org]
- 2. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PDF.js viewer [phaidra.vetmeduni.ac.at]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Unraveling the Contrasting Effects of Altertoxin I and Tenuazonic Acid on the NF-κB Signaling Pathway
A Comparative Guide for Researchers and Drug Development Professionals
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response and a critical regulator of cellular processes such as proliferation, survival, and differentiation. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer. Mycotoxins, secondary metabolites produced by fungi, are known to interact with various cellular pathways, and understanding their specific effects is crucial for toxicology and pharmacology. This guide provides a detailed comparison of the effects of two mycotoxins produced by Alternaria species, Altertoxin I (ATX-I) and Tenuazonic acid (TeA), on the NF-κB pathway, supported by experimental data.
Executive Summary
Experimental evidence demonstrates a stark contrast in the activities of this compound and Tenuazonic acid concerning the NF-κB pathway. This compound acts as a potent suppressor of NF-κB activation, exhibiting a dose-dependent inhibitory effect. In contrast, Tenuazonic acid shows no discernible impact on this signaling cascade, even at high concentrations. This differential activity highlights the specific structure-activity relationships of these mycotoxins and positions this compound as a potential tool for studying NF-κB inhibition and a lead compound for anti-inflammatory drug discovery.
Data Presentation: Quantitative Comparison
The differential effects of this compound and Tenuazonic acid on the NF-κB pathway have been quantified using NF-κB reporter gene assays in human monocytic THP-1 cells. These assays measure the transcriptional activity of NF-κB in response to a stimulus, typically lipopolysaccharide (LPS), in the presence or absence of the mycotoxin.
| Mycotoxin | Concentration (µM) | Effect on LPS-Induced NF-κB Activity | Reference |
| This compound | 1 | Significant suppression | [1][2] |
| 10 | 52.8 ± 10.6% suppression of luciferase activity | [1] | |
| 20 | 52.0 ± 1.9% suppression of luciferase activity | [1] | |
| Tenuazonic acid | up to 250 | No effect on NF-κB pathway | [1][2] |
Signaling Pathway Diagrams
To visualize the points of potential intervention, the following diagrams illustrate the canonical and non-canonical NF-κB signaling pathways.
Caption: Canonical NF-κB signaling pathway.
Caption: Non-Canonical NF-κB signaling pathway.
Experimental Workflow
The primary method for assessing the impact of these mycotoxins on NF-κB activity is the luciferase reporter gene assay. The following diagram outlines the typical workflow for this experiment.
Caption: NF-κB Luciferase Reporter Assay Workflow.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay in THP-1 Lucia™ Cells
This protocol is adapted from studies investigating the immunomodulatory effects of mycotoxins.[1]
1. Cell Culture:
-
THP-1 Lucia™ NF-κB monocytes, which are stably transfected with an NF-κB-inducible luciferase reporter construct, are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 25 mM HEPES, and 1% penicillin/streptomycin.
2. Assay Procedure:
-
Seed THP-1 Lucia™ cells into a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well).
-
Add varying concentrations of this compound (e.g., 0.1 to 20 µM) or Tenuazonic acid (e.g., 0.1 to 250 µM) to the wells. A solvent control (e.g., DMSO) should be included.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
To induce NF-κB activation, add lipopolysaccharide (LPS) to a final concentration of 10 ng/mL to all wells except for the negative control.
-
Incubate the plate for an additional 18 hours.
-
After incubation, measure the luciferase activity in the cell supernatant using a coelenterazine-based luminescence reagent according to the manufacturer's instructions.
-
Read the luminescence using a microplate luminometer.
3. Data Analysis:
-
The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in the mycotoxin-treated, LPS-stimulated wells to the activity in the LPS-stimulated wells without mycotoxin treatment.
Western Blotting for NF-κB Pathway Proteins
This is a general protocol to assess the levels of key proteins in the NF-κB pathway, such as p65, IκBα, and their phosphorylated forms.
1. Cell Treatment and Lysis:
-
Treat cells with this compound or Tenuazonic acid and/or LPS as described for the reporter gene assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of active NF-κB to its specific DNA consensus sequence.
1. Nuclear Extract Preparation:
-
Treat cells with this compound or Tenuazonic acid and/or LPS.
-
Prepare nuclear extracts from the treated cells using a nuclear extraction kit.
2. Probe Labeling:
-
Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).
3. Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
For supershift assays, specific antibodies against NF-κB subunits (e.g., p65, p50) can be added to the reaction mixture to confirm the identity of the bound proteins.
4. Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
5. Detection:
-
If using a radioactive probe, dry the gel and expose it to an X-ray film or a phosphor screen.
-
If using a non-radioactive probe, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Conclusion
The available experimental data clearly delineates the differential effects of this compound and Tenuazonic acid on the NF-κB signaling pathway. This compound is a potent inhibitor of LPS-induced NF-κB activation, suggesting it may interfere with key upstream components of the canonical pathway. In contrast, Tenuazonic acid is inactive in this regard. This distinct bioactivity profile makes this compound a valuable research tool for probing the intricacies of NF-κB signaling and a potential starting point for the development of novel anti-inflammatory agents. Further investigation into the precise molecular target of this compound within the NF-κB cascade is warranted to fully elucidate its mechanism of action.
References
Unraveling the Structure-Activity Relationship of Altertoxin I and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Altertoxins, a class of mycotoxins produced by Alternaria fungi, have garnered significant interest in the scientific community due to their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Altertoxin I and its analogues, focusing on their cytotoxic, antifungal, and anti-HIV properties. The information presented herein is supported by experimental data to facilitate further research and drug development endeavors.
Comparative Analysis of Biological Activities
The biological potency of this compound and its analogues is intrinsically linked to their chemical structures. Key structural modifications, such as the presence and position of hydroxyl and epoxide groups on the perylenequinone core, significantly influence their cytotoxic, antifungal, and antiviral activities.
Cytotoxic and Anti-HIV Activities
Quantitative analysis reveals a distinct SAR for the cytotoxicity and anti-HIV activity of these compounds. The presence of an epoxide ring, as seen in Altertoxin II and III, appears to be a critical determinant for potent biological activity.
| Compound | Activity | Cell Line / Target | IC50 / Inhibitory Concentration (µM) | Reference |
| This compound | Anti-HIV-1 Replication | A3.01 cells | 2.20 (complete inhibition) | [1] |
| Altertoxin II | Cytotoxicity | HeLa cells | ~0.0014 (0.5 µg/mL) | |
| Cytotoxicity | PC-3 cells | 14.28 | ||
| Cytotoxicity | MCF-7, HepG-2, NCI-H460, SF-268 | ~5.5 - 27.8 (1.91–9.67 µg/mL) | ||
| Anti-HIV-1 Replication | A3.01 cells | 0.30 (complete inhibition) | [1] | |
| Altertoxin III | Anti-HIV-1 Replication | A3.01 cells | 1.50 (complete inhibition) | [1] |
| Altertoxin V | Anti-HIV-1 Replication | A3.01 cells | 0.50 (complete inhibition) | [1] |
| Alterperylenol (ALP) | Cytotoxicity | A549 cells | 2.6 | |
| Cytotoxicity | HCT116 cells | 2.4 | ||
| Cytotoxicity | HeLa cells | 3.1 | ||
| Cytotoxicity | MCF7, HepG2, NCIH460, SF-268 | 3.73 - 6.57 |
Table 1: Comparative Cytotoxic and Anti-HIV Activities of this compound and its Analogues. This table summarizes the half-maximal inhibitory concentrations (IC50) and complete inhibitory concentrations of this compound and its analogues against various cancer cell lines and the HIV-1 virus.
Antifungal and Antibacterial Activities
The antimicrobial properties of this compound and its analogues are generally reported to be weak. While specific Minimum Inhibitory Concentration (MIC) values are not widely available in the literature for this compound, II, and III, studies indicate a lack of significant activity against various bacterial and fungal strains. For instance, this compound showed weak antimicrobial activity against tested strains of Staphylococcus aureus and Candida albicans.
Modulation of Signaling Pathways
This compound and its analogues have been shown to modulate several key cellular signaling pathways, which likely underlies their biological effects.
-
NF-κB Pathway: this compound and Alterperylenol have been demonstrated to suppress the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in THP-1 monocytes. This immunosuppressive activity is a significant aspect of their biological profile.
-
Nrf2-ARE Pathway: Interestingly, while Altertoxin II activates the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress, this compound does not share this activity. This highlights a distinct mechanism of action between these two closely related analogues.
-
Aryl Hydrocarbon Receptor (AhR) Pathway: this compound and II have been shown to synergistically activate the AhR signaling pathway, leading to the induction of cytochrome P450 enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key assays used to characterize the biological activities of this compound and its analogues.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (this compound and analogues) and a vehicle control for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-HIV Reverse Transcriptase (RT) Assay
-
Cell Infection: Infect A3.01 T-cells with the HIV-1 virus in the presence of varying concentrations of the test compounds.
-
Incubation: Incubate the infected cells for 7-9 days, the typical time for peak viral replication in the untreated control.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
-
RT Assay: Measure the reverse transcriptase activity in the supernatant using a commercially available kit. This assay typically involves the incorporation of a radiolabeled or colorimetric substrate by the viral RT enzyme.
-
Data Analysis: Determine the concentration of the compound that inhibits HIV-1 replication, often expressed as the concentration required for complete inhibition or the IC50 value.
NF-κB Luciferase Reporter Gene Assay in THP-1 Cells
-
Cell Seeding: Seed THP-1-Lucia™ NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Compound Incubation: Treat the cells with the desired concentrations of this compound or its analogues for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NF-κB activation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and express the results as a percentage of the LPS-stimulated control.
Visualizing a Key Signaling Pathway
The NF-κB signaling pathway is a critical mediator of inflammatory and immune responses and is a documented target of this compound. The following diagram illustrates the canonical NF-κB activation pathway and the inhibitory point of this compound.
Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
References
Altertoxin I vs. Altertoxin II: A Comparative In Vivo Toxicokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo toxicokinetics of two prominent Alternaria mycotoxins, Altertoxin I (ATX-I) and Altertoxin II (ATX-II). The information presented is based on available scientific literature, with a focus on experimental data from rodent studies. This document aims to be a valuable resource for researchers in toxicology, pharmacology, and drug development by summarizing key toxicokinetic parameters, outlining experimental methodologies, and visualizing relevant biological pathways.
Executive Summary
In vivo studies reveal significant differences in the toxicokinetic profiles of this compound and Altertoxin II. A pivotal finding is the extremely low to non-detectable systemic bioavailability of Altertoxin II following oral administration in rats.[1][2][3] Conversely, this compound, while also exhibiting low systemic levels, has been detected in various biological matrices of rats administered ATX-II, suggesting that ATX-I is an in vivo metabolite of ATX-II through de-epoxidation.[1][2][3] This metabolic conversion is a critical aspect of their comparative toxicokinetics. Both toxins are primarily excreted via the feces. From a toxicodynamic perspective, Altertoxin II is a potent genotoxic agent, inducing DNA damage, a response not as prominently associated with this compound at similar concentrations.
Quantitative Toxicokinetic Data
The following table summarizes the recovery of this compound and Altertoxin II in various biological matrices from in vivo rat studies. The data is primarily derived from studies where rats were administered either a complex Alternaria culture extract or isolated ATX-II.
| Parameter | This compound | Altertoxin II | Reference |
| Administration | Detected as a metabolite of ATX-II | 0.7 mg/kg body weight (gavage) | [1][2][3] |
| Recovery in Urine | < 0.06% | Not Detected | [1][2][3] |
| Recovery in Plasma | < 0.06% | Not Detected | [1][2][3] |
| Recovery in Feces | < 5% | Not Detected | [1][2][3] |
Note: The low recovery of ATX-I and the absence of detectable ATX-II in most matrices highlight their poor systemic absorption and/or rapid metabolism and excretion. The detection of ATX-I in animals dosed with ATX-II is strong evidence for its formation as a metabolite in vivo.
Experimental Protocols
The toxicokinetic data presented is primarily based on studies employing the following experimental design:
Animal Model:
Dosing:
-
Test Articles: Isolated Altertoxin II or a complex Alternaria culture extract containing a known concentration of Altertoxin II.
-
Dose: For isolated ATX-II, a dose of 0.7 mg/kg body weight has been used.[1][2][3]
Sample Collection:
-
Matrices: Urine, feces, and plasma.
-
Time Points: Samples were collected at various time points, typically including 3 and 24 hours post-administration.[1][2][3]
Analytical Methodology:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the quantification of Altertoxins and their metabolites in the biological samples.
Visualizing Biological Interactions
To better understand the mechanisms of toxicity and the experimental approach, the following diagrams are provided.
Concluding Remarks
The in vivo toxicokinetics of this compound and Altertoxin II are characterized by low systemic bioavailability and a significant metabolic relationship where ATX-II is converted to ATX-I. The high genotoxicity of ATX-II, even with its limited absorption, underscores the potential health risks associated with exposure to this mycotoxin. For drug development professionals, the instability and rapid metabolism of the epoxide group in ATX-II are critical factors to consider in the assessment of its therapeutic potential or toxicity. Further research is warranted to fully elucidate the metabolic pathways and to identify all metabolites of these Alternaria toxins.
References
A Comparative Guide to Analytical Methods for Altertoxin I Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection of Altertoxin I (ATX-I), a mycotoxin produced by Alternaria fungi. Understanding the performance of different analytical techniques is crucial for accurate risk assessment and ensuring food safety. This document summarizes quantitative data, details experimental protocols, and visualizes workflows to aid in the selection of the most appropriate method for your research needs.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The Gold Standard
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most widely used and validated method for the quantification of this compound in various food matrices.[1][2][3][4] Its high sensitivity and selectivity allow for the detection of ATX-I at low concentrations, even in complex sample matrices.[1]
Performance Comparison of Published HPLC-MS/MS Methods
The following table summarizes the performance characteristics of several published HPLC-MS/MS methods for the determination of this compound. This data allows for a direct comparison of their key validation parameters.
| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Repeatability (RSDr %) | Reference |
| Barley | - | 2.1 | 84-112 | - | [5] |
| Tomato Sauce | 0.03 - 9 (for a range of toxins) | 0.6 - 18 (for a range of toxins) | 75-100 | 9-44 (intermediate precision) | [1] |
| Wheat Flour | 0.03 - 9 (for a range of toxins) | 0.6 - 18 (for a range of toxins) | <70 for some toxins, but stable | 9-44 (intermediate precision) | [1] |
| Sunflower Seed Oil | 0.03 - 9 (for a range of toxins) | 0.6 - 18 (for a range of toxins) | 75-100 | 9-44 (intermediate precision) | [1] |
| Tomatoes | - | < EU recommendations 2022/553 | 85-103 | <15 | [3] |
Note: Some studies report performance data for a broader range of Alternaria toxins, including this compound.
Experimental Protocol: A Generalized HPLC-MS/MS Workflow
The following protocol outlines a typical workflow for the analysis of this compound using HPLC-MS/MS, based on common practices described in the literature.[1][5][6]
1. Sample Preparation
-
Extraction: A representative sample is homogenized and extracted with an organic solvent, typically a mixture of acetonitrile and water, sometimes with the addition of a small amount of acid like formic acid to improve extraction efficiency.[2][5]
-
Clean-up: The crude extract is then purified to remove interfering matrix components. Common techniques include:
-
Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a sorbent (e.g., C18) that retains the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent.[5][7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for clean-up.
-
Dilute-and-Shoot: For simpler matrices or highly sensitive instruments, the extract may be simply diluted before injection.[1]
-
2. Chromatographic Separation
-
Column: A reversed-phase C18 column is typically used for the separation of this compound from other compounds in the extract.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium acetate or formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for this compound, typically operated in negative ion mode.[8]
-
Detection: A triple quadrupole (QqQ) mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and then monitoring for specific product ions after fragmentation, which provides high selectivity and sensitivity.
Enzyme-Linked Immunosorbent Assay (ELISA): A Potential Screening Tool
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunological method often used for the rapid screening of mycotoxins.[4] While ELISA kits are commercially available for other Alternaria toxins like alternariol, there are currently no specific and validated commercial ELISA kits for the detection of this compound.[9]
The development of a specific antibody for this compound would be a prerequisite for creating a reliable ELISA kit. If developed, an ELISA for this compound could offer a cost-effective and rapid screening solution for a large number of samples, with positive results then being confirmed by a more robust method like HPLC-MS/MS.
The general principle of a competitive ELISA for mycotoxin detection is illustrated below.
Conclusion
For the accurate and sensitive quantification of this compound, HPLC-MS/MS remains the method of choice, with well-established and validated protocols available. The selection of a specific HPLC-MS/MS method should be based on the matrix to be analyzed and the required limits of detection and quantification. While ELISA technology holds promise as a future screening tool for this compound, the lack of commercially available kits currently limits its application. Researchers and professionals in drug development should rely on HPLC-MS/MS for reliable data on this compound contamination.
References
- 1. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The choice of preparation method for the determination of Alternaria toxins from wheat samples by LC-MS/MS | FINS [foodandfeed.fins.uns.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 13 Alternaria mycotoxins including modified forms in beer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Guide to the Inter-laboratory Landscape of Altertoxin I Quantification
Comparative Performance of Analytical Methods
The primary analytical technique for the quantification of ATX I is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This powerful method offers high sensitivity and selectivity, which are essential for detecting the typically low concentrations of ATX I found in food and feed matrices. The performance of LC-MS/MS methods can vary depending on the sample matrix, extraction and clean-up procedures, and the specific instrumentation used.
The following table summarizes key performance parameters for ATX I quantification from a validated LC-MS/MS method applied to various food matrices.
| Parameter | Rice | Sesame | Tomato | Apple Juice |
| Limit of Detection (LOD) (μg/kg) | 0.11 | 0.11 | 0.11 | 0.11 |
| Limit of Quantification (LOQ) (μg/kg) | 0.34 | 0.34 | 0.34 | 0.34 |
| Recovery (%) | 95.3 | 92.5 | 88.6 | 101.2 |
| Precision (RSDr, %) | 8.9 | 10.2 | 12.5 | 7.6 |
| Precision (RSDR, %) | 15.4 | 17.7 | 16.8 | 13.5 |
Data sourced from a study on the simultaneous determination of six Alternaria toxins in various food matrices. The study highlights the successful application of a validated LC-MS/MS method for ATX I quantification.
In another study focusing on barley and malt, a validated LC-MS/MS method demonstrated a linear range for ATX I of 2.1–10 µg/kg.[1] This indicates the method's capability to quantify ATX I across a relevant concentration range in cereal matrices.
Experimental Protocols
The successful quantification of ATX I relies on robust and well-defined experimental protocols. Below is a generalized methodology based on common practices in published research.
1. Sample Preparation and Extraction
-
Homogenization: Solid samples (e.g., grains, fruits) are first finely ground and homogenized to ensure a representative analytical sample.
-
Extraction: A representative portion of the homogenized sample is extracted using an organic solvent, typically a mixture of acetonitrile and water. The choice of extraction solvent is critical for achieving high recovery of the analyte.
-
Purification: The crude extract is then purified to remove interfering matrix components. Solid-phase extraction (SPE) is a commonly employed technique for this purpose. Various SPE sorbents can be used, and the selection depends on the specific matrix and the physicochemical properties of ATX I.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The purified extract is injected into a liquid chromatograph. A reversed-phase C18 column is typically used to separate ATX I from other co-extracted compounds. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for ATX I. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for ATX I.
3. Quantification
-
Calibration: Quantification is typically performed using a matrix-matched calibration curve. This involves preparing a series of calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for matrix effects that can suppress or enhance the analyte signal.
-
Quality Control: Quality control samples, including blanks, spiked samples, and certified reference materials (if available), should be included in each analytical batch to monitor the performance of the method.
Experimental Workflow for Altertoxin I Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a food or feed sample using LC-MS/MS.
Caption: A typical experimental workflow for the quantification of this compound.
Challenges and Future Outlook
The lack of certified reference materials and formal proficiency testing programs specifically for this compound presents a significant challenge for inter-laboratory comparison and the establishment of standardized methods. The development and availability of these resources would be a crucial step towards ensuring the accuracy and comparability of ATX I data across different laboratories.
Furthermore, while proficiency tests for other Alternaria toxins like AOH, AME, and TeA are available, the inclusion of ATX I in these schemes would be highly beneficial.[2][3][4] This would provide laboratories with a valuable external quality assessment tool and contribute to a more comprehensive understanding of the occurrence of Alternaria toxins in the food chain.
References
Altertoxin I: A Validated Biomarker for Alternaria Contamination in Research and Drug Development
A comprehensive comparison of Altertoxin I against other Alternaria mycotoxins, supported by experimental data, for accurate assessment of fungal contamination.
For Immediate Release
In the critical fields of agricultural research, food safety, and pharmaceutical development, the precise detection of fungal contamination is paramount. Alternaria species, a ubiquitous group of fungi, are known contaminants of various crops and raw materials, producing a range of mycotoxins that pose significant health risks. Among these, this compound (ATX-I) is emerging as a reliable biomarker for Alternaria contamination. This guide provides a detailed comparison of ATX-I with other major Alternaria mycotoxins, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Executive Summary
Alternaria mycotoxins, such as alternariol (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA), are frequently monitored as indicators of contamination. However, the unique chemical properties and toxicological profile of this compound, a perylene derivative, present a strong case for its validation and use as a specific and sensitive biomarker. This guide will delve into the comparative performance of these mycotoxins as contamination markers, presenting quantitative data from analytical methodologies, detailed experimental protocols, and visual representations of key concepts.
Comparative Analysis of Alternaria Mycotoxin Biomarkers
The selection of an appropriate biomarker for Alternaria contamination hinges on several factors, including its frequency of detection, concentration levels in contaminated samples, chemical stability, and the availability of sensitive analytical methods. While AOH, AME, and TeA are more frequently detected, ATX-I's presence, even at lower frequencies, can be indicative of specific Alternaria strains and significant contamination events.[1][2]
A critical aspect of a reliable biomarker is its stability during sample processing and analysis. Studies have shown that this compound is moderately stable in acidic conditions and various food matrices, such as fruit juices, ensuring its integrity throughout the analytical workflow.[3][4] This stability is comparable to that of AOH and AME, which have demonstrated resilience during food processing, including baking.[5]
Table 1: Performance Characteristics of LC-MS/MS Methods for the Detection of Major Alternaria Mycotoxins
| Mycotoxin | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Food Matrix | Reference |
| This compound (ATX-I) | 0.04 - 0.12 | 0.12 - 0.35 | 80.0 - 114.7 | Rice, Sesame Seed, Tomato, Apple Juice | [6] |
| 2.1 | - | 84 - 112 | Barley | [7] | |
| Alternariol (AOH) | 0.05 - 0.67 | 0.14 - 2.04 | 80.0 - 114.7 | Rice, Sesame Seed, Tomato, Apple Juice | [6] |
| 0.7 | 3.5 | >80 | Tomato Juice | [8] | |
| Alternariol Monomethyl Ether (AME) | 0.04 - 0.58 | 0.12 - 1.76 | 80.0 - 114.7 | Rice, Sesame Seed, Tomato, Apple Juice | [6] |
| 0.05 | 0.16 | 96 - 107 | Barley | [7] | |
| Tenuazonic Acid (TeA) | 0.58 - 1.67 | 1.76 - 5.06 | 80.0 - 114.7 | Rice, Sesame Seed, Tomato, Apple Juice | [6] |
| Tentoxin (TEN) | 0.11 - 1.44 | 0.33 - 4.35 | 80.0 - 114.7 | Rice, Sesame Seed, Tomato, Apple Juice | [6] |
Note: The performance characteristics can vary depending on the specific analytical method, instrumentation, and matrix.
Experimental Protocols
The accurate detection and quantification of this compound and other Alternaria mycotoxins are predominantly achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the simultaneous analysis of multiple mycotoxins.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for sample clean-up and concentration is Solid-Phase Extraction.
-
Extraction: Homogenize the sample and extract the mycotoxins using a suitable solvent mixture, such as acetonitrile/water or methanol/water.
-
Clean-up: Pass the extract through an SPE cartridge (e.g., C18 or polymeric) to remove interfering matrix components.
-
Elution: Elute the mycotoxins from the cartridge using a small volume of an appropriate solvent.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the target analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each mycotoxin.
-
Table 2: Exemplary LC-MS/MS Parameters for Alternaria Mycotoxin Analysis
| Parameter | Setting |
| LC System | UPLC/HPLC |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of all target mycotoxins |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative/Positive (switching) |
| MRM Transitions | Specific precursor and product ions for each mycotoxin |
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship in selecting a biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability ofAlternaria toxins in fruit juices and wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Natural Occurrence of Alternaria Toxins in Agricultural Products and Processed Foods Marketed in South Korea by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
Altertoxin I: A Comparative Analysis of its Metabolic Impact on Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic and cellular effects of Altertoxin I (ATX-I), a mycotoxin produced by Alternaria fungi. While direct comparative metabolomic studies across multiple cell lines are not yet available in published literature, this document synthesizes existing data from individual studies on different cell types to offer insights into its cell-type-specific effects. The primary focus is on the metabolic alterations identified in human hepatocellular carcinoma (HepG2) cells, contrasted with the immunomodulatory effects observed in human monocytic (THP-1) cells.
Quantitative Data Summary
The following table summarizes the significant metabolic alterations induced by this compound in HepG2 cells, as identified through metabolic profiling. Data for a direct comparison with other cell types at the metabolome level is currently unavailable.
Table 1: Metabolic Alterations in HepG2 Cells Exposed to this compound
| Metabolite Class | Metabolite | Concentration of ATX-I | Fold Change |
| Glycolysis / Gluconeogenesis | Fructose 6-phosphate (F6P) | 10 µM | +0.4 |
| Glucose 6-phosphate (G6P) | 10 µM | +0.2 | |
| Glucose 1-phosphate (G1P) | 10 µM | +0.4 | |
| Amino Acid Metabolism | N-acetylglutamate | 10 µM | -0.3 |
| Redox Homeostasis | Oxidized Glutathione (GSSG) | 1 µM | +0.4 |
| Oxidized Glutathione (GSSG) | 10 µM | +0.9 |
Data sourced from a metabolic profiling study on 20 mycotoxins in HepG2 cells.[1]
Comparative Biological Effects
While a metabolomic comparison is limited, the biological effects of this compound have been characterized in different cell lines, revealing distinct responses.
Table 2: Comparison of this compound Effects in Different Cell Lines
| Cell Line | Cell Type | Key Observed Effects | Supporting Evidence |
| HepG2 | Human hepatocellular carcinoma | - Increased levels of glycolytic intermediates. - Perturbation of amino acid metabolism. - Induction of oxidative stress (increased GSSG).[1] | Metabolic profiling revealed significant changes in key metabolic pathways at non-cytotoxic concentrations.[1] |
| THP-1 Lucia™ | Human monocytic cells | - Potent suppression of the NF-κB signaling pathway. - No significant cytotoxicity observed at effective concentrations.[2] | Reporter gene assays demonstrated a concentration-dependent suppression of LPS-induced NF-κB activation at concentrations ≥ 1 µM.[2] |
| V79 | Chinese hamster lung fibroblasts | - Weak disruption of metabolic communication between cells. | Assays showed weak inhibition of gap junction communication at concentrations of 4 and 5 µg/ml. |
Experimental Protocols
The following methodologies are representative of the techniques used to generate the data presented in this guide.
Metabolic Profiling of HepG2 Cells
-
Cell Culture and Treatment: HepG2 cells are seeded in cell culture dishes and grown for 24 hours. The growth medium is then replaced with serum-free medium. After another 24 hours, the cells are treated with sub-toxic concentrations of this compound (e.g., 1 µM and 10 µM) or a solvent control.[1]
-
Metabolite Extraction: After the incubation period, the medium is removed, and the cells are washed with a cold buffer. Metabolites are extracted by adding a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). The cells are scraped, and the resulting suspension is centrifuged to pellet cell debris.
-
LC-MS/MS Analysis: The supernatant containing the metabolites is analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). This technique allows for the separation and detection of a wide range of polar metabolites.[1]
-
Data Analysis: The raw data is processed to identify and quantify metabolites by comparing them to a library of known standards. Statistical analysis is then performed to identify significant differences in metabolite levels between the treated and control groups.
NF-κB Reporter Gene Assay in THP-1 Lucia™ Cells
-
Cell Culture: THP-1 Lucia™ monocytes, which contain a stable NF-κB responsive reporter gene (luciferase), are cultured according to standard protocols.
-
Treatment: The cells are exposed to various concentrations of this compound.
-
Stimulation: To activate the NF-κB pathway, the cells are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).[2]
-
Luciferase Assay: After incubation, a luciferase substrate is added to the cells. The activity of the luciferase enzyme, which corresponds to the level of NF-κB activation, is measured by detecting the luminescence signal.[2]
-
Data Analysis: The luminescence signals from the this compound-treated cells are compared to those from the LPS-stimulated control cells to determine the extent of NF-κB pathway suppression.[2]
Visualizing the Mechanisms
Experimental Workflow for Comparative Metabolomics
References
- 1. The mycotoxin alternariol suppresses lipopolysaccharide-induced inflammation in THP-1 derived macrophages targeting the NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Alternaria mycotoxins alterperylenol and this compound as novel immunosuppressive and antiestrogenic compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Altertoxin I: A Comparative Analysis of its Anti-HIV Activity Against Known Inhibitors
For Immediate Release
This guide provides a detailed comparison of the anti-HIV-1 activity of Altertoxin I, a natural product isolated from the endophytic fungus Alternaria tenuissima, against established classes of HIV inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antiretroviral agents.
Executive Summary
This compound has demonstrated potent inhibitory effects on HIV-1 replication in in-vitro studies.[1][2] This guide benchmarks the activity of this compound against representative drugs from four major classes of antiretroviral agents: Reverse Transcriptase Inhibitors (RTIs), Protease Inhibitors (PIs), Integrase Strand Transfer Inhibitors (INSTIs), and Entry Inhibitors. The primary mechanism of action for this compound appears to be the inhibition of the viral reverse transcriptase enzyme, a critical step in the HIV life cycle.[2]
Comparative Anti-HIV-1 Activity
The following tables summarize the in-vitro anti-HIV-1 activity of this compound and selected known inhibitors. It is important to note that direct comparison of absolute values can be influenced by variations in experimental conditions, such as the specific cell lines and viral strains used.
Table 1: Anti-HIV-1 Activity of this compound
| Compound | IC₅₀ (µM) | Complete Inhibition (µM) | CC₅₀ (µM) | Therapeutic Index (SI) | Cell Line | Viral Strain |
| This compound | 1.42 | 2.20 | >4.26 | 3 | A3.01 (T-cell) | HIV-1 LAV |
Data sourced from Bashyal et al., 2014.[1][2]
Table 2: Benchmarking Against Known HIV-1 Inhibitors
| Class | Inhibitor | IC₅₀ / EC₅₀ (nM) | CC₅₀ (µM) | Cell Line |
| Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine (AZT) | 0.18 - 20 | >10 | MT-4, CEM-SS |
| Lamivudine (3TC) | 1 - 120 | >10 | Peripheral Blood Mononuclear Cells (PBMCs) | |
| Reverse Transcriptase Inhibitors (NNRTIs) | Efavirenz (EFV) | 0.51 (ng/mL) | >100 | MT-4 |
| Nevirapine | 40 | >100 | MT-4 | |
| Protease Inhibitors (PIs) | Darunavir | 0.52 - 1.79 | >100 | PBMCs, MT-2 |
| Lopinavir | 4 - 11 | >100 | Lymphoblastic cell lines | |
| Integrase Inhibitors (INSTIs) | Raltegravir | 2 - 7 | >100 | Human T lymphoid cells |
| Dolutegravir | 0.2 - 2.14 | >100 | MT-4 | |
| Entry Inhibitors (CCR5 Antagonist) | Maraviroc | 1.23 - 1.33 | >30 | U87.CD4.CCR5 |
IC₅₀/EC₅₀ and CC₅₀ values for known inhibitors are compiled from multiple sources and may vary based on the specific assay conditions.
Mechanism of Action
The primary mechanism of action for each class of HIV inhibitor is distinct, targeting different stages of the viral life cycle. The anti-HIV activity of this compound was determined using a reverse transcriptase (RT) assay, strongly suggesting its role as an RT inhibitor.[2]
Caption: HIV life cycle and points of intervention for different classes of antiretroviral drugs.
Experimental Protocols
Anti-HIV-1 Assay for this compound
The anti-HIV-1 activity of this compound was evaluated using a cell-based assay as described by Bashyal et al. (2014).[2]
-
Cell Line and Virus: Human T-cell line A3.01 was used as the host for HIV-1 LAV strain infection.
-
Infection and Treatment: A3.01 cells were infected with HIV-1 LAV in the presence of varying concentrations of this compound. A positive control (AZT) and a negative control (DMSO) were included.
-
Incubation: The treated and infected cells were incubated, and culture supernatants were collected at regular intervals.
-
Quantification of Viral Replication: The level of viral replication was determined by measuring the reverse transcriptase (RT) activity in the culture supernatants. A decrease in RT activity corresponds to inhibition of viral replication.
-
Cytotoxicity Assay: The cytotoxicity of this compound on A3.01 cells was determined to calculate the therapeutic index.
Caption: Workflow for determining the anti-HIV-1 activity of this compound.
General Protocol for Benchmarking HIV Inhibitors
The anti-HIV activity of known inhibitors is typically determined using similar cell-based assays. Key components include:
-
Cell Lines: Various human T-cell lines (e.g., MT-2, MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are used.
-
Viral Strains: Laboratory-adapted strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates are employed.
-
Assay Readouts: Viral replication can be quantified by several methods, including:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Luciferase Reporter Gene Assays: Uses engineered viruses that express luciferase upon successful replication, with light output being proportional to viral activity.
-
Cytopathic Effect (CPE) Assays: Measures the ability of the inhibitor to protect cells from virus-induced death, often using dyes like MTT or XTT.[3]
-
Cytotoxicity Assays
Cytotoxicity is a critical parameter to assess the therapeutic potential of an antiviral compound. It is typically evaluated in parallel with the anti-HIV assays using uninfected cells. Common methods include:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion: A dye that is excluded by live cells but taken up by dead cells, allowing for direct counting of viable and non-viable cells.
Conclusion
This compound exhibits promising anti-HIV-1 activity, likely through the inhibition of reverse transcriptase. While its potency in the primary study is in the low micromolar range, the unique epoxyperylene structural scaffold may represent a novel starting point for the development of new antiretroviral therapeutics. Further studies are warranted to fully elucidate its mechanism of action, explore its activity against a broader range of HIV-1 strains, including resistant variants, and optimize its therapeutic index through medicinal chemistry efforts.
References
- 1. Altertoxins with potent anti-HIV activity from Alternaria tenuissima QUE1Se, a fungal endophyte of Quercus emoryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altertoxins with potent anti-HIV activity from Alternaria tenuissima QUE1Se, a fungal endophyte of Quercus emoryi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Endocrine-Disrupting Activities of Altertoxin I and Other Alternaria Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
The contamination of food and feed by mycotoxins produced by fungi of the Alternaria genus is a growing concern for global health. These secondary metabolites exhibit a wide range of toxic effects, including endocrine disruption. Among these, Altertoxin I (ATX-I) and other prevalent Alternaria toxins such as Alternariol (AOH) and Alternariol monomethyl ether (AME) are of significant interest due to their potential to interfere with hormonal signaling pathways. This guide provides a head-to-head comparison of the estrogenic and anti-estrogenic activities of ATX-I and other key Alternaria mycotoxins, supported by experimental data and detailed methodologies.
Contrasting Endocrine Activities: A Quantitative Overview
Recent in vitro studies have revealed a fascinating dichotomy in the way Alternaria mycotoxins interact with estrogen signaling. While some, like AOH and AME, exhibit estrogenic (estrogen-mimicking) properties, others, including ATX-I and Alterperylenol (ALTP), demonstrate anti-estrogenic (estrogen-blocking) activity. The following table summarizes the quantitative data from key experimental findings, primarily from studies utilizing the human endometrial adenocarcinoma Ishikawa cell line, a well-established model for assessing estrogenicity.
| Mycotoxin | Chemical Class | Primary Endocrine Effect | Assay | Cell Line | Endpoint | Result |
| This compound (ATX-I) | Perylene Quinone | Anti-estrogenic | Alkaline Phosphatase (AlP) Assay | Ishikawa | Suppression of E2-induced AlP activity | Significant suppression at ≥ 2 µM [1] |
| Alterperylenol (ALTP) | Perylene Quinone | Anti-estrogenic | Alkaline Phosphatase (AlP) Assay | Ishikawa | Suppression of E2-induced AlP activity | Significant suppression at ≥ 0.4 µM [1] |
| Alternariol (AOH) | Dibenzo-α-pyrone | Estrogenic | Alkaline Phosphatase (AlP) Assay | Ishikawa | Induction of AlP activity | EC50: 995 nM [2] |
| Estrogen Receptor Binding | Human ERα & ERβ | Competitive displacement of E2 | ~0.01% the estrogenicity of E2 [3] | |||
| Alternariol Monomethyl Ether (AME) | Dibenzo-α-pyrone | Estrogenic | In silico and in vitro studies | Various | Estrogen receptor binding and activation | Slightly higher potency than AOH [4] |
| Tenuazonic Acid (TeA) | Tetramic Acid Derivative | No significant estrogenic or anti-estrogenic activity | Alkaline Phosphatase (AlP) Assay | Ishikawa | AlP activity | No significant effect up to 100 µM |
EC50 (Half-maximal effective concentration): The concentration of a substance that induces a response halfway between the baseline and maximum. A lower EC50 value indicates higher potency.
Visualizing the Mechanisms of Action
To understand the biological context of these findings, the following diagrams illustrate the estrogen receptor signaling pathway and the experimental workflow of a key assay used to determine estrogenicity.
References
- 1. estrogenic-and-clastogenic-potential-of-the-mycotoxin-alternariol-in-cultured-mammalian-cells - Ask this paper | Bohrium [bohrium.com]
- 2. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogenic and clastogenic potential of the mycotoxin alternariol in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Altertoxin I: A Procedural Guide
For researchers, scientists, and drug development professionals handling Altertoxin I, a mycotoxin produced by Alternaria alternata fungi, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] this compound is classified as a toxic substance, posing significant health risks through oral ingestion, dermal contact, or inhalation.[3][4] Due to the chemical stability of mycotoxins, which makes them resistant to many standard cleaning and disinfection methods, a stringent and cautious approach to waste management is imperative.[5][6]
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, treating it as hazardous chemical waste in the absence of specific, validated decontamination procedures. Adherence to institutional, local, and national regulations for hazardous waste management is mandatory.
Hazard Profile of this compound
Before initiating any disposal procedures, it is essential to be thoroughly familiar with the hazard profile of this compound. The following table summarizes key safety information derived from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][4] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. This includes, but is not limited to:
-
A fully buttoned lab coat
-
Safety glasses with side shields or chemical splash goggles
-
Two pairs of nitrile gloves
All work with this compound, including the preparation of waste for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7]
Step-by-Step Disposal Protocol for this compound Waste
All materials contaminated with this compound, including stock solutions, experimental samples, used consumables (e.g., pipette tips, tubes, flasks), and contaminated PPE, must be treated as hazardous chemical waste.[7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, puncture-proof, and clearly labeled hazardous waste container. This includes unused pure compound, contaminated labware, and disposable PPE.[8][9]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been verified and it is permitted by your institution's hazardous waste management plan.[7][9]
2. Labeling of Hazardous Waste Containers: Properly label all waste containers with the following information:[7][8]
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The approximate concentration and quantity of the toxin
-
The date of waste accumulation
-
Your name and laboratory contact information
3. Storage of Hazardous Waste: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. This area should be under the control of the principal investigator or laboratory director until collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][9]
4. Decontamination of Surfaces and Equipment: Given the lack of specific validated decontamination data for this compound, a thorough, multi-step cleaning process is recommended for all surfaces and non-disposable equipment that may have come into contact with the toxin.[7]
-
Initial Cleaning: Carefully wipe all potentially contaminated surfaces and equipment with a disposable absorbent material soaked in a laboratory detergent solution.
-
Solvent Rinse: Following the initial cleaning, wipe down the surfaces and equipment with 70% ethanol.
-
Final Rinse: For non-disposable equipment, perform a final rinse with distilled water.
-
Disposal of Cleaning Materials: All disposable materials used for cleaning (e.g., paper towels, wipes) must be treated as contaminated solid waste and disposed of accordingly.[7]
5. Final Disposal: Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash. The collected hazardous waste must be handed over to your institution's EHS office or a licensed hazardous waste disposal service for final disposal, which is typically high-temperature incineration.[5]
Experimental Protocols for Mycotoxin Decontamination
Chemical treatments with oxidizing agents like ozone and hydrogen peroxide have shown some efficacy in reducing the levels of certain mycotoxins in feedstuffs.[10] However, the effectiveness of these methods can vary depending on the specific mycotoxin and the matrix it is in.[10] Biological methods, using microorganisms or enzymes to detoxify mycotoxins, are also an area of research.[10][11][12] These methods are generally considered environmentally friendly but require further development and are not yet established for laboratory waste decontamination.[11][12]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Altertoxin 1 - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. respirarelabs.com [respirarelabs.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. benchchem.com [benchchem.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. nswai.org [nswai.org]
- 10. mdpi.com [mdpi.com]
- 11. Detoxification of Mycotoxins through Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbiological Decontamination of Mycotoxins: Opportunities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Altertoxin I
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Altertoxin I. Adherence to these protocols is essential to mitigate risks associated with this mycotoxin.
This compound, a mycotoxin produced by fungi of the genus Alternaria, is a potent small molecule with demonstrated in vitro genotoxic and mutagenic properties.[1][2][3][4] A Safety Data Sheet (SDS) for this compound classifies it as toxic if swallowed, in contact with skin, or if inhaled.[5] Therefore, stringent safety measures are imperative to ensure the well-being of laboratory personnel.
Hazard and Exposure Data
While specific occupational exposure limits for this compound have not been established, the available toxicological information underscores the need for stringent control measures to minimize any potential contact.
| Parameter | Data | Source |
| CAS Number | 56258-32-3 | [5] |
| Physical Form | Solid | [5] |
| Acute Toxicity (Oral) | Toxic if swallowed (Category 3) | [5] |
| Acute Toxicity (Dermal) | Toxic in contact with skin (Category 3) | [5] |
| Acute Toxicity (Inhalation) | Toxic if inhaled (Category 3) | [5] |
| Skin Irritation | No irritant effect | [5] |
| Eye Irritation | No irritating effect | [5] |
| Sensitization | No sensitizing effects known | [5] |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA | [5] |
| Mutagenicity/Genotoxicity | Demonstrated in vitro genotoxic and mutagenic properties | [1][2][3][4] |
Operational Plan: Handling this compound
All handling of this compound, especially in its dry, powdered form, must be conducted within a certified chemical fume hood or a ducted biological safety cabinet to prevent aerosolization and inhalation.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this compound.
| PPE Component | Specifications |
| Gloves | Chemical-resistant nitrile or PVC gloves.[7] Double-gloving is recommended. |
| Lab Coat/Suit | A disposable, solid-front protective suit or a dedicated lab coat with tight-fitting cuffs. |
| Eye Protection | Safety goggles or a full-face shield.[7][8] |
| Respiratory Protection | A properly fitted respirator with a cartridge suitable for organic vapors and particulates should be used, especially when handling the powder form.[7] |
| Footwear | Closed-toe shoes. For extensive handling, consider disposable shoe covers. |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood or biological safety cabinet is functioning correctly. Gather all necessary materials, including pre-weighed this compound, solvents, and disposal containers.
-
Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, lab coat/suit, respirator, eye protection, and outer gloves. Ensure a proper seal on the respirator.
-
Handling: Conduct all manipulations of this compound, including weighing and dissolution, within the containment of the fume hood or safety cabinet.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in a designated area, avoiding self-contamination. The general sequence is: outer gloves, lab coat/suit, shoe covers, eye protection, respirator, and finally inner gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.[6]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous.
Decontamination
For spills and equipment decontamination, a solution of sodium hypochlorite (1-5%) can be effective for degrading mycotoxins like aflatoxins, a principle that can be applied to this compound with caution.[9][10]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed container. Treat with an excess of sodium hypochlorite solution for at least 2 hours before disposal as hazardous chemical waste.
-
Solid Waste: All contaminated solid materials (e.g., pipette tips, gloves, lab coats) should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Spill Management: In case of a spill, cover the area with absorbent material, then saturate with a sodium hypochlorite solution and leave for at least 10 minutes before cleaning.[10] All cleanup materials must be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Personal Protective Equipment Donning and Doffing Sequence
References
- 1. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensano.be [sciensano.be]
- 3. researchgate.net [researchgate.net]
- 4. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. PPE [growsafe.co.nz]
- 8. Bulletin #2358, Maine Farm Safety Program: Personal Protective Equipment for Pesticide Handlers - Cooperative Extension Publications - University of Maine Cooperative Extension [extension.umaine.edu]
- 9. Aflatoxins Waste Disposal [delloyd.50megs.com]
- 10. fssai.gov.in [fssai.gov.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
